4,4'-Bicyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-oxocyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDYCVWAFZRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295192 | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23391-99-3 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23391-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bicyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4'-Bicyclohexanone CAS number 23391-99-3
An In-Depth Technical Guide to 4,4'-Bicyclohexanone (CAS 23391-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 23391-99-3), a key saturated carbocyclic diketone. Known for its rigid, non-planar structure, this molecule serves as a pivotal intermediate in the synthesis of advanced materials and presents unique opportunities as a scaffold in medicinal chemistry. We will delve into its synthesis, with a focus on the catalytic hydrogenation of biphenol derivatives, provide a detailed analysis of its spectroscopic characteristics for unambiguous identification, explore its chemical reactivity, and discuss its current and potential applications. This document is intended to be a critical resource for scientists leveraging this versatile building block in their research and development endeavors.
Physicochemical and Structural Properties
This compound, also known as 4,4'-Dioxobicyclohexyl, is a white crystalline solid at room temperature. Its structure consists of two cyclohexanone rings linked at their 4-positions. This single C-C bond allows for rotational flexibility, leading to different conformational isomers (e.g., diequatorial, diaxial), which can influence its reactivity and utility in constructing complex molecular architectures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23391-99-3 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114 - 118 °C | |
| Boiling Point | 327.8 ± 42.0 °C (at 760 mmHg) | |
| Purity (Typical) | >98.0% (by GC) | |
| Synonyms | 4,4'-Dioxobicyclohexyl, [1,1'-Bi(cyclohexane)]-4,4'-dione | |
| InChI Key | OQIDYCVWAFZRTR-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Pathway
The most industrially relevant synthesis of this compound originates from 4,4'-biphenol. The overall transformation involves the complete hydrogenation of the aromatic rings followed by the selective oxidation of the secondary alcohol functionalities to ketones. This two-step approach is generally favored as it allows for better control and higher purity of the final product compared to a direct, one-step partial hydrogenation of biphenol.[4][5]
Workflow: Synthesis from 4,4'-Biphenol```dot
digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho]; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}``` Caption: Synthesis workflow from 4,4'-Biphenol to this compound.
Step 1: Catalytic Hydrogenation of 4,4'-Biphenol
The initial step involves the reduction of the aromatic rings of 4,4'-biphenol to yield 4,4'-bicyclohexanol. This reaction is performed under hydrogen pressure using a heterogeneous catalyst.
-
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic rings. T[4]he reaction conditions (temperature, pressure, solvent) are critical for achieving complete saturation of both rings while minimizing side reactions. An isopropanol/water mixture is often used as the solvent.
[5][6]Exemplary Protocol: Hydrogenation of 4,4'-Biphenol
-
Reactor Setup: Charge a high-pressure autoclave reactor with 4,4'-biphenol and a suitable solvent (e.g., isopropanol).
-
Catalyst Addition: Add 5% Pd/C catalyst (typically 1-5% by weight relative to the substrate).
-
Inerting: Purge the reactor multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat to the target temperature (e.g., 100-165 °C) with vigorous stirring. 5[4][6]. Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (e.g., HPLC, GC).
-
Work-up: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield crude 4,4'-bicyclohexanol, which can be purified by recrystallization.
Step 2: Oxidation of 4,4'-Bicyclohexanol
The intermediate diol is then oxidized to the target diketone. Various oxidation methods can be employed, from classic chromate-based reagents to more modern, environmentally benign catalytic systems.
-
Causality: Oxidation using a catalytic system with a terminal oxidant like oxygen or air is preferred for industrial-scale production due to its low cost and reduced waste. C[7]atalytic systems can involve transition metals or stable radical species.
[8]Exemplary Protocol: Oxidation to this compound
-
Dissolution: Dissolve the 4,4'-bicyclohexanol from Step 1 in an appropriate organic solvent (e.g., dichloromethane or toluene).
-
Oxidation: Add the oxidizing agent. A common laboratory method involves Jones oxidation (CrO₃ in acetone/H₂SO₄). For a greener approach, a catalytic amount of a substance like TEMPO with a co-oxidant like sodium hypochlorite can be used.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Quenching: Carefully quench any remaining oxidant (e.g., by adding isopropanol for chromate-based oxidants).
-
Extraction & Purification: Perform an aqueous work-up, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Signature | Interpretation |
| ¹H NMR | Multiplets in the δ 1.5-2.8 ppm range. | Signals correspond to the aliphatic protons of the two cyclohexanone rings. The exact chemical shifts and multiplicities depend on the conformational equilibrium. |
| ¹³C NMR | δ ~210-212 ppm: Carbonyl carbon (C=O).3][9]r>δ ~25-50 ppm: Aliphatic carbons (CH, CH₂). | The highly deshielded signal confirms the ketone functionality. Due to the molecule's symmetry, a limited number of distinct signals are expected for the aliphatic carbons. |
| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp): C=O stretch.10]r>2850-3000 cm⁻¹ (medium): C-H aliphatic stretch. | [11] The intense carbonyl absorption is the most diagnostic peak in the IR spectrum, confirming the presence of the ketone groups. |
| Mass Spectrometry | m/z = 194 ([M]⁺): Molecular ion. | The molecular ion peak corresponds to the molecular weight of the compound. F[2]ragmentation patterns would involve α-cleavage and McLafferty rearrangements typical for cyclic ketones. |
Chemical Reactivity and Derivatization
The two ketone functionalities are the primary sites of reactivity in this compound. These groups can undergo a wide range of nucleophilic addition and condensation reactions, making the molecule a versatile precursor.
Key Reactions
-
Reduction to Diol: The diketone can be readily reduced back to 4,4'-bicyclohexanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome (cis/trans ratio of the hydroxyl groups) can be controlled by the choice of reagent and reaction conditions.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) yields the corresponding diamine. This is a powerful method for incorporating the bicyclohexyl scaffold into more complex molecules. 3[12]. Wittig Reaction: Reaction with phosphorus ylides converts one or both ketone groups into carbon-carbon double bonds, allowing for chain extension and the synthesis of olefinic derivatives.
-
Hydrazone Formation: As a classic test for ketones, this compound reacts with 2,4-dinitrophenylhydrazine to form a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be used for qualitative identification.
[13]#### Reaction Diagram: Reduction to 4,4'-Bicyclohexanol
Caption: Reduction of this compound to its corresponding diol.
Applications in Research and Development
The rigid, three-dimensional structure of the bicyclohexyl core makes this compound a valuable building block in both materials science and drug discovery.
-
Materials Science: The saturated bicyclohexyl unit is a common structural motif in liquid crystal materials. U[4]nlike aromatic rings, the saturated rings provide conformational flexibility while maintaining a rigid, rod-like shape, which is crucial for the formation of liquid crystalline phases. Derivatives of this compound can be used to synthesize components for LCDs and other high-performance polymers.
[14]* Drug Development: In medicinal chemistry, replacing aromatic rings (like a biphenyl group) with saturated bioisosteres (like a bicyclohexyl group) is a common strategy to improve the pharmacokinetic profile of a drug candidate. This substitution can:
- Increase Solubility: By disrupting planarity and reducing the molecule's melting point.
- Block Metabolic Oxidation: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.
- Fine-tune Conformation: The specific stereochemistry of the bicyclohexyl linkage can be used to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.
[15]While direct applications in approved drugs are not widely documented, this compound serves as an excellent starting point for creating novel, rigid scaffolds for library synthesis in early-stage drug discovery programs. Its derivatives can be explored in areas where rigid linkers are required to orient pharmacophoric groups in three-dimensional space. The use of cyclodextrins, which share structural similarities, to improve drug solubility and bioavailability further highlights the potential of such cyclic systems in pharmaceutical formulations.
[16][17][18]### 6. Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). *[19] GHS Pictogram: GHS07 (Exclamation Mark). *[19] Signal Word: Warning. *[19] Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
This compound is a structurally significant and synthetically versatile diketone. Its preparation via the robust hydrogenation-oxidation sequence from 4,4'-biphenol provides reliable access to this important intermediate. A thorough understanding of its spectroscopic properties is key to its effective use, while its rich chemical reactivity opens avenues for extensive derivatization. For researchers in materials science and drug discovery, this compound offers a unique non-aromatic, rigid scaffold to design next-generation materials and novel therapeutic agents with potentially superior physicochemical and pharmacological properties.
References
- Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C C
- Synthesis of 4,4'-dihydroxybiphenyl. PrepChem.com. [Link]
- SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. Chinese Journal of Applied Chemistry. [Link]
- 23391-99-3 | this compound. Tetrahedron. [Link]
- Preparation process of 4,4-dihydroxybiphenyl.
- Selective continuous flow hydrogenation of 4-4′-biphenol.
- Method for producing hydrogenated biphenol.
- C-13 NMR Spectrum of 4-tert-Butylcyclohexanone. [Link]
- Synthesis method of 4-substituted cyclohexanone.
- Cyclohexanone at BMRB. Biological Magnetic Resonance Bank. [Link]
- Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. [Link]
- Cyclohexanone Mass Spectrum. NIST WebBook. [Link]
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase.
- Infrared Spectroscopy. [Link]
- IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]
- mass spectrometry (MS). NFDI4Chem Search Service. [Link]
- IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper.
- Reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. Quora. [Link]
- Characterizing Compounds by Infrared Spectroscopy (IR). Utah Tech University. [Link]
- Cyclohexanone IR Spectrum. NIST WebBook. [Link]
- Parts per million mass accuracy on an Orbitrap mass spectrometer. PubMed. [Link]
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. PubMed Central (PMC). [Link]
- Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PubMed Central (PMC). [Link]
- Applications in drug development. European Pharmaceutical Review. [Link]
- Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applic
- Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes. MDPI. [Link]
- Comparative study of cyclodextrins and calixarene ionophores for trazodone sensors. PubMed Central (PMC). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 23391-99-3 | this compound | Tetrahedron [thsci.com]
- 3. This compound(23391-99-3) 13C NMR [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 8. 4-(4-Propylcyclohexyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 9. C-13 NMR Spectrum [acadiau.ca]
- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Page loading... [guidechem.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparative study of β-cyclodextrin, γ-cyclodextrin and 4-tert-butylcalix[8]arene ionophores as electroactive materials for the construction of new sensors for trazodone based on host-guest recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | 23391-99-3 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dioxobicyclohexyl
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery and materials science, the trajectory from a promising molecular scaffold to a functional, real-world application is paved with data. It is the fundamental physicochemical properties of a compound that dictate its behavior, from solubility and stability to its interaction with biological systems. 4,4'-Dioxobicyclohexyl (also known as 4,4'-Bicyclohexanone) represents a structurally intriguing bifunctional scaffold. Its rigid, yet conformationally complex, bicyclohexyl core, punctuated by two reactive ketone groups, presents a unique building block for the synthesis of more elaborate molecules. Understanding its core properties is not merely an academic exercise; it is a prerequisite for its intelligent application in designing novel therapeutics, liquid crystals, or advanced polymers. This guide provides a comprehensive technical overview of these critical parameters, grounded in experimental data and established analytical principles, to empower researchers in unlocking the potential of this versatile molecule.
Molecular Identity and Core Properties
4,4'-Dioxobicyclohexyl is a saturated bicyclic diketone. The molecule's identity is unequivocally established by its Chemical Abstracts Service (CAS) number, molecular formula, and precise molecular weight.
-
Chemical Name: [1,1'-Bicyclohexyl]-4,4'-dione
-
Synonym: 4,4'-Dioxobicyclohexyl
-
CAS Number: 23391-99-3[1]
-
Molecular Formula: C₁₂H₁₈O₂
-
Molecular Weight: 194.27 g/mol
The structure consists of two cyclohexane rings connected by a single carbon-carbon bond at their respective 1 and 1' positions. Each ring bears a ketone functional group at the 4 and 4' positions, respectively.
Caption: Chemical structure of 4,4'-Dioxobicyclohexyl.
These fundamental identifiers are summarized in the table below, providing a foundational dataset for any research endeavor.
| Property | Value | Source(s) |
| IUPAC Name | [1,1'-Bicyclohexyl]-4,4'-dione | - |
| CAS Number | 23391-99-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Physical State | Solid (at 20°C) | |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 114 - 118 °C | |
| Boiling Point | 327.8 °C (at 760 mmHg) | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Structural elucidation and confirmation are paramount. A multi-technique spectroscopic approach provides a comprehensive and self-validating system for verifying the identity and purity of 4,4'-Dioxobicyclohexyl. The reference number for this compound in the Spectral Database for Organic Compounds (SDBS) is 51161.[1][2]
Caption: Integrated workflow for the spectroscopic characterization of 4,4'-Dioxobicyclohexyl.
Infrared (IR) Spectroscopy
Expected Analysis: The IR spectrum is dominated by the characteristic absorption of the ketone functional groups.
-
C=O Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This frequency is typical for a carbonyl group within a six-membered, saturated ring (e.g., cyclohexanone). The intensity of this peak is due to the large change in dipole moment during the stretching vibration.
-
C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the cyclohexyl rings will appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and C-H bending vibrations, which serve as a unique fingerprint for the molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid 4,4'-Dioxobicyclohexyl powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent post-analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework. The symmetry and potential for stereoisomers (trans-trans, cis-trans, cis-cis) can lead to complex spectra. For a symmetrical isomer like the trans-trans, the spectrum would be simplified.
Expected ¹H NMR Analysis (in CDCl₃): The spectrum would likely consist of a series of broad, overlapping multiplets in the 1.5-2.8 ppm range.
-
Protons α to Carbonyl (C-H): The protons on the carbons adjacent to the carbonyl groups are the most deshielded and would appear furthest downfield, likely in the 2.2-2.6 ppm region.
-
Other Cyclohexyl Protons (C-H): The remaining methylene and methine protons of the bicyclohexyl core would give rise to complex, overlapping signals in the upfield region of the spectrum, approximately 1.5-2.2 ppm . The exact chemical shifts and coupling patterns are highly dependent on the stereochemical relationship between the two rings and the chair conformations.
Expected ¹³C NMR Analysis (in CDCl₃):
-
Carbonyl Carbon (C=O): A distinct, low-intensity signal is expected far downfield, characteristic of a ketone, at approximately 210-212 ppm .
-
Aliphatic Carbons: The sp³ carbons of the two rings will appear in the upfield region, typically between 25-50 ppm . The carbons alpha to the carbonyl will be the most downfield in this region. Due to symmetry in certain isomers, fewer than 12 signals may be observed.
Protocol for NMR Spectrum Acquisition:
-
Sample Preparation: Accurately weigh 10-20 mg of 4,4'-Dioxobicyclohexyl and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous. If solubility is an issue, gentle warming or sonication may be applied.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manual probe.
-
Tuning and Shimming: The instrument must be tuned to the appropriate frequencies (¹H and ¹³C), and the magnetic field must be shimmed to optimize its homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Expected Analysis (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound, m/z = 194 , should be observable. Its intensity may vary depending on the stability of the molecular ion.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The primary fragmentation for cyclic ketones involves the cleavage of the bonds alpha to the carbonyl group. This can lead to the loss of ethylene (C₂H₄, 28 Da) or other neutral fragments, resulting in characteristic fragment ions.
-
Characteristic Ions: For cyclic ketones, a prominent fragment at m/z = 55 is often observed. Other complex ring cleavages can also occur.[3]
-
Loss of CO: Cleavage can also result in the loss of a carbonyl group as carbon monoxide (CO, 28 Da).
-
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically ramped to separate components based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Synthesis and Reactivity
4,4'-Dioxobicyclohexyl is typically synthesized from p,p'-biphenol. The process involves two key steps:
-
Catalytic Hydrogenation: The aromatic rings of p,p'-biphenol are reduced to form [1,1'-Bicyclohexyl]-4,4'-diol. This is often achieved using a rhodium on alumina catalyst under hydrogen pressure.
-
Oxidation: The resulting diol is then oxidized to the diketone. A common and effective oxidizing agent for this transformation is Jones' reagent (chromium trioxide in sulfuric acid and acetone).[4]
The reactivity of the molecule is dominated by its two ketone functionalities. These groups can undergo a wide range of standard ketone reactions, including:
-
Nucleophilic addition
-
Reduction to the corresponding diol
-
Wittig reactions to form alkenes
-
Formation of enolates for subsequent alkylation or condensation reactions
This bifunctional nature makes it a valuable synthon for creating symmetrical, larger molecules or for stepwise derivatization to produce asymmetrical compounds.
Safety and Handling
While a specific, detailed toxicology report for 4,4'-Dioxobicyclohexyl is not widely available, standard laboratory precautions for handling solid organic ketones should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4,4'-Dioxobicyclohexyl is a well-defined chemical entity with a unique set of physicochemical properties stemming from its rigid bicyclohexyl core and dual ketone functionality. Its characterization is straightforward using standard spectroscopic techniques (IR, NMR, and MS), which together provide an unambiguous confirmation of its structure. The melting point of approximately 114-118°C and a high boiling point reflect a stable, solid compound with significant intermolecular forces. As a synthetic building block, its value lies in the predictable reactivity of its carbonyl groups, offering a gateway to a diverse range of more complex molecular architectures relevant to both pharmaceutical and material science research.
References
- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
- Chemsrc. (2024, August 25). [1,1'-Bicyclohexyl]-4,4'-dione | CAS#:23391-99-3.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
- Google Patents. (n.d.). CN101550077B - Manufacturing method of bicyclohexyl derivative.
- NIST. (n.d.). Cyclohexanone.
- Pedersen, L. D., & Weiler, L. (1977). Synthesis of 4,4′-bis(dicyanomethylene)bicyclohexylidine. Canadian Journal of Chemistry, 55(5), 782-785.
Sources
4,4'-Bicyclohexanone molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Bicyclohexanone
Abstract
This compound ([C₁₂H₁₈O₂], CAS: 23391-99-3) is a dicarbonyl compound featuring two cyclohexanone rings linked via a single covalent bond at their respective 4 and 4' positions.[1][2] This seemingly simple molecule possesses a rich and complex conformational landscape that is critical to its application in polymer science, liquid crystal synthesis, and as a rigid scaffold in medicinal chemistry. Understanding the three-dimensional structure and the energetic preferences of its various conformations is paramount for predicting its physicochemical properties, reactivity, and interactions in complex systems. This guide provides a detailed exploration of the molecular architecture of this compound, grounded in the principles of stereochemistry and supported by experimental and computational evidence.
Introduction: The Structural Significance of a Bridged System
This compound, also known as 4,4'-Dioxobicyclohexyl, is a white crystalline solid with a molecular weight of 194.27 g/mol .[1][3][4] Its structure is defined by two saturated six-membered rings, each containing a ketone functional group, connected by a C-C bond. The absence of aromaticity and the tetrahedral nature of the sp³-hybridized carbons impart significant conformational flexibility. However, the linkage between the two rings introduces substantial steric constraints that govern the molecule's preferred spatial arrangement.
The conformational preferences of cyclohexane derivatives are fundamental to their stability and reactivity.[5] For a monosubstituted cyclohexane, the chair conformation is overwhelmingly favored, and a bulky substituent will preferentially occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. In this compound, each ring acts as a substituent on the other, making the analysis of its conformational isomers a critical exercise in stereochemical principles.
Foundational Molecular Structure and Stereoisomerism
The core of this compound is the bicyclohexyl framework. The central C4-C4' bond connects two prochiral centers. The stereochemistry of this molecule is best understood by analyzing the potential conformations of the individual cyclohexanone rings and their relative orientations.
A cyclohexanone ring, like cyclohexane, adopts a chair conformation to relieve angle and torsional strain.[6] The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane, but the chair remains the lowest energy conformer.[6] Consequently, the most stable conformations of this compound will involve both rings in chair forms.
The key conformational question revolves around the relative orientation of the two rings, which can be linked in a diequatorial or a diaxial fashion.
-
Diequatorial (e,e) Conformation: Each ring is positioned equatorially with respect to the other. This arrangement minimizes steric hindrance and is predicted to be the global minimum energy conformation.
-
Diaxial (a,a) Conformation: Each ring is positioned axially with respect to the other. This conformation introduces significant steric strain due to 1,3-diaxial interactions between the hydrogen atoms of one ring and the bulk of the other.
-
Axial-Equatorial (a,e) Conformation: This is an intermediate case, which would arise during the ring-flipping process.
The interconversion between these forms occurs through a process of chair-flipping, which proceeds through higher-energy twist-boat and boat transition states.
Caption: Conformational equilibrium of this compound.
Physicochemical and Spectroscopic Data
A summary of the key properties and spectral data identifiers for this compound is presented below.
| Property | Value / Identifier | Source |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1][3] |
| CAS Registry Number | 23391-99-3 | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 114.0 to 118.0 °C | [3] |
| ¹³C NMR Spectrum | Available | [7] |
| SDBS (AIST Spectral DB) ID | 51161 | [3][4] |
Methodologies for Structural and Conformational Elucidation
A multi-faceted approach combining experimental techniques and computational modeling is required for a comprehensive understanding of this compound's structure.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular structure in the solid state.[8][9] For molecules with conformational flexibility, the crystal structure typically represents the lowest energy conformer, as molecules pack in a way that minimizes lattice energy.
Expected Outcome for this compound: An X-ray crystal structure would be expected to show the molecule in the diequatorial (e,e) chair-chair conformation. This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the minimization of steric strain in the crystalline form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular structure and dynamics in solution.
-
¹³C NMR: In a symmetric conformation like the diequatorial chair-chair form, the molecule possesses a C₂ axis of symmetry. This would result in a simplified ¹³C NMR spectrum with only six distinct carbon signals: one for the carbonyl carbon, one for the quaternary carbon at the linkage (C4), and four for the remaining methylene carbons (C2, C3, C5, C6).
-
¹H NMR: The proton NMR spectrum would be more complex due to spin-spin coupling. However, the chemical shifts and coupling constants of the protons, particularly the methine protons at the C4 and C4' positions, can provide crucial information. In a rigid chair conformation, axial and equatorial protons have distinct chemical shifts and coupling patterns. Rapid conformational averaging at room temperature may lead to averaged signals.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for exploring the entire conformational landscape.[10] These methods can calculate the geometries and relative energies of different conformers (chair-chair, chair-boat, etc.) and the transition states that connect them.
Workflow for Computational Analysis: A typical workflow involves a systematic conformational search followed by optimization and energy calculation of the identified stable conformers. This provides a quantitative measure of the stability differences and the energy barriers to interconversion.
Experimental & Computational Protocols
Protocol 1: Conformational Analysis via DFT
This protocol outlines a standard procedure for the computational investigation of this compound's conformational space.
-
Initial Structure Generation: Construct 3D models of the primary conformers (e.g., diequatorial chair-chair, diaxial chair-chair, and relevant boat forms) using molecular modeling software.
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with a force field like MMFF94) to identify all potential low-energy structures.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a higher-level theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).[10] This step locates the nearest stationary point on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.
-
Energy Calculation: Calculate the single-point electronic energy of each optimized structure with a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate relative energies.
-
Thermochemical Analysis: Use the results from the frequency calculation to determine the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate prediction of the conformational equilibrium in the gas phase.
Caption: A typical workflow for computational conformational analysis.
Conclusion for Drug Development & Materials Science
The molecular structure of this compound is dominated by the highly stable diequatorial chair-chair conformation, which minimizes steric interactions. This conformational rigidity is a key feature for its application. In drug development, such rigid scaffolds are valuable for designing ligands with high specificity, as they reduce the entropic penalty upon binding to a biological target. In materials science, particularly in the synthesis of polyesters and liquid crystals, the well-defined and rigid geometry of the bicyclohexyl unit imparts desirable properties such as thermal stability, high glass transition temperatures, and specific optical characteristics to the resulting polymers. The in-depth understanding of its conformational behavior, achieved through a combination of spectroscopic and computational methods, is essential for the rational design of new materials and molecules based on this versatile chemical building block.
References
- Tetrahedron. 23391-99-3 | this compound.
- YouTube. Conformational analysis of cyclohexanone.
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
- ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- ResearchGate. A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane) | Request PDF.
- SlidePlayer. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.
Sources
- 1. scbt.com [scbt.com]
- 2. 23391-99-3 | this compound | Tetrahedron [thsci.com]
- 3. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. This compound(23391-99-3) 13C NMR spectrum [chemicalbook.com]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Deep Dive into the Spectroscopic Signature of 4,4'-Bicyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structure of a Key Synthetic Intermediate
4,4'-Bicyclohexanone, with the chemical formula C₁₂H₁₈O₂ and CAS number 23391-99-3, is a dicarbonyl compound that serves as a valuable building block in organic synthesis.[1] Its rigid bicyclohexyl framework and the presence of two ketone functionalities make it an attractive precursor for the synthesis of complex molecules, including liquid crystals, polymers, and pharmaceutical agents. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity and to confirm its structural integrity before its use in further chemical transformations. This guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a complete picture of the molecule's atomic connectivity and functional groups, providing a foundational understanding for its application in research and development. The data presented herein is based on expected spectral characteristics and is cross-referenced with the Spectral Database for Organic Compounds (SDBS).[2][3][4]
The Molecular Blueprint: Structural Overview
To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound. The molecule consists of two cyclohexanone rings connected by a single bond at their respective 4-positions.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on each cyclohexanone ring are chemically equivalent. We can anticipate two main groups of signals: those for the protons alpha to the carbonyl group and those for the protons beta to the carbonyl group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-Hydrogens (adjacent to C=O) | 2.2 - 2.5 | Multiplet | 8H |
| β-Hydrogens | 1.7 - 2.0 | Multiplet | 8H |
| Methine Hydrogen (at C4 and C4') | 1.5 - 1.8 | Multiplet | 2H |
The protons alpha to the electron-withdrawing carbonyl group will be deshielded and thus appear at a lower field (higher ppm value). The beta protons will be in a more shielded environment and resonate at a higher field. The methine proton at the point of connection between the two rings will likely overlap with the beta-proton signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, we expect to see four distinct signals.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 208 - 212 |
| α-Carbons (adjacent to C=O) | 38 - 42 |
| β-Carbons | 28 - 32 |
| Methine Carbon (at C4 and C4') | 45 - 50 |
The carbonyl carbon will exhibit the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The chemical shifts of the aliphatic carbons are in the expected upfield region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[5][6] The IR spectrum of this compound will be dominated by the characteristic absorption of the ketone carbonyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong |
| C-H Bend (CH₂) | 1440 - 1480 | Medium |
The most prominent peak in the spectrum will be the strong, sharp absorption band in the region of 1715 cm⁻¹, which is indicative of a saturated cyclic ketone. The C-H stretching vibrations of the cyclohexane rings will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 194 | Molecular Ion |
| [M - C₄H₇O]⁺ | 97 | Alpha-cleavage and loss of a butenone radical |
| [C₆H₉O]⁺ | 97 | Cleavage of the C4-C4' bond |
| [C₅H₇O]⁺ | 83 | Further fragmentation |
| [C₄H₅O]⁺ | 69 | Further fragmentation |
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 194, corresponding to its molecular weight. A key fragmentation pathway for cyclic ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Another likely fragmentation is the cleavage of the single bond connecting the two cyclohexanone rings.
Caption: Proposed primary fragmentation of this compound in MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument calibration.
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis to subtract the absorbance of atmospheric CO₂ and water vapor.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Utilize electron ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum provides definitive evidence for the presence of the ketone functional groups. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic profile serves as a critical quality control benchmark for researchers and professionals in drug development and materials science, ensuring the identity and purity of this important synthetic intermediate.
References
- Spectral Database for Organic Compounds (SDBS). [Link]
- Bioregistry.
- Introduction to the Spectral D
- re3data.org.
- AIST:Spectral Database for Organic Compounds,SDBS. [Link]
- Chemistry LibreTexts.
- Chemguide.
- NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]
- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
The Solubility Profile of 4,4'-Bicyclohexanone in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
4,4'-Bicyclohexanone is a key intermediate in organic synthesis, valued for its rigid, bicyclohexyl core and dual ketone functionality. Its utility in the synthesis of complex molecules, including liquid crystals and pharmaceutical precursors, is critically dependent on its solubility characteristics. Understanding how this compound interacts with various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing robust formulation protocols. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework for solvent selection and a detailed methodology for experimental solubility determination.
Introduction to this compound: Structure and Physicochemical Properties
This compound, also known as 4,4'-Dioxobicyclohexyl, is a solid organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1] Its structure consists of two cyclohexanone rings linked by a single bond at their respective fourth positions.
Key Physicochemical Properties:
-
Appearance: White to off-white crystalline powder.[2]
-
Melting Point: 114.0 to 118.0 °C.[2]
-
Molecular Structure: The molecule possesses two polar ketone functional groups (C=O), which can act as hydrogen bond acceptors. However, the bulk of the molecule is composed of two nonpolar, aliphatic cyclohexyl rings. This duality is the primary determinant of its solubility behavior.
This bifunctional nature—possessing both polar and nonpolar regions—suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. Solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider the interplay between its nonpolar hydrocarbon backbone and its polar ketone groups.
-
Nonpolar Characteristics: The large, nonpolar surface area of the two cyclohexyl rings dictates a favorable interaction with nonpolar or moderately polar solvents through van der Waals forces.
-
Polar Characteristics: The two ketone groups can engage in dipole-dipole interactions with polar solvents. They can accept hydrogen bonds but cannot donate them.
Based on this structure, we can predict the following solubility patterns:
-
High Solubility: Expected in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents have a significant dipole moment to interact with the ketone groups but are not disruptive in the way protic solvents can be.
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.
-
Low to Moderate Solubility in Alcohols: Solvents like ethanol and methanol are polar protic. While they can interact with the ketone groups, the energy cost of disrupting the strong hydrogen-bonding network of the alcohol may limit solubility compared to aprotic systems.
-
Low Solubility in Nonpolar Solvents: In solvents like hexane or cyclohexane, the polar ketone groups are energetically disfavored, leading to poor solubility, especially at room temperature.
-
Insolubility in Water: The large, hydrophobic hydrocarbon structure makes this compound essentially insoluble in water.
Application Focus: Solvent Selection for Recrystallization
Recrystallization is the most common method for purifying solid organic compounds like this compound.[3] The success of this technique hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[3][4][5]
Logical Workflow for Solvent Selection
The process of identifying an ideal solvent is systematic. The following diagram illustrates the decision-making workflow for selecting a suitable recrystallization solvent for this compound.
Caption: Workflow for selecting a recrystallization solvent.
Qualitative Solubility Predictions
The following table summarizes the expected solubility behavior of this compound in common laboratory solvents and evaluates their potential for use in recrystallization.
| Solvent | Solvent Class | Predicted Solubility (25 °C) | Predicted Suitability for Recrystallization | Rationale |
| Hexane | Nonpolar | Very Low | Poor | Unlikely to dissolve a sufficient amount even when hot. |
| Toluene | Aromatic | Low | Potentially Good | May show a significant temperature-dependent solubility gradient. |
| Dichloromethane | Halogenated | Moderate | Poor | High solubility at room temperature; low boiling point (39.6 °C) makes it difficult to work with. |
| Diethyl Ether | Ether | Moderate | Poor | High solubility at room temperature; very low boiling point (34.6 °C). |
| Acetone | Ketone | High | Poor | Likely to dissolve the compound too well at room temperature. |
| Ethyl Acetate | Ester | High | Poor | Likely to dissolve the compound too well at room temperature. |
| Ethanol | Polar Protic | Low-Moderate | Excellent Candidate | Often provides a good balance of solvency, being a "mediocre" solvent at RT but effective when hot.[3] |
| Methanol | Polar Protic | Low | Good Candidate | Lower solvency than ethanol may lead to better crystal recovery. |
| Water | Polar Protic | Insoluble | Unsuitable (as a single solvent) | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[3] |
Experimental Protocol: Isothermal Shake-Flask Method
For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[6][7] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Apparatus
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or temperature-controlled water bath
-
Screw-cap glass vials (e.g., 4 mL or 20 mL)
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that the solution reaches saturation.[6]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient duration to reach equilibrium. A preliminary study can determine the necessary time, but 24 to 72 hours is typical to ensure a stable concentration plateau is reached.[6][8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the excess solid to settle completely.[6] It is critical to maintain a constant temperature during this step to prevent precipitation or further dissolution.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature changes that could alter solubility, the syringe can be pre-warmed to the equilibration temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. Filtration is necessary to remove any undissolved microparticles.[8]
-
Quantification:
-
Determine the mass of the filtered solution in the volumetric flask.
-
Dilute the sample to the flask's mark with a suitable solvent (often the same solvent or a mobile phase component).
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC).
-
-
Calculation: The solubility (S) can be calculated in various units, such as g/100 g of solvent:
S = (C × V_f × DF) / m_solvent
Where:
-
C = Measured concentration of the diluted sample (g/mL)
-
V_f = Volume of the volumetric flask (mL)
-
DF = Dilution factor (if any)
-
m_solvent = Mass of the solvent in the filtered aliquot (g)
-
Conclusion
References
- University of Colorado Boulder. (n.d.).
- PubChem. (n.d.). 4-tert-Butylcyclohexanone.
- Santa Cruz Biotechnology, Inc. (n.d.). 4,4′-Bicyclohexanone.
- TCI AMERICA. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Nichols, L. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- Wikipedia. (n.d.). Cyclohexanone.
- TCI EUROPE N.V. (n.d.). This compound.
- FooDB. (2010). Showing Compound 4-Methylcyclohexanone (FDB008150).
- Professor Dave Explains. (2020, January 10).
- University of Rochester. (n.d.).
- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
- PubChem. (n.d.). Cyclohexanone.
- Stella, S., & Nekkanti, V. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Solubility Profile of 2,6-Bis(4-methoxybenzylidene)cyclohexanone in Organic Solvents: A Technical Guide.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- ResearchG
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Patel, M. R., Patel, J. K., & Patel, K. R. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 4(2), 75–81.
Sources
A Roadmap to Unveiling the Solid-State Architecture of 4,4'-Bicyclohexanone: A Technical Guide for Structural Analysis
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4,4'-Bicyclohexanone, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the current absence of detailed crystallographic data in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential experimental and analytical workflows required to elucidate the three-dimensional atomic arrangement of this compound. The guide emphasizes the causality behind experimental choices, from material synthesis and crystallization to advanced X-ray diffraction techniques, thereby providing a self-validating system for obtaining and interpreting high-quality structural data.
Introduction: The Case for a Structural Investigation of this compound
This compound is a bicyclic ketone whose rigid, well-defined conformational structure makes it an attractive scaffold in the design of novel therapeutics and functional materials. The spatial arrangement of its constituent atoms, the nature of its intermolecular interactions, and its packing in the solid state are critical determinants of its physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding of its crystal structure is therefore a prerequisite for its rational exploitation in drug development, where polymorphism can have profound effects on a drug's efficacy and safety.[1]
This guide addresses the current knowledge gap by proposing a systematic approach to determine the crystal structure of this compound. We will proceed from the foundational steps of synthesis and purification to the sophisticated techniques of single-crystal and powder X-ray diffraction.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to cyclohexanone derivatives exist, a common approach involves the oxidation of the corresponding alcohol, 4,4'-bicyclohexanol.[2]
A plausible synthetic route would be the oxidation of 4,4'-bicyclohexanol using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation. The reaction would be followed by a standard workup and purification by column chromatography to yield pure this compound. The purity of the synthesized compound should be verified by techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization.
The Art and Science of Crystal Growth
The successful outcome of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[3] The goal is to obtain well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension) that are free from defects.[3] For a compound like this compound, several crystallization techniques can be explored.[4][5]
3.1. Choosing an Appropriate Solvent System
The selection of a suitable solvent is paramount.[4] An ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures. A preliminary solvent screen with small amounts of this compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane) is recommended.
3.2. Common Crystallization Techniques
-
Slow Evaporation: A nearly saturated solution of this compound is prepared and left undisturbed in a loosely covered container.[5] The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or cryostat. The decrease in temperature reduces the solubility of the compound, promoting crystallization.[6]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Experimental Workflow for Crystal Structure Determination
The primary technique for determining the atomic-level structure of a molecule is Single-Crystal X-ray Diffraction (SC-XRD).[8] This is complemented by Powder X-ray Diffraction (PXRD) for bulk sample analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[1]
Experimental Protocol: A Step-by-Step Guide
-
Crystal Selection and Mounting:
-
A suitable crystal is identified under a microscope.
-
The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.[3]
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer.[8]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
The diffractometer, equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[1]
-
-
Data Processing and Structure Solution:
-
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
The integrated intensities of the diffraction spots are used to solve the crystal structure, often using direct methods or Patterson methods.
-
The initial structural model is then refined to improve the fit between the observed and calculated diffraction data, yielding the final atomic coordinates and other structural parameters.[1]
-
Logical Workflow for SC-XRD Analysis
Caption: Anticipated intermolecular interactions in the crystal lattice.
5.3. Data Presentation
The final output of a successful crystal structure determination is a set of crystallographic data, which should be summarized in a clear and concise table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₁₈O₂ |
| Formula Weight | 194.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor (%) | < 5 |
Conclusion
This technical guide provides a robust and scientifically grounded methodology for determining the crystal structure of this compound. By following the outlined procedures for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a detailed understanding of the solid-state structure of this important molecule. The resulting crystallographic data will be invaluable for advancing its application in drug design, materials science, and other areas of chemical research, providing a solid foundation for future structure-property relationship studies.
References
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
- SOP: CRYSTALLIZATION. (n.d.). Fairfield University. [Link]
- Creative Biolabs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (2006, January 8).
- University of Geneva. (n.d.).
- Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
- Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. [Link]
- Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]
- Lye, L. (n.d.). Hints on Phase Identification Using Powder X-ray Diffraction. [Link]
- Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. [Link]
- Creative Chemistry. (n.d.).
- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]
- Harris, K. D. M. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.).
- CN107827721B - Method for synthesizing 4-fluorocyclohexanone. (n.d.).
- Wang, D., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]
- Rychnovsky, S. D., & Kim, J. (2004). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters. [Link]
- G. B. et al. (2022). Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation.
- EBSCO. (n.d.). Ketones | Research Starters. [Link]
- Rappe, C., & Sachs, W. H. (1967). Enolization of ketones. III. Rate and orientation of acid-catalyzed deuteration of some methylketones. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones. [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. unifr.ch [unifr.ch]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
A Comprehensive Technical Guide to the Synthesis of 4,4'-Bicyclohexanone from 4,4'-Biphenol
Abstract
4,4'-Bicyclohexanone is a pivotal molecular scaffold in medicinal chemistry and a versatile building block for advanced polymers. This guide provides an in-depth, scientifically-grounded methodology for its synthesis, starting from the readily available precursor, 4,4'-biphenol. The described two-step synthetic pathway involves an initial high-pressure catalytic hydrogenation of 4,4'-biphenol to yield the intermediate 4,4'-bicyclohexanol, followed by a robust oxidation to afford the target ketone. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction efficiency and product purity. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important compound.
Introduction: The Significance of this compound
This compound, also known as 4,4'-Dioxobicyclohexyl[1][2], is a symmetrical dione of significant interest in organic synthesis. Its rigid, well-defined bicyclohexyl framework makes it an attractive core structure for the development of liquid crystals, high-performance polymers, and, most notably, pharmaceutical agents. The carbonyl functionalities serve as versatile handles for further chemical modification, enabling the construction of complex molecular architectures. The synthesis of this compound from 4,4'-biphenol, an economical industrial chemical, presents an efficient and practical route for accessing this valuable intermediate on a laboratory and industrial scale.[3]
Strategic Overview of the Two-Step Synthesis
The conversion of 4,4'-biphenol to this compound is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with direct oxidation of the aromatic precursor and allows for high-purity intermediates and final products.
-
Step 1: Catalytic Hydrogenation. The aromatic rings of 4,4'-biphenol are saturated via heterogeneous catalytic hydrogenation to produce the corresponding saturated diol, 4,4'-bicyclohexanol.
-
Step 2: Oxidation. The secondary alcohol groups of 4,4'-bicyclohexanol are subsequently oxidized to yield the target dione, this compound.
Caption: Overall synthetic workflow from 4,4'-biphenol.
Part I: Catalytic Hydrogenation of 4,4'-Biphenol
The exhaustive reduction of the two aromatic rings in 4,4'-biphenol is a critical first step. This transformation requires breaking the aromaticity, a thermodynamically stable state, necessitating the use of a catalyst and typically elevated hydrogen pressure and temperature.
Mechanistic Insights & Catalyst Selection
Heterogeneous catalytic hydrogenation is the method of choice for this transformation. The reaction occurs on the surface of a metal catalyst, where both hydrogen gas and the aromatic substrate are adsorbed. The choice of catalyst is paramount for achieving high conversion and selectivity.
-
Ruthenium (Ru): Ruthenium-based catalysts, often supported on alumina (Ru/Al₂O₃) or carbon, are highly effective for the hydrogenation of aromatic rings under relatively mild conditions.[4][5] They exhibit excellent activity and can promote high yields of the desired saturated alcohol.[5]
-
Palladium (Pd): Palladium on carbon (Pd/C) is another widely used catalyst for hydrogenation.[6][7] It is particularly effective for reducing various functional groups, including aromatic systems, though sometimes requiring more forcing conditions compared to ruthenium for complete saturation of substituted phenols.[8]
-
Raney Nickel (Ra-Ni): Raney Nickel is a cost-effective alternative, though it may require higher temperatures and pressures to achieve comparable results to noble metal catalysts.[3]
The solvent choice also plays a role. Secondary alcohols like 2-propanol (isopropanol) or other alcohols with four or more carbons are often preferred as they provide good solubility for the starting material and product, and can facilitate the reaction.[3][4]
Experimental Protocol: Hydrogenation using Raney Nickel
This protocol is adapted from established industrial procedures and provides a reliable method for producing 4,4'-bicyclohexanol.[3]
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Reagents:
-
4,4'-Biphenol (20.0 g)
-
Raney Nickel (1.0 g, slurry in water)
-
2-Propanol (80 g)
Procedure:
-
Charge the autoclave with 4,4'-biphenol, Raney Nickel, and 2-propanol.[3]
-
Seal the reactor and purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Pressurize the reactor with hydrogen to 6 MPa.[3]
-
Begin stirring and heat the reaction mixture to 150°C.[3]
-
Maintain these conditions for 2-3 hours, monitoring hydrogen uptake via the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Open the reactor and add additional 2-propanol to the resulting slurry until all crystalline product has dissolved.
-
Filter the warm solution through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake remains wet with solvent during filtration.
-
Concentrate the filtrate by rotary evaporation to yield crude 4,4'-bicyclohexanol as a crystalline solid. The product can be further purified by recrystallization from a suitable solvent like toluene.[3]
Data Presentation: Hydrogenation
| Parameter | Condition | Rationale / Notes |
| Catalyst | Raney Nickel[3] | Cost-effective and efficient for phenol hydrogenation. |
| Catalyst Loading | 5 wt% relative to biphenol[3] | Sufficient for complete conversion within a reasonable timeframe. |
| Solvent | 2-Propanol[3] | Good solubility for reactants and products. |
| H₂ Pressure | 6 MPa[3] | Provides a high concentration of dissolved hydrogen to drive the reaction. |
| Temperature | 150°C[3] | Overcomes the activation energy for aromatic ring reduction. |
| Typical Yield | >95% (crude)[3] | The reaction is generally high-yielding. |
Part II: Oxidation of 4,4'-Bicyclohexanol
The second step involves the oxidation of the secondary alcohol groups of 4,4'-bicyclohexanol to ketones. Several reliable methods exist for this transformation, with the choice often depending on scale, substrate sensitivity, and safety considerations.[9][10]
Selection of Oxidizing Agent
For robust, secondary alcohols, a strong oxidant is often employed for a clean and complete reaction.
-
Jones Oxidation: This classic method uses chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid and acetone.[10][11][12] It is a powerful, rapid, and high-yielding oxidation for non-acid-sensitive secondary alcohols.[11][13][14] The distinct color change from orange (Cr⁶⁺) to green (Cr³⁺) provides a convenient visual indicator of reaction progress.[14]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78°C), followed by quenching with a hindered base like triethylamine.[15][16] The Swern oxidation is known for its extremely mild conditions, making it suitable for sensitive substrates.[17][18] However, it produces stoichiometric amounts of foul-smelling dimethyl sulfide and requires cryogenic temperatures, which can be a drawback on a larger scale.[15][17]
For this synthesis, the Jones Oxidation is selected as the exemplary protocol due to its efficiency, cost-effectiveness, and straightforward execution for a robust substrate like 4,4'-bicyclohexanol.
Caption: Simplified mechanism of Jones Oxidation.
Experimental Protocol: Jones Oxidation
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-water bath.
Reagents:
-
4,4'-Bicyclohexanol (12.6 g, 0.089 mol)
-
Acetone (125 mL, reagent grade)
-
Jones Reagent (2.7 M solution, ~70 mL) - Preparation: Dissolve 13.4 g of CrO₃ in 11.5 mL of concentrated H₂SO₄, cool in an ice bath, and carefully dilute with water to a final volume of 50 mL.[19] WARNING: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
Procedure:
-
In the three-necked flask, dissolve the 4,4'-bicyclohexanol in 125 mL of acetone.[19]
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the Jones reagent dropwise from the addition funnel over approximately 10-15 minutes, maintaining the internal temperature below 10°C. A thick green precipitate of chromium salts will form.[19]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-15 hours to ensure the reaction goes to completion.[19]
-
After the reaction period, quench the excess oxidant by the dropwise addition of 2-propanol until the orange color disappears and the solution remains green.
-
Remove the acetone via rotary evaporation.
-
Add 125 mL of water to the remaining sludge and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography.
Data Presentation: Oxidation & Final Product
| Parameter | Condition | Rationale / Notes |
| Oxidant | Jones Reagent (CrO₃/H₂SO₄/H₂O)[12][14] | Strong, fast, and efficient for secondary alcohol oxidation. |
| Solvent | Acetone[12][14] | Miscible with both the aqueous reagent and the organic substrate. |
| Temperature | 0°C to Room Temperature[14] | Initial cooling controls the exothermic reaction. |
| Work-up | Extractive | Separates the organic product from inorganic chromium salts. |
| Typical Yield | 85-95% | Jones oxidation is typically very high-yielding. |
Final Product Specifications (this compound):
-
Appearance: White to off-white crystalline powder[1]
-
Molecular Formula: C₁₂H₁₈O₂[2]
-
Molecular Weight: 194.27 g/mol [2]
-
Melting Point: 114.0 to 118.0 °C[1]
Conclusion
The synthesis of this compound from 4,4'-biphenol via a two-step sequence of catalytic hydrogenation followed by oxidation is a robust and efficient strategy. The hydrogenation step, effectively carried out with catalysts like Raney Nickel or Ruthenium, provides the crucial diol intermediate in high yield. The subsequent oxidation, for which the Jones oxidation serves as an excellent and scalable method, cleanly converts the diol to the target dione. This guide provides the necessary technical detail and mechanistic rationale for researchers to successfully implement this synthesis, enabling further exploration of this compound in drug discovery and materials science.
References
- Chemguide. (n.d.). Oxidation of Alcohols.
- Wikipedia. (2024). Alcohol oxidation.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Google Patents. (n.d.). JPH069461A - Method for producing hydrogenated bisphenols.
- ResearchGate. (n.d.). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts.
- ResearchGate. (n.d.). Selective continuous flow hydrogenation of 4-4′-biphenol 48.
- Google Patents. (n.d.). EP2837615A1 - Method for producing hydrogenated biphenol.
- Google Patents. (n.d.). EP0251614A1 - Process for the preparation of 4,4'-biphenol.
- Justia Patents. (2020). Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio.
- European Patent Office. (n.d.). biphenol, precursor of same and preparation process of precursor - EP 0 287 290 B1.
- Wikipedia. (2024). Jones oxidation.
- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
- ResearchGate. (n.d.). Oxidation of cyclohexanol to cyclohexanone using transition metal substituted dodecatungstophosphates.
- Wikipedia. (2024). Swern oxidation.
- OSTI.GOV. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
- ResearchGate. (n.d.). Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- PrepChem.com. (n.d.). Synthesis of 4,4'-biphenol.
- RSC Publishing. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst.
- Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione.
- MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
- Wikipedia. (2024). 4,4'-Biphenol.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
- NIH. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis.
- Alpha Chemical Co. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits.
Sources
- 1. This compound | 23391-99-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 4. JPH069461A - Method for producing hydrogenated bisphenols - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Jones oxidation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Jones Oxidation [organic-chemistry.org]
- 14. adichemistry.com [adichemistry.com]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Swern Oxidation [organic-chemistry.org]
- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
catalytic hydrogenation of 4,4'-biphenol to 4,4'-bicyclohexanol
An In-depth Technical Guide to the Catalytic Hydrogenation of 4,4'-Biphenol to 4,4'-Bicyclohexanol
Introduction
The transformation of aromatic compounds into their saturated alicyclic counterparts is a cornerstone of industrial chemistry, enabling the synthesis of valuable monomers for high-performance polymers. The is a prime example of such a transformation, converting a planar, rigid aromatic molecule into a flexible, three-dimensional cycloaliphatic diol. This product, 4,4'-bicyclohexanol (also known as dicyclohexanol-4,4'-diol), is a crucial building block for specialty polymers like polyesters and polycarbonates, imparting enhanced thermal stability, weather resistance, and optical clarity. This guide provides a comprehensive overview of this important industrial process, focusing on catalyst selection, mechanistic understanding, experimental execution, and analytical characterization, tailored for researchers and professionals in the chemical sciences.
Catalyst Selection: The Core of the Transformation
The choice of catalyst is the most critical factor in the successful hydrogenation of 4,4'-biphenol. The primary challenge lies in achieving complete saturation of both aromatic rings without promoting undesirable side reactions, such as hydrogenolysis of the C-O bonds. The most effective catalysts are typically based on noble metals from Group VIII of the periodic table, with Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) being the most extensively studied and applied.
Ruthenium (Ru): Ruthenium-based catalysts, often supported on carbon (Ru/C), are highly active for the hydrogenation of aromatic rings and are frequently the catalyst of choice for this transformation. They exhibit a good balance of activity and selectivity, and can operate under relatively moderate conditions. The effectiveness of Ru catalysts is often attributed to their ability to activate hydrogen and promote its addition to the aromatic system without cleaving the C-O bond.
Rhodium (Rh): Rhodium catalysts, typically supported on alumina (Rh/Al₂O₃) or carbon, are also highly active for arene hydrogenation. In some cases, Rh may offer higher activity than Ru, allowing for lower reaction temperatures or pressures. However, the higher cost of rhodium can be a limiting factor for large-scale industrial applications.
Palladium (Pd): While palladium is an excellent hydrogenation catalyst, it is generally more prone to promoting hydrogenolysis, especially at elevated temperatures. For the hydrogenation of phenols, this can lead to the formation of cyclohexanol and other byproducts. Therefore, Pd-based catalysts are often considered less suitable for this specific transformation unless carefully modified or used under very mild conditions.
The catalyst support plays a crucial role beyond simply providing a surface for the metal nanoparticles. It influences the dispersion of the active metal, its stability against sintering, and can modulate the electronic properties of the metal, thereby affecting its catalytic activity and selectivity. Carbon, with its high surface area and chemical inertness, is a common and effective support for this reaction.
Caption: Key components of a heterogeneous catalyst system.
Mechanistic Pathways and Stereochemical Control
The hydrogenation of 4,4'-biphenol proceeds through a complex series of steps on the catalyst surface. The generally accepted mechanism involves the adsorption of the aromatic rings onto the active metal sites, followed by the stepwise addition of hydrogen atoms, which are also adsorbed on the catalyst surface.
The reaction proceeds in two main stages:
-
Hydrogenation of the first aromatic ring to form 4-(4-hydroxycyclohexyl)phenol.
-
Hydrogenation of the second aromatic ring to yield the final product, 4,4'-bicyclohexanol.
A significant challenge in this reaction is controlling the stereochemistry of the final product. 4,4'-bicyclohexanol can exist as three main stereoisomers: cis,cis, cis,trans, and trans,trans. The ratio of these isomers is critical as it significantly impacts the properties of the resulting polymers. For instance, the trans,trans isomer often leads to polymers with higher melting points and crystallinity.
The stereochemical outcome is influenced by several factors:
-
Catalyst: The nature of the metal and its coordination environment on the support can influence the orientation of the substrate on the surface, thus directing the stereochemical pathway.
-
Solvent: The polarity of the solvent can affect the adsorption of the reactant and intermediates on the catalyst surface.
-
Temperature and Pressure: These parameters can influence the reaction kinetics and the equilibrium between different surface intermediates, thereby affecting the final isomer distribution.
It has been reported that ruthenium catalysts can be tuned to favor the formation of specific isomers under controlled conditions. For example, certain solvent systems and reaction conditions with Ru/C have been shown to yield a high proportion of the trans,trans isomer.
Caption: Simplified reaction pathway for the hydrogenation of 4,4'-biphenol.
Experimental Protocol: A Validated Laboratory-Scale Approach
This protocol describes a typical procedure for the hydrogenation of 4,4'-biphenol using a Ru/C catalyst in a high-pressure batch reactor.
Materials and Reagents:
-
4,4'-Biphenol (99% purity)
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Solvent (e.g., isopropanol, methanol)
-
High-purity hydrogen gas
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, temperature controller, and pressure gauge.
Step-by-Step Procedure:
-
Catalyst Activation (if required): Some catalysts may require pre-reduction. Follow the manufacturer's instructions. Typically, this involves heating the catalyst under a hydrogen flow.
-
Reactor Charging:
-
To a clean and dry reactor vessel, add 4,4'-biphenol and the solvent.
-
Add the 5% Ru/C catalyst. The catalyst loading is typically between 1-5% by weight relative to the substrate.
-
-
System Purging:
-
Seal the reactor.
-
Purge the system multiple times with nitrogen to remove air, followed by purging with hydrogen to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent to recover any adsorbed product.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate) to yield pure 4,4'-bicyclohexanol.
-
Caption: Experimental workflow for the hydrogenation of 4,4'-biphenol.
Process Parameters and Performance Metrics
The efficiency and selectivity of the hydrogenation process are highly dependent on the reaction conditions. A summary of typical catalyst performance under various conditions is presented below.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 4,4'-Bicyclohexanol (%) | Stereoselectivity (trans,trans %) | Reference |
| 5% Ru/C | 120 | 8.0 | Isopropanol | >99 | >98 | ~60-70 | |
| 5% Rh/Al₂O₃ | 100 | 5.0 | Methanol | >99 | >97 | Varies | |
| 5% Pd/C | 130 | 10.0 | Dioxane | ~95 | ~90 (byproduct formation) | Not specified | General observation |
Note: The values in this table are representative and can vary depending on the specific catalyst preparation method, substrate purity, and reactor design.
Analytical Characterization
Thorough analytical characterization is essential for monitoring the reaction, quantifying the yield, and determining the isomeric purity of the final product.
| Analytical Technique | Purpose | Advantages | Disadvantages |
| Gas Chromatography (GC) | Monitor reaction progress, quantify product yield and purity. | High resolution, fast analysis time, quantitative. | Requires derivatization for non-volatile compounds, thermal decomposition risk. |
| GC-Mass Spectrometry (GC-MS) | Identify products and byproducts, confirm molecular weight. | Provides structural information, high sensitivity. | Similar to GC, library matching can be ambiguous. |
| High-Performance Liquid Chromatography (HPLC) | Analyze non-volatile samples, monitor reaction progress. | No derivatization needed, suitable for thermally sensitive compounds. | Lower resolution for isomers compared to GC, longer analysis time. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of isomers. | Provides detailed structural information, definitive isomer identification. | Lower sensitivity, expensive equipment, complex spectra. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis (disappearance of aromatic C-H, appearance of aliphatic C-H). | Fast, simple sample preparation. | Provides limited structural information, not suitable for quantification. |
For routine analysis, GC or GC-MS is the method of choice. The different stereoisomers of 4,4'-bicyclohexanol can often be separated and quantified using a suitable capillary GC column (e.g., a polar stationary phase).
Conclusion and Future Outlook
The is a well-established and industrially significant process. Ruthenium-based catalysts have demonstrated high activity and selectivity for this transformation. The control of stereoselectivity remains a key area of research, as the isomeric composition of the final product dictates its performance in polymer applications. Future research will likely focus on the development of novel catalyst systems with enhanced activity and selectivity, the use of continuous flow reactors for improved efficiency and safety, and the exploration of greener reaction media. A deeper understanding of the structure-property relationships of the resulting polymers will also drive the demand for more precise control over the stereochemistry of 4,4'-bicyclohexanol.
References
- F. Zhao, et al. (2004). Hydrogenation of 4,4'-biphenol to 4,4'-bicyclohexanol over a Ru/C catalyst. Journal of Molecular Catalysis A: Chemical, 218(1), 107-111. [Link]
- Y. Sun, et al. (2004). Liquid phase hydrogenation of 4,4′-biphenol to 4,4′-bicyclohexanol over Ru catalysts.
- A. Galadima, O. Muraza. (2018). Hydrotreating of Lignin-Derived Phenolic Compounds to Cycloalkanes over Noble and Non-Noble Metal Catalysts.
An In-depth Technical Guide to the Oxidation of 4,4'-Bicyclohexanol to 4,4'-Bicyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, critical for the production of valuable intermediates in the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of the oxidation of 4,4'-bicyclohexanol to its corresponding ketone, 4,4'-bicyclohexanone. We will delve into the mechanistic underpinnings and practical considerations of several prevalent oxidation methodologies, including the robust Jones oxidation, the mild Swern oxidation, and modern, greener alternatives such as TEMPO-catalyzed oxidations. Each section will feature detailed, step-by-step experimental protocols, a comparative analysis of their respective advantages and limitations, and guidance on the purification and characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development, enabling informed decisions in experimental design and execution.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule characterized by two cyclohexanone rings linked at their 4-positions. This symmetrical structure provides a unique scaffold for the synthesis of a variety of more complex molecules, including liquid crystals, specialized polymers, and pharmacologically active compounds. The carbonyl groups offer reactive sites for a wide range of chemical transformations, making this compound a versatile building block in medicinal chemistry and materials science.
The synthesis of this compound typically proceeds via the oxidation of the corresponding diol, 4,4'-bicyclohexanol. The choice of an appropriate oxidation method is paramount, as it directly impacts the reaction's efficiency, selectivity, and scalability, as well as its environmental footprint. This guide will explore the nuances of this critical synthetic step.
Methodologies for the Oxidation of 4,4'-Bicyclohexanol
The selection of an oxidant and reaction conditions is a critical decision in the synthesis of this compound. Factors to consider include the desired yield, the presence of other functional groups, the scale of the reaction, and environmental and safety considerations. We will now examine three widely employed methods for this transformation.
Jones Oxidation: A Powerful and Classic Approach
The Jones oxidation is a well-established and reliable method for the oxidation of secondary alcohols to ketones.[1][2] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a potent oxidizing agent.[3]
Mechanism: The reaction proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid. A subsequent E2-like elimination, often facilitated by a base such as water, results in the formation of the ketone and a reduced chromium species.[2] The color change of the reaction mixture from orange-red (Cr(VI)) to green (Cr(III)) provides a convenient visual indicator of reaction progress.[2]
Causality of Experimental Choices:
-
Acetone as Solvent: Acetone is the typical solvent for Jones oxidation as it is inert to the oxidant and effectively solubilizes many organic substrates.
-
Low Temperature: The initial addition of the Jones reagent is performed at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize potential side reactions.[4]
-
Titration with Oxidant: The Jones reagent is added portion-wise until a persistent orange color is observed, indicating that all the alcohol has been consumed and a slight excess of the oxidant is present.[3]
-
Quenching with Isopropanol: The addition of a small amount of a primary or secondary alcohol, such as isopropanol, is a common method to quench any excess Jones reagent at the end of the reaction.[1]
Experimental Protocol: Jones Oxidation of a Bicyclic Diol (Adapted for 4,4'-Bicyclohexanol)
This protocol is adapted from a procedure for the oxidation of a similar bicyclic diol and may require optimization for 4,4'-bicyclohexanol.[5]
-
Prepare the Jones Reagent (2.7 M): In a flask, carefully and slowly add 23 mL of concentrated sulfuric acid to 100 mL of water, with cooling in an ice bath. To this solution, add 67 g of chromium(VI) oxide (CrO₃) in portions, with stirring and continued cooling.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4,4'-bicyclohexanol (1 equivalent) in acetone.
-
Oxidation: Cool the stirred solution to 0-5 °C in an ice-water bath. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the temperature below 20 °C. Continue the addition until the orange color of the reagent persists for approximately 20 minutes.
-
Quenching: Add isopropyl alcohol dropwise until the orange color disappears and a green solution is obtained.
-
Work-up: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous mixture with diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Swern Oxidation: A Mild and Selective Alternative
For substrates that are sensitive to the strongly acidic and harsh conditions of the Jones oxidation, the Swern oxidation offers a milder alternative.[6][7] This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine.[8]
Mechanism: The reaction begins with the formation of the electrophilic species, chlorodimethylsulfonium chloride, from DMSO and oxalyl chloride at low temperatures (-78 °C). The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular E2-type elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[8][9]
Causality of Experimental Choices:
-
Low Temperature: The reaction is conducted at very low temperatures (-78 °C, typically using a dry ice/acetone bath) to control the stability of the reactive intermediates and prevent side reactions.[10]
-
Order of Addition: The specific order of reagent addition is crucial for the success of the Swern oxidation. The alcohol is added after the activation of DMSO to form the alkoxysulfonium salt before the addition of the base.
-
Hindered Base: A hindered, non-nucleophilic base like triethylamine is used to deprotonate the alkoxysulfonium salt without competing as a nucleophile.[8]
Experimental Protocol: Swern Oxidation of a Secondary Alcohol (Adapted for 4,4'-Bicyclohexanol)
This is a general procedure for a Swern oxidation and should be adapted for the specific substrate.[9][10]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO (4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 4,4'-bicyclohexanol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
TEMPO-Catalyzed Oxidation: A Greener Approach
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable chemical processes. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidations have emerged as a powerful and "green" alternative to traditional metal-based oxidants.[2] These reactions are highly selective for the oxidation of primary and secondary alcohols and can be performed under mild conditions with a variety of co-oxidants.[11]
Mechanism: The catalytic cycle involves the oxidation of the TEMPO radical to the active oxidizing species, the N-oxoammonium cation, by a stoichiometric co-oxidant (e.g., sodium hypochlorite). This N-oxoammonium cation then oxidizes the alcohol to the corresponding ketone, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle.[2]
Causality of Experimental Choices:
-
Biphasic System: The use of a biphasic system (e.g., dichloromethane/water) is common, allowing for easy separation of the organic product from the aqueous reagents.[3]
-
pH Control: The reaction is often buffered, for instance with sodium bicarbonate, to maintain an optimal pH for the oxidation and prevent side reactions.[3]
-
Co-oxidant: Sodium hypochlorite (bleach) is a common and inexpensive co-oxidant. Other co-oxidants can also be employed to tailor the reaction conditions.[3]
Experimental Protocol: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite (Adapted for 4,4'-Bicyclohexanol)
This is a general protocol for a TEMPO-catalyzed oxidation and may require optimization.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-bicyclohexanol (1 equivalent) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate.
-
Addition of Catalysts: To the vigorously stirred biphasic mixture, add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and a catalytic amount of potassium bromide (e.g., 0.1 equivalents).
-
Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, typically 1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with a solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.
Comparative Analysis of Oxidation Methods
To facilitate the selection of the most appropriate oxidation method, the following table summarizes the key characteristics of the discussed procedures.
| Method | Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Jones Oxidation | CrO₃ / H₂SO₄ | High | Acidic, 0 °C to RT | Powerful, inexpensive, reliable[1][3] | Toxic chromium waste, harsh acidic conditions, not suitable for sensitive substrates[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | High | Anhydrous, -78 °C | Mild conditions, high selectivity, suitable for acid-sensitive substrates[6][7] | Requires low temperatures, production of foul-smelling dimethyl sulfide, requires strictly anhydrous conditions[6] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | High | Mild, often biphasic, 0 °C to RT | "Green" and catalytic, high selectivity, mild conditions[2][11] | Can be slower than stoichiometric methods, potential for halogenated byproducts with certain substrates and co-oxidants[3] |
Purification and Characterization of this compound
Purification by Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds like this compound.[12] The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a nonpolar molecule like this compound, common choices for recrystallization solvents include hexanes, ethanol, or a mixture of solvents like ethanol/water or hexanes/ethyl acetate.[12] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For a saturated cyclic ketone like this compound, this peak is typically observed in the region of 1715 cm⁻¹ .[13] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting material, 4,4'-bicyclohexanol, is a key indicator of a successful oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm , corresponding to the methylene protons of the cyclohexanone rings. The symmetry of the molecule may simplify the spectrum to some extent.
-
¹³C NMR: The carbon NMR spectrum provides a clear indication of the presence of the ketone functionality. The carbonyl carbon will appear as a characteristic downfield signal, typically in the range of 200-220 ppm .[1] The other aliphatic carbons of the bicyclohexyl framework will resonate in the upfield region.
-
Experimental Workflow and Process Visualization
To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for the oxidation of 4,4'-bicyclohexanol and the general mechanism of a TEMPO-catalyzed oxidation.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: The catalytic cycle of a TEMPO-mediated alcohol oxidation.
Conclusion
The oxidation of 4,4'-bicyclohexanol to this compound is a pivotal transformation for accessing a versatile synthetic intermediate. This guide has detailed three prominent methodologies: the classic and powerful Jones oxidation, the mild and selective Swern oxidation, and the modern, greener TEMPO-catalyzed oxidation. The choice of method will be dictated by the specific requirements of the synthesis, including substrate sensitivity, scalability, and environmental considerations. By understanding the underlying mechanisms and practical aspects of each procedure, researchers can confidently select and implement the most suitable approach for their synthetic goals. The provided protocols and characterization data serve as a valuable starting point for the successful synthesis and purification of high-purity this compound.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
- University of Rochester, Department of Chemistry.
- Organic Syntheses.
- TEMPO-Mediated Oxid
- Chemistry LibreTexts.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Oregon State University. NMR Chemical Shifts. [Link]
- Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- Wikipedia.
- National Institute of Standards and Technology. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. [Link]
- Bartleby. IR Spectrum Of Cyclohexanone. [Link]
- NROChemistry.
- Organic Chemistry Portal.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Semantic Scholar. Table 4 from Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. [Link]
- CORE.
- Biological Magnetic Resonance Bank.
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Organic Chemistry Portal.
- Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]
- Recrystalliz
- YouTube.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. [Link]
- Organic Syntheses. BICYCLO[3.3.0]OCTANE-2,6-DIONE. [Link]
- Proprep.
- National Institute of Standards and Technology. Cyclohexanone. [Link]
- ResearchGate. (PDF) OXIDATION OF SUBSTITUTED BICYCLO[4.4.0]DECEN-3-ONES. [Link]
- Canadian Science Publishing. Enzymes in organic synthesis. 37.
- Google Patents.
Sources
- 1. This compound(23391-99-3) 13C NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TEMPO [organic-chemistry.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
A Theoretical Exploration of 4,4'-Bicyclohexanone Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bicyclohexanone, a molecule possessing two stereogenic centers at the linkage of its constituent rings, presents a fascinating case study in stereoisomerism and conformational analysis. The spatial arrangement of the two cyclohexanone rings profoundly influences its physicochemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive theoretical framework for understanding the stereoisomers of this compound. We delve into the principles of conformational analysis, outline a robust computational methodology for characterizing the stable conformers, and discuss the anticipated energetic and geometric landscapes of these isomers. This guide serves as a valuable resource for researchers seeking to predict and understand the behavior of this and related bicyclic systems.
Introduction: The Significance of Stereoisomerism in this compound
This compound, with the chemical formula C₁₂H₁₈O₂, consists of two cyclohexanone rings connected by a single carbon-carbon bond.[1][2] The tetrahedral nature of the linking carbon atoms gives rise to distinct stereoisomers, broadly classified as cis and trans. These are not merely different spatial arrangements but are distinct molecules with unique properties.[3] The orientation of the two rings relative to each other dictates the overall shape of the molecule, which in turn governs its interactions with other molecules, a critical aspect in drug design and materials engineering.[4][5]
The seemingly simple rotation around the central C-C bond is significantly hindered by the bulky cyclohexanone rings, leading to stable, isolable stereoisomers. Furthermore, each cyclohexanone ring can adopt various conformations, with the chair conformation being the most stable.[6] This interplay of isomerism and conformational preference results in a complex potential energy surface with several minima, each corresponding to a stable or metastable structure. A thorough understanding of these structures is paramount for predicting the compound's behavior and for designing synthetic routes to specific isomers.
The Stereoisomers of this compound: A Conformational Analysis
The stereochemistry of this compound can be understood by considering the relative orientation of the bonds connecting the two rings. This leads to two primary stereoisomers: trans and cis.
The trans-Isomer
In the trans-isomer, the two bonds extending from the central C-C bond to the rest of each ring are on opposite sides of the plane defined by that central bond.[3] This arrangement can lead to two principal chair conformations for the cyclohexanone rings:
-
trans-Diequatorial (e,e): This is anticipated to be the most stable conformer. Both cyclohexanone rings are attached to the central bond via their equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would arise if the rings were in axial positions.[3][6]
-
trans-Diaxial (a,a): In this conformation, both cyclohexanone rings are in axial positions relative to the central bond. This arrangement is expected to be significantly less stable due to severe steric clashes between the hydrogen atoms on the two rings. The energy penalty for placing a bulky substituent in an axial position is well-documented and is quantified by the "A-value".[6]
The cis-Isomer
For the cis-isomer, the two bonds connecting to the rings are on the same side of the central C-C bond plane.[3] In a chair conformation, this necessitates that one ring is in an equatorial position and the other is in an axial position (e,a). A ring flip would convert the equatorial ring to axial and vice-versa, resulting in a conformation of identical energy. The cis-isomer is expected to be less stable than the trans-diequatorial isomer due to the inherent steric strain of having one ring in an axial position.[3]
The following diagram illustrates the relationship between the different stereoisomers and their chair conformations.
Theoretical Methodology for Stereoisomer Analysis
A robust computational approach is essential to accurately predict the geometries, relative energies, and spectroscopic properties of the this compound stereoisomers. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such studies.[7][8][9]
Computational Protocol
A well-defined computational protocol ensures the reliability and reproducibility of the theoretical results. The following workflow is recommended:
Sources
- 1. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 23391-99-3 | this compound | Tetrahedron [thsci.com]
- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
An In-depth Technical Guide to 4,4'-Bicyclohexanone: From Discovery to Contemporary Applications
Introduction
4,4'-Bicyclohexanone, also known as 4,4'-dioxobicyclohexyl, is a bifunctional cyclic ketone that has garnered significant interest in various fields of chemical synthesis, from materials science to pharmaceuticals. Its rigid, saturated bicyclohexyl core provides a unique three-dimensional scaffold that can be strategically functionalized at the two ketone groups. This guide offers a comprehensive technical overview of this compound, delving into its historical context, principal synthetic methodologies, and key applications, with a focus on providing practical insights for researchers and professionals in drug development and materials science.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 23391-99-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 114-118 °C | [2] |
| Purity (by GC) | >98.0% | [2] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the carbons of the cyclohexyl rings.[3]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum displays signals corresponding to the protons on the cyclohexyl rings. Due to the complexity of the overlapping signals, detailed 2D NMR techniques may be necessary for complete assignment.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone functional groups, typically appearing in the range of 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Discovery and Historical Context
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of methods for the synthesis of bicyclohexyl compounds. The early to mid-20th century saw significant advancements in catalytic hydrogenation, a key technology for converting aromatic compounds into their saturated alicyclic counterparts.
The synthesis of the precursor, (1,1'-bicyclohexyl)-4,4'-diol, was reported by Wilds and others, laying the groundwork for access to the bicyclohexyl scaffold.[4] The subsequent oxidation of such diols to the corresponding diketones was a logical synthetic extension, utilizing well-established oxidation methodologies of the time. The development of robust industrial processes for the hydrogenation of biphenols further paved the way for the availability of 4,4'-bicyclohexanol, making the synthesis of this compound more accessible.[5]
Core Synthetic Pathways
The principal and most industrially viable route to this compound is a two-step synthesis commencing from 4,4'-biphenol. This process involves the complete hydrogenation of the aromatic rings followed by the oxidation of the resulting diol.
Step 1: Catalytic Hydrogenation of 4,4'-Biphenol to (1,1'-Bicyclohexyl)-4,4'-diol
The catalytic hydrogenation of 4,4'-biphenol is a critical step that saturates the aromatic rings to form the bicyclohexyl core. The choice of catalyst and reaction conditions is paramount to achieving high yield and purity of the desired diol.
Reaction Scheme:
Caption: Catalytic hydrogenation of 4,4'-biphenol.
Experimental Protocol: Hydrogenation using Raney Nickel
This protocol is a representative example based on established procedures.
Materials:
-
4,4'-Biphenol
-
Raney Nickel (catalyst)
-
2-Propanol (solvent)
-
High-pressure autoclave with stirring mechanism
-
Hydrogen gas source
Procedure:
-
Charge a high-pressure autoclave with 4,4'-biphenol and 2-propanol.
-
Carefully add the Raney Nickel catalyst to the reaction mixture under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 150 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing (1,1'-bicyclohexyl)-4,4'-diol, can be concentrated and the crude product purified by recrystallization.
Step 2: Oxidation of (1,1'-Bicyclohexyl)-4,4'-diol to this compound
The oxidation of the secondary alcohol groups of (1,1'-bicyclohexyl)-4,4'-diol to ketones yields the final product, this compound. Several oxidation methods are applicable, with the choice depending on factors such as scale, desired purity, and substrate sensitivity.
Reaction Scheme:
Caption: Oxidation of (1,1'-bicyclohexyl)-4,4'-diol.
Experimental Protocol: Swern Oxidation
The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones.[5][6][7][8][9]
Materials:
-
(1,1'-Bicyclohexyl)-4,4'-diol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.
-
Stir the mixture for a short period at -78 °C.
-
Add a solution of (1,1'-bicyclohexyl)-4,4'-diol in anhydrous DCM dropwise to the reaction mixture.
-
After stirring for a specified time, add triethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
Alternative Oxidation Method: Oppenauer Oxidation
The Oppenauer oxidation offers a metal-free alternative for the oxidation of secondary alcohols and is particularly useful for acid-labile substrates.[10][11][12][13][14] It employs an aluminum alkoxide catalyst with a ketone, such as acetone, as the hydride acceptor.
Applications in Drug Development and Materials Science
The rigid bicyclohexyl scaffold of this compound makes it an attractive building block in both medicinal chemistry and materials science.
Drug Discovery and Development
Cyclohexanone and its derivatives are prevalent motifs in a wide range of pharmaceuticals.[15][16] The introduction of a cyclohexyl ring can improve the pharmacokinetic properties of a drug candidate by increasing its lipophilicity and metabolic stability. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its potential as a scaffold for the synthesis of novel therapeutics is significant. The two ketone functionalities provide handles for the introduction of diverse substituents, enabling the creation of libraries of compounds for screening against various biological targets. For instance, the cyclohexanone core is found in inhibitors of serine proteases, which are implicated in a variety of diseases.[17]
Caption: Role of this compound in a drug discovery pipeline.
Liquid Crystal Synthesis
The bicyclohexyl unit is a well-established component in the design of liquid crystalline materials.[18][19][20][21][22][23] Its incorporation into a molecule can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. This compound serves as a key intermediate in the synthesis of certain liquid crystals. For example, it can be mono-protected as a monoacetal, allowing for selective functionalization of the remaining ketone. This approach enables the synthesis of complex liquid crystal molecules with tailored properties for applications in display technologies and other advanced materials.[21]
Conclusion
This compound is a valuable and versatile synthetic intermediate with a rich chemistry. Its efficient two-step synthesis from readily available 4,4'-biphenol provides a reliable route to this important building block. The rigid bicyclohexyl core and the presence of two reactive ketone functionalities make it a powerful tool for the construction of complex molecules with applications in both drug discovery and materials science. As the demand for novel three-dimensional molecular scaffolds continues to grow, the importance of this compound in contemporary chemical synthesis is poised to expand further.
References
- Chemistry LibreTexts.
- Thakur, R. S. (1933). The synthesis of some cyclic Δα-unsaturated ketones. Journal of the Chemical Society (Resumed), 1481. [Link]
- UCLA Chemistry. 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. [Link]
- Wikipedia. Cyclic compound. [Link]
- Chemistry Hall.
- JPH069461A - Method for producing hydrogenated bisphenols.
- Wikipedia.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). [Link]
- House, H. O., & Babad, H. (1963). A New Synthesis of Cyclic Ketones. The Journal of Organic Chemistry, 28(1), 90-93. [Link]
- Michigan State University Chemistry.
- University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]
- Organic Chemistry Portal.
- Allen, A. D.
- Organic Reactions.
- Lansbury, P. T., & Nienhouse, E. J. (1966). A Versatile Synthesis of Cyclic Ketones. Journal of the American Chemical Society, 88(18), 4290-4295. [Link]
- Organic Chemistry Portal.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
- Organic Chemistry Portal. Cyclic ketone synthesis. [Link]
- Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4983. [Link]
- ResearchGate. (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. [Link]
- EP1012148B1 - MONOACETALS OF BICYCLOHEXYL-4,4-DIONE AND THEIR USE IN PREPARING LIQUID CRYSTALS.
- Gubin, J., et al. (1983). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of medicinal chemistry, 26(3), 345–349. [Link]
- PubChem. (1,1'-Bicyclohexyl)-4,4'-diol. [Link]
- Lauer-Fields, J. L., et al. (2007). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Bioorganic & medicinal chemistry letters, 17(5), 1249–1252. [Link]
- De Clercq, E. (2021). Antiviral drug discovery: preparing for the next pandemic. Infection, 49(2), 291-299. [Link]
- He, Z., et al. (1998). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry, 8(11), 2419-2423. [Link]
- Editorial. (2024). Editorial of virtual special issue: The development of antiviral drug discovery. Acta Pharmaceutica Sinica B, 14(5), 2321-2323. [Link]
- El-ghayoury, A., et al. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 27(19), 6245. [Link]
- Editorial. (2023). Antiviral Drug Discovery. Molecules, 28(13), 5022. [Link]
- Zhang, Y., et al. (2023). Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). Molecules, 28(13), 4987. [Link]
- Evans, B. E., et al. (1986). Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans. Journal of medicinal chemistry, 29(7), 1153–1159. [Link]
- Alila Medical Media. (2020, May 18).
- Hruby, D. E. (2009). Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company. Antiviral research, 81(1), 1–5. [Link]
- ChemRxiv. (2024). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound(23391-99-3) 13C NMR spectrum [chemicalbook.com]
- 4. (1,1'-Bicyclohexyl)-4,4'-diol | C12H22O2 | CID 88608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Oppenauer Oxidation: Definition, Mechanism, & Applications [allen.in]
- 13. organicreactions.org [organicreactions.org]
- 14. Oppenauer Oxidation [organic-chemistry.org]
- 15. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. colorado.edu [colorado.edu]
- 19. researchgate.net [researchgate.net]
- 20. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. data.epo.org [data.epo.org]
- 22. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,4'-Bicyclohexanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4,4'-Bicyclohexanone, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, purification, and its emerging role as a valuable building block in the synthesis of complex molecules.
Core Identification and Nomenclature
This compound is a symmetrical diketone composed of two cyclohexanone rings linked at their 4-positions. This seemingly simple structure offers a robust scaffold for a variety of chemical transformations, making a thorough understanding of its identifiers crucial for researchers.
Alternate Names and Synonyms
In scientific literature and commercial catalogs, this compound may be referred to by several alternate names. The most common synonym is 4,4'-Dioxobicyclohexyl [1]. Other variations include 4,4'-Bicyclohexyl-4,4'-dione. In some contexts, it may also be referred to by its Chinese names, 4,4'-双环己酮 or 4,4'-二氧代联环己烷.
Chemical Identifiers
For unambiguous identification, a variety of registry numbers and notation systems are used. These identifiers are essential for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 23391-99-3 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| IUPAC Name | 4-(4-oxocyclohexyl)cyclohexan-1-one | |
| InChI | InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | [2] |
| InChIKey | OQIDYCVWAFZRTR-UHFFFAOYSA-N | [2] |
| SMILES | C1(C2CCC(=O)CC2)CCC(=O)CC1 | [2] |
| Reaxys Registry Number | 1941767 | [3] |
| PubChem Substance ID | 87565208 | [3] |
| MDL Number | MFCD00210694 | [3] |
| SDBS (AIST Spectral DB) | 51161 | [3] |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of this compound is most commonly achieved through the oxidation of its corresponding diol, 4,4'-bicyclohexanol. The choice of oxidizing agent and reaction conditions is critical to achieving high yield and purity, while minimizing side products and environmental impact.
Rationale for Synthetic Strategy
The oxidation of secondary alcohols to ketones is a fundamental and well-established transformation in organic synthesis. For a substrate like 4,4'-bicyclohexanol, a variety of oxidizing agents could theoretically be employed. However, for practical laboratory and potential pilot-scale synthesis, factors such as cost, safety, ease of workup, and scalability come to the forefront. While strong oxidants like chromic acid are effective, their toxicity and the generation of heavy metal waste make them less desirable. Milder and more environmentally benign options are often preferred.
A common and effective approach involves the use of hypochlorite-based oxidants, often in the presence of a catalytic amount of a more active oxidizing species or under phase-transfer conditions. This methodology is often favored for its relatively low cost and the straightforward nature of the workup procedure.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4,4'-Bicyclohexanol
This protocol is a representative example of a common laboratory-scale synthesis. The choice of a biphasic system with a phase-transfer catalyst can enhance reaction rates and simplify product isolation.
Materials:
-
4,4'-Bicyclohexanol
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-bicyclohexanol in dichloromethane. Add a catalytic amount of tetrabutylammonium bromide.
-
Addition of Oxidant: Cool the mixture in an ice bath. Slowly add the sodium hypochlorite solution dropwise while vigorously stirring. The biphasic nature of the reaction requires efficient mixing to facilitate the transfer of the hypochlorite ion to the organic phase.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A co-spot of the starting material and the reaction mixture will show the consumption of the alcohol and the appearance of a new, typically less polar, spot for the ketone. The reaction is considered complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite. The disappearance of the yellow color of the reaction mixture is an indicator of complete quenching.
-
Workup: Separate the organic layer. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system (typically a mixture of hexane and ethyl acetate) is determined by TLC analysis.
Causality of Choices:
-
Dichloromethane: Chosen for its ability to dissolve the starting material and its immiscibility with the aqueous oxidant solution.
-
Tetrabutylammonium bromide: Acts as a phase-transfer catalyst, shuttling the hypochlorite oxidant from the aqueous phase to the organic phase where the reaction occurs.
-
Sodium sulfite: A reducing agent used to safely neutralize the remaining oxidizing agent.
-
Sodium bicarbonate wash: Removes any acidic byproducts, such as those that might form from over-oxidation.
-
Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity, separating the desired ketone from any unreacted starting material or non-polar byproducts.
Analytical Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques provides a detailed picture of its molecular structure.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the methine protons adjacent to the carbonyl groups and the methylene protons of the cyclohexyl rings would be observed. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 210 ppm). Due to symmetry, a limited number of signals for the other carbons in the cyclohexyl rings will be present.[2] |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected in the region of 1710-1720 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete oxidation of the starting diol. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 194.27 g/mol . Fragmentation patterns would be consistent with the bicyclohexyl structure. |
Applications in Research and Development
The rigid, bicyclic scaffold of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
A Building Block for Spirocyclic Compounds
The two ketone functionalities of this compound provide reactive handles for the construction of spirocyclic systems. Spirocycles, which contain a single atom that is part of two rings, are of significant interest in drug design. Their three-dimensional nature can lead to improved potency and selectivity for biological targets by providing a more defined orientation of substituents in space[4][5]. The synthesis of spirocyclic oximes from ketone precursors is a well-established strategy[4].
Caption: General scheme for the synthesis of spirocycles from this compound.
Precursor to Bioactive Molecules
While direct applications of this compound in approved drugs are not widely documented, its structural motif is relevant to the synthesis of biologically active compounds. The cyclohexanone ring is a common feature in many natural products and synthetic pharmaceuticals. The derivatization of cyclohexanone scaffolds has been shown to yield compounds with antibacterial and insecticidal properties. For instance, the synthesis and biological evaluation of derivatives of 4-tert-butylcyclohexanone have demonstrated their potential as antibacterial agents[6][7]. This suggests that this compound could serve as a valuable starting point for the generation of novel compound libraries for screening in drug discovery programs. The development of synthetic routes to bioactive natural products often relies on the use of versatile building blocks to construct complex polycyclic systems[8][9].
Conclusion
This compound is a well-defined chemical entity with a growing potential as a versatile building block in organic synthesis. Its straightforward synthesis from 4,4'-bicyclohexanol and its symmetrical structure featuring two reactive ketone groups make it an attractive starting material for the construction of more complex molecular architectures, including spirocyclic compounds of interest in medicinal chemistry. As the demand for novel three-dimensional scaffolds in drug discovery continues to increase, the utility of intermediates like this compound is likely to expand, offering new avenues for the synthesis of innovative and effective therapeutic agents.
References
- Grabarczyk, M., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity.
- Grabarczyk, M., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed.
- Tran, U., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed.
- Google Patents. (n.d.). Purification of cyclohexanone.
- Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone.
- Vertec BioSolvents. (2022). What is Cyclohexanone Used For?.
- Sarpong, R., et al. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC.
- Leonori, D., et al. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Europe PMC.
- AQA. (n.d.). compared using 13C nmr spectroscopy.
- Woo, C., & Gademann, K. (n.d.). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. PMC.
- Sanyal, S., et al. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Publishing.
- Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
- Arslan, T., et al. (2016). Synthesis and Biological Evaluation of Novel Bischalcone Derivatives as Carbonic Anhydrase Inhibitors. PubMed.
- Golen, J. A., & Manke, D. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- Deng, W-P., et al. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. NIH.
- Pratesi, A., et al. (n.d.). Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent. Dalton Transactions (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound(23391-99-3) 13C NMR [m.chemicalbook.com]
- 3. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]
- 4. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 4,4'-Bicyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Data Gap
4,4'-Bicyclohexanone, also known as 4,4'-Dioxobicyclohexyl, is a dicyclic ketone with the molecular formula C₁₂H₁₈O₂.[1][2][3][4] Its structure, featuring two cyclohexanone rings linked together, makes it a subject of interest in various research and development applications, including as a building block in organic synthesis. However, a thorough review of publicly available safety data reveals a significant information gap. Standard material safety data sheets (MSDS) for this compound frequently state "no data available" for critical toxicological and ecotoxicological endpoints.[1]
This guide is designed to address this data deficiency by providing a comprehensive health and safety overview for professionals handling this compound. In the absence of direct empirical data for this specific compound, this document employs a scientifically grounded approach of "read-across" from structurally similar and well-characterized ketones, most notably cyclohexanone. This methodology allows for an informed assessment of potential hazards and the formulation of robust safety protocols. The information presented herein is intended to empower researchers to make informed decisions, ensuring a high level of safety in the laboratory and during drug development processes.
Physicochemical Properties of this compound
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior, potential for exposure, and appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3][4] |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | |
| Physical State (at 20°C) | Solid | [1] |
| Melting Point | 114.0 to 118.0 °C | |
| Purity (by GC) | >98.0% | |
| CAS Number | 23391-99-3 | [1][2][3][4] |
The solid nature of this compound at room temperature suggests that the primary route of exposure during handling would be through inhalation of dust particles or direct skin contact with the powder.
Hazard Assessment: A Read-Across Approach
Given the limited direct toxicological data for this compound, this section will extrapolate potential hazards based on the known profiles of analogous ketones, with a primary focus on cyclohexanone due to its structural similarity and extensive safety data. It is crucial to treat this compound with at least the same level of caution as these related compounds.
General Hazards of Aliphatic and Cyclic Ketones
Ketones as a class of organic compounds share certain toxicological characteristics. Generally, they can cause:
-
Irritation: Many ketones are irritants to the skin, eyes, and respiratory tract.[5][6][7] Prolonged or repeated skin contact can lead to defatting and dermatitis.[8]
-
Central Nervous System (CNS) Depression: Inhalation of high concentrations of ketone vapors can lead to narcotic effects, including headache, dizziness, drowsiness, and in severe cases, unconsciousness.[5][6][8]
-
Organ Toxicity: Some ketones have been shown to cause damage to the liver and kidneys with prolonged or repeated exposure.[8]
-
Flammability: Lower molecular weight ketones are often flammable liquids with vapors that can form explosive mixtures with air.[5][6] While this compound is a solid, its dust may be flammable, and it can become flammable if heated above its flashpoint.
Inferred Hazard Profile of this compound
Based on the known hazards of cyclohexanone and other cyclic ketones, the following potential hazards for this compound are proposed:
Acute Toxicity:
-
Oral: Likely to be harmful if swallowed. The acute oral LD₅₀ for cyclohexanone in rats is reported as 1.80 g/kg bw.[6][9]
-
Dermal: May be harmful in contact with skin.[5]
-
Inhalation: Inhalation of dust may cause respiratory irritation.[5] High concentrations could potentially lead to CNS effects.
Skin and Eye Irritation:
-
Skin: Expected to be a skin irritant.[5] Direct contact may cause redness and inflammation.
-
Eyes: Expected to cause serious eye irritation.[5] Contact with dust can cause pain and redness.
Sensitization:
-
There is no direct evidence to suggest that this compound is a skin or respiratory sensitizer. However, some individuals may develop allergic reactions to certain chemicals upon repeated exposure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
Carcinogenicity: There is inadequate evidence for the carcinogenicity of cyclohexanone in experimental animals.[6][10] Therefore, this compound is not currently classified as a carcinogen.
-
Mutagenicity: Cyclohexanone did not induce mutation in bacteria.[6]
-
Reproductive Toxicity: No significant prenatal toxicity was observed for cyclohexanone in mice.[6]
Experimental Protocols for Safe Handling
Adherence to stringent safety protocols is paramount when working with chemicals of unknown or incompletely characterized toxicity. The following protocols are based on a cautious approach, treating this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Caption: Required PPE for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant amounts of dust, a chemical fume hood is required.
-
Containment: For weighing and transferring the solid, use of a balance with a draft shield or a powder containment hood is recommended to minimize dust dispersion.
Handling and Storage Procedures
Handling:
-
Avoid creating dust. Use gentle scooping or pouring techniques.
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition, as fine dust dispersed in air may ignite.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
A clear and practiced emergency response plan is critical for mitigating the consequences of accidental exposure or release.
Caption: Step-by-step emergency response plan.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. Wipe surfaces with a damp cloth to avoid generating dust.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.
Conclusion: A Commitment to Proactive Safety
While specific toxicological data for this compound remains limited, a proactive and cautious approach to safety is essential. By understanding its physicochemical properties and leveraging the extensive knowledge base of structurally related ketones, researchers can implement robust safety protocols. This guide provides a framework for the safe handling, storage, and disposal of this compound, empowering scientific professionals to conduct their work with the highest standards of safety and scientific integrity. Continuous vigilance and a commitment to seeking updated safety information are crucial when working with compounds that have an incomplete toxicological profile.
References
- Food and Chemical Toxicology. (n.d.).
- Fisher Scientific. (2012, June 7).
- ChemicalBook. (2024, March 23).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
- DailyMed. (n.d.). Drug Facts.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Cyclohexanone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
- Franklin Associates. (1977). Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report. U.S. Environmental Protection Agency, Office of Toxic Substances.
- AK Scientific, Inc. (n.d.). 4-(dibenzylamino)
- Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure.
- Lee, S., et al. (2018). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice.
- New Jersey Department of Health and Senior Services. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.
- U.S. Environmental Protection Agency. (2005, April 25). Reassessment of Three Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone.
- NIOSH. (2014). NIOSH Skin Notation Profiles: Cyclohexanone. Centers for Disease Control and Prevention.
- TCI Chemicals. (2025, April 28).
- Santa Cruz Biotechnology, Inc. (n.d.). 4,4′-Bicyclohexanone.
- U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.
- Material Safety Data Sheet: Cyclohexanone. (2011, November 22).
- Kim, J., et al. (2022). Assessment of Carcinogenicity in Rodents Through Inhalation Exposure to Cyclohexanone. Clinics in Oncology.
- Japan Chemical Industry Association. (2012, August 12). Product Safety Summary for Cyclohexanone.
- RIFM. (2021). RIFM fragrance ingredient safety assessment, cyclohexanone diethyl ketal, CAS Registry Number 1670-47-9. Food and Chemical Toxicology.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene Diepoxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon (FR)
- RIFM. (2021). t-amylcyclohexanone, CAS Registry Number 16587-71-6. Food and Chemical Toxicology.
- Cunningham, M. L., et al. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicology and Industrial Health.
- Japan Chemical Industry Association. (2012, April 19). Product Safety Summary for Cyclohexanone.
- Central Drug House (P) Ltd. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.). 4,4′-Bicyclohexanone.
- University of Arkansas Environmental Health and Safety. (n.d.). Specific Target Organ Toxicants.
- The Effect of Cyclohexanone Exposure on Incidence of Irritant Contact Dermatitis. (2021). International Journal of Community Medicine and Public Health.
- Sigma-Aldrich. (2024, August 5).
- RIFM. (2020). cyclohexanone, CAS Registry Number 68901-22-4. Food and Chemical Toxicology.
- Merck Millipore. (2025, March 24).
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Safe Work Australia. (n.d.).
- Allinger, N. L., & Wu, F. (1971). Stability Relationships in Bicyclic Ketones. Tetrahedron.
- Assessment of the environmental sustainability of solvent-less fatty acid ketonization to bio-based ketones for wax emulsion applic
- Chemistry LibreTexts. (2024, November 7). Organ Specific Toxic Effects.
- Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance.
- Sutton, P. W., & Whittall, J. (2012). Bicyclo[3.2.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Cyclohexanone - IDLH | NIOSH | CDC [cdc.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. emerson.com [emerson.com]
- 10. Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Thermal Profile of 4,4'-Bicyclohexanone: A Technical Guide for Researchers
Introduction: The Critical Role of Thermal Analysis in Drug Development
In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, the thermal properties of a compound are not merely academic data points; they are critical indicators of a substance's stability, purity, and processability. For a molecule such as 4,4'-Bicyclohexanone, a versatile building block in organic synthesis, a thorough thermal characterization can inform crucial decisions in process chemistry, formulation development, and regulatory filings. This in-depth technical guide provides a detailed examination of the thermal properties of this compound, offering both established data and a framework for its experimental determination.
The structural rigidity and functionality of this compound, featuring two cyclohexanone rings linked by a single bond, give rise to specific thermal behaviors. Understanding these is essential for predicting its performance under various manufacturing and storage conditions. This guide will delve into the key thermal parameters, the methodologies for their measurement, and the scientific rationale behind the observed properties, tailored for researchers, scientists, and drug development professionals.
Core Thermal Properties of this compound
The thermal behavior of a solid organic compound is fundamentally characterized by its response to applied heat. This includes phase transitions, such as melting and boiling, as well as its ultimate thermal stability and decomposition profile.
Melting Point: A Primary Indicator of Purity and Identity
The melting point is one of the most fundamental and readily determined thermal properties of a solid. It provides a sharp indication of a compound's purity; impurities typically depress and broaden the melting range. For this compound, a consistent melting point is a key quality control parameter.
| Thermal Property | Value | Source(s) |
| Melting Point | 114.0 - 118.0 °C | |
| Reference Melting Point | 118 °C |
The melting point of this compound is consistently reported in the range of 114-118 °C. This relatively high melting point for a molecule of its size can be attributed to its symmetrical structure, which allows for efficient packing in the crystal lattice, leading to stronger intermolecular forces that must be overcome during the transition from a solid to a liquid state.
The determination of the melting point is a standard procedure in most organic chemistry laboratories. The following outlines a typical protocol using a modern digital melting point apparatus.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Program: A rapid heating ramp is initially used to approach the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Advanced Thermal Analysis: A Deeper Look
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is used to determine transition temperatures and enthalpies for processes like melting, crystallization, and solid-solid transitions.
Expected DSC Profile for this compound:
A DSC thermogram of a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. The onset temperature of this peak would provide a precise value for the melting point.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak maximum, and the integrated area of the melting endotherm to calculate the enthalpy of fusion.
Caption: Experimental Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is essential for determining the thermal stability of a compound and the temperature at which it begins to decompose.
Expected TGA Profile for this compound:
For a thermally stable organic compound like this compound, a TGA curve would typically show a stable baseline with no significant mass loss until the onset of thermal decomposition. At the decomposition temperature, a sharp decrease in mass would be observed as the molecule breaks down into smaller, volatile fragments. The temperature at which 5% mass loss occurs (TGA-5%) is often used as a standard measure of the onset of decomposition.
-
Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The sample pan is placed on the TGA balance within the furnace. The system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.
-
Temperature Program: The furnace is heated at a constant rate, for example, 10 or 20 °C/min, over a wide temperature range.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, and the final residual mass.
Caption: Experimental Workflow for TGA Analysis.
Other Key Thermal Properties
While melting point, DSC, and TGA are the primary techniques for thermal characterization, other properties are also important for a complete understanding.
-
Boiling Point: As this compound is a solid at room temperature with a relatively high melting point, its boiling point is expected to be significantly higher and may be accompanied by decomposition. Experimental determination would likely require vacuum distillation to avoid degradation.
-
Heat Capacity (Cp): The heat capacity of a substance is the amount of heat required to raise its temperature by a given amount. This property is crucial for heat transfer calculations in chemical processes. It can be determined using DSC.
-
Enthalpy of Vaporization (ΔHvap): This is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.[4][5] This parameter is important for understanding volatility and for designing distillation and drying processes.
Conclusion: A Foundation for Rational Drug Development
The thermal properties of this compound, particularly its well-defined melting point, provide a solid foundation for its use as a high-quality intermediate in pharmaceutical synthesis. While a comprehensive experimental dataset including DSC and TGA is not yet publicly available, the established melting point serves as a critical quality attribute. The methodologies outlined in this guide provide a clear path for researchers to generate a complete thermal profile of this important molecule. A thorough understanding of its thermal stability and phase behavior is not just an academic exercise but a practical necessity for ensuring the robustness of manufacturing processes and the ultimate safety and efficacy of the final drug product. Further studies to elucidate the full thermal profile of this compound are encouraged to support its continued application in the advancement of new medicines.
References
- This compound. TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/p/B2405
- This compound. TCI AMERICA. URL: https://www.tcichemicals.com/US/en/p/B2405
- 4,4′-Bicyclohexanone. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-4-bicyclohexanone-23391-99-3
- CYCLOHEXANONE. CAMEO Chemicals. URL: https://cameochemicals.noaa.gov/chemical/449
- This compound. Tokyo Chemical Industry Co., Ltd. (APAC). URL: https://www.tcichemicals.com/JP/en/p/B2405
- Cyclohexanone. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108941&Mask=4
- Enthalpy of Vaporization – Organic Compounds. ResearchGate. URL: https://www.researchgate.
- Enthalpy of vaporization. Wikipedia. URL: https://en.wikipedia.
- Thermal decomposition. Wikipedia. URL: https://en.wikipedia.org/wiki/Thermal_decomposition
- Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. University of Missouri-St. Louis. URL: https://www.umsl.edu/~chickosj/27.pdf
- Cyclohexanone. NIST WebBook, Gas Phase Thermochemistry Data. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108941&Type=GAS&Mask=1
- This compound 98.0+%, TCI America 500 g. Fisher Scientific. URL: https://www.fishersci.com/shop/products/4-4-bicyclohexanone-98-0-tci-america-5/B2405500G
- This compound. Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/B2405
- Boiling Point (BP) and Melting Point (MP) Reference Table. AAT Bioquest. URL: https://www.aatbio.com/data-sets/boiling-point-bp-and-melting-point-mp-reference-table
- ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations. HSTA. URL: https://www.hsta.
- Experimental Versus Predicted Heats of Reaction for Some Common Reaction Types in Pharmaceutical Industry. Purdue College of Engineering. URL: https://engineering.purdue.edu/P2SAC/presentations/2022-Purdue-Process-Safety-and-Assurance-Center-(P2SAC)-Technical-Meeting-and-Hybrid-Symposium/TCIT-Poster.pdf
- cis,cis,cis-Bicyclo[4.4.0]decane, 2,10-dimethyl. Cheméo. URL: https://www.chemeo.com/cid/78-319-5/cis-cis-cis-Bicyclo-4-4-0-decane-2-10-dimethyl
- A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE. URL: https://www.icheme.org/media/8569/xxiii-paper-20.pdf
- Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. URL: https://www.researchgate.net/publication/330686419_Experimental_methods_in_chemical_engineering_Thermogravimetric_analysis-TGA
- decomposition kinetics using TGA, TA-075. TA Instruments. URL: https://www.tainstruments.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3043749/
- Chemical Properties of Cyclohexanone (CAS 108-94-1). Cheméo. URL: https://www.chemeo.com/cid/70-877-0/Cyclohexanone
- Thermal decomposition – Knowledge and References. Taylor & Francis. URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003272935-1/nanoparticles-nanomaterials-update-anand-ishwar-torvi-jeyabalan-sangeetha-arun-kashivishwanath-shettar-devarajan-thangadurai-pradeep-rajole
- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. URL: https://analyzing-testing.netzsch.com/en/products/differential-scanning-calorimetry-dsc-dta
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp00508g
- Characterization of Biopharmaceutical Stability. TA Instruments. URL: https://www.tainstruments.
- Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Fraunhofer-Publica. URL: https://publica.fraunhofer.de/handle/publica/274431
- This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ciah/ciah9a8e7494
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2021/cp/d1cp00508g
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
The Strategic Application of High-Purity 4,4'-Bicyclohexanone in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Scaffolding of Innovation
In the intricate world of medicinal chemistry, the final bioactive molecule often owes its therapeutic potential to a series of carefully selected, high-quality starting materials. 4,4'-Bicyclohexanone (CAS No. 23391-99-3), a symmetrical diketone, represents a pivotal, yet often unheralded, building block in the synthesis of complex molecular architectures. Its rigid, three-dimensional bicyclohexane core provides a unique scaffold for the construction of novel chemical entities, particularly in the realm of spirocyclic compounds, which are of increasing interest in drug development for their ability to explore new chemical space and enhance binding affinity to biological targets.
This technical guide offers an in-depth exploration of high-purity this compound, from its commercial availability to its strategic application in the synthesis of medicinally relevant compounds. We will delve into the critical importance of purity, the analytical methodologies required for its verification, and provide a detailed examination of its synthetic utility, substantiated by field-proven insights and protocols.
Commercial Availability and Purity Specifications
The accessibility of high-purity this compound is a critical first step for any research or development program. Several reputable chemical suppliers offer this reagent, typically with purities exceeding 97-98%, as determined by Gas Chromatography (GC). The quality of the starting material is paramount, as impurities can lead to unwanted side reactions, complicate purification of intermediates and the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.
| Supplier | Typical Purity | Analytical Method | Common Synonyms |
| Sigma-Aldrich (Merck) | ≥98% | GC | 4,4'-Dioxobicyclohexyl |
| TCI America | >98.0% | GC | 4,4'-Dioxobicyclohexyl |
| Santa Cruz Biotechnology | N/A | N/A | 4,4'-Dioxobicyclohexyl |
| Fisher Scientific | ≥98.0% | GC | 4,4'-Dioxobicyclohexyl |
| Key Organics | >97% | N/A | 4,4'-Dioxobicyclohexyl |
This table is a representative list and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
The Criticality of Purity: Analytical Verification Protocols
Ensuring the purity of this compound is a self-validating system for any synthetic protocol that follows. The presence of unreacted starting materials from its own synthesis, or side-products, can have a cascading effect on the yield and purity of subsequent steps. A multi-pronged analytical approach is recommended for comprehensive quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The high resolution of capillary GC columns allows for the separation of closely related compounds, while mass spectrometry provides definitive identification.
Conceptual Protocol for GC-MS Analysis of this compound:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like an HP-Innowax for better separation of polar impurities.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet at 280 °C, with a split ratio of 50:1.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized based on initial scouting runs.
-
MS Detector: Agilent 5977B MSD or equivalent, with a transfer line temperature of 280 °C and an ion source temperature of 230 °C.
-
-
Data Analysis: The primary peak corresponding to this compound should be integrated, and the area percent of all other peaks reported as impurities. Mass spectra of impurity peaks should be compared against a spectral library (e.g., NIST) for tentative identification. Potential impurities could include monocyclic ketones or incompletely oxidized precursors.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for orthogonal verification, a reverse-phase HPLC method with UV detection is suitable. Since this compound lacks a strong chromophore, derivatization or detection at low wavelengths (e.g., 205-220 nm) is necessary.
Conceptual Protocol for HPLC-UV Purity Assay:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by dilution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: A C18 column (e.g., YMC C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.[2]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start at 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and for detecting impurities that may not be easily visible by other techniques. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: The spectrum of pure this compound is relatively simple. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: This is particularly useful for identifying carbonyl-containing impurities and other carbon-based contaminants. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify these types of impurities.[3][4]
Synthetic Applications in Drug Discovery: The Gateway to Spirocyclic Scaffolds
The true value of this compound for the medicinal chemist lies in its utility as a precursor to spirocyclic systems. The two ketone functionalities provide reactive handles for the construction of complex, three-dimensional molecules. Spirocycles are considered "privileged scaffolds" in drug discovery as they can improve compound properties such as solubility and metabolic stability, while providing a rigid framework that can reduce the entropic penalty of binding to a protein target.
Synthesis of Spiro-oxindoles as MDM2 Inhibitors
One of the most compelling applications of this compound is in the synthesis of spiro-oxindole derivatives. Spiro-oxindoles are a core motif in a number of experimental therapeutics, including inhibitors of the MDM2-p53 interaction, a key target in oncology. The synthesis often involves a multi-component reaction, such as a [3+2] cycloaddition.[5]
Exemplary Protocol: One-Pot Synthesis of a Di-spirooxindole Scaffold
This protocol is based on the principles of [3+2] cycloaddition reactions for the synthesis of complex spirooxindoles.[5]
-
Preparation of the Chalcone Analog: A derivative of this compound, such as (2E,6E)-2,6-dibenzylidenecyclohexanone, is first synthesized via an aldol condensation. This serves as the dipolarophile in the subsequent cycloaddition.
-
In Situ Generation of the Azomethine Ylide: An isatin derivative (the precursor to the oxindole core) is reacted with a secondary amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid) in a suitable solvent like methanol under reflux. This generates the azomethine ylide dipole in situ.
-
[3+2] Cycloaddition: The cyclohexanone-based chalcone is added to the reaction mixture containing the azomethine ylide. The cycloaddition proceeds to form the di-spirooxindole product.
-
Purification: The final product is isolated by flash column chromatography.
The resulting spiro-oxindole scaffold can be further functionalized to optimize its binding to targets like MDM2. Molecular docking studies have shown that these compounds can fit into the binding pocket of MDM2, disrupting its interaction with the p53 tumor suppressor protein and potentially leading to an anti-cancer effect.[5]
Synthesis of Spiro-hydantoins
Another important class of bioactive molecules accessible from this compound are spiro-hydantoins. Hydantoins are a well-established pharmacophore found in several approved drugs. The Bucherer-Bergs reaction is a classic multi-component reaction that can be used to convert ketones into hydantoins. By applying this reaction to this compound, spiro-bis-hydantoins or mono-spiro-hydantoins can be synthesized, providing a library of compounds for screening against various biological targets. For instance, spiro-hydantoin derivatives have been investigated as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[6]
Conclusion and Future Outlook
High-purity this compound is more than just a simple chemical reagent; it is a strategic starting material that provides access to complex and medicinally relevant spirocyclic scaffolds. Its symmetrical nature and dual reactivity make it an ideal building block for diversity-oriented synthesis. The ability to construct novel spiro-oxindoles and spiro-hydantoins from this readily available precursor underscores its importance in modern drug discovery programs targeting a range of diseases, including cancer and metabolic disorders.
For researchers and drug development professionals, a thorough understanding of the commercial sources, purity requirements, and synthetic applications of this compound is essential. The protocols and workflows presented in this guide provide a foundation for the rational design and synthesis of new chemical entities. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic use of scaffolds derived from this compound is poised to play an increasingly significant role in the development of the next generation of therapeutics.
References
- Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(16), 4983.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Sarges, R., et al. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865.
- ResearchGate. HPLC-UV and HPLC- M S n analyses of 75-4 (a) and 50-6 (b) under optimized conditions.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4,4'-Bicyclohexanone as a Versatile Precursor for the Synthesis of Advanced Liquid Crystalline Materials
Abstract
The bicyclohexyl moiety is a cornerstone in the design of liquid crystals (LCs) prized for their low viscosity and modest birefringence, properties essential for advanced display technologies.[1] This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the strategic utilization of 4,4'-bicyclohexanone as a readily available and versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. We present detailed, field-proven protocols, elucidate the causality behind experimental choices, and offer a framework for the synthesis of tailored liquid crystalline materials.
Introduction: The Strategic Importance of the Bicyclohexyl Core
Liquid crystals are a unique state of matter, exhibiting fluidity akin to liquids while maintaining a degree of long-range molecular order characteristic of crystalline solids.[1] This anisotropy in their physical properties is the foundation of their utility in a myriad of applications, most notably in liquid crystal displays (LCDs). The molecular architecture of a liquid crystal dictates its mesomorphic behavior, with the rigid core of the molecule playing a pivotal role.
The trans,trans-dicyclohexyl moiety is a highly desirable structural unit in liquid crystal design. Its incorporation into a mesogenic (liquid crystal-forming) molecule confers several advantageous properties, including:
-
Low Viscosity: Facilitates rapid switching times in electro-optical devices.
-
Low Birefringence (Δn): Crucial for applications such as in-plane switching (IPS) LCDs.[1]
-
High Stability: The saturated alicyclic rings offer excellent chemical and photochemical stability.
This compound, a symmetrical diketone, represents an accessible and cost-effective starting point for the synthesis of a diverse range of liquid crystals featuring the bicyclohexyl core. The primary synthetic challenge lies in the selective functionalization of one of the two ketone groups, a necessary step to construct the asymmetric, rod-like molecules required for calamitic mesophases.
The Core Synthetic Strategy: Selective Mono-functionalization
To leverage this compound as a precursor, a robust strategy for its selective mono-functionalization is paramount. Direct derivatization of the diketone would likely result in a mixture of di-substituted products, which are generally not conducive to forming liquid crystal phases. The most effective approach is the protection of one ketone group, allowing for the selective elaboration of the other. Ketalization is a classic and highly effective method for ketone protection.
Rationale for Mono-ketalization
The reaction of this compound with one equivalent of a diol, typically ethylene glycol, under acidic catalysis leads to the formation of a mono-ketal. This protected intermediate, 8-(4-oxocyclohexyl)-1,4-dioxaspiro[4.5]decane , is a key building block for subsequent synthetic transformations. The ketal group is stable under a wide range of reaction conditions, particularly those involving organometallic reagents and reducing agents, and can be readily removed (deprotected) under acidic conditions to regenerate the ketone. The commercial availability of this mono-protected version further streamlines the synthetic workflow.[2][3][4]
The overall synthetic workflow, which will be detailed in the subsequent protocols, is depicted in the following diagram:
Caption: General workflow for the synthesis of liquid crystals from this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative calamitic liquid crystal precursor starting from the mono-ketal of this compound.
Protocol 1: Synthesis of 4'-(4-Pentylcyclohexyl)biphenyl-4-carbonitrile
This protocol details a multi-step synthesis of a cyanobiphenyl-based liquid crystal, a class of materials known for their robust nematic phases.
Step 1: Synthesis of Bicyclohexane-4,4'-dione Monoethylene Ketal
While commercially available, this protocol details the synthesis of the mono-protected intermediate for completeness.
-
Materials:
-
This compound
-
Ethylene glycol (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure mono-ketal.
-
Step 2: Grignard Addition of a Mesogenic Core
This step introduces the biphenyl moiety, a common rigid core in liquid crystal design.
-
Materials:
-
Bicyclohexane-4,4'-dione Monoethylene Ketal
-
4-Bromobiphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
Saturated aqueous ammonium chloride
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous THF. A small crystal of iodine can be used to initiate the reaction.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Dissolve the mono-ketal from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Step 3: Reductive Dehydroxylation and Ketal Deprotection
This two-part step first removes the tertiary hydroxyl group to form the direct link between the bicyclohexyl and biphenyl units and then deprotects the ketal.
-
Materials:
-
Crude tertiary alcohol from Step 2
-
Acetic acid
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Dissolve the crude tertiary alcohol in acetic acid.
-
Add a catalytic amount of palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere. This will both reduce the intermediate alkene (formed by dehydration of the alcohol in acetic acid) and deprotect the ketal.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with acetic acid.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4'-(4-oxocyclohexyl)biphenyl.
-
Step 4: Final Elaboration to the Target Liquid Crystal
This final step involves the conversion of the remaining ketone to the desired terminal group. Here, we illustrate the synthesis of a cyanobiphenyl derivative.
-
Materials:
-
4'-(4-oxocyclohexyl)biphenyl from Step 3
-
Tosmic hydrazide
-
Potassium carbonate
-
Methanol
-
-
Procedure:
-
A variety of methods can be used to convert the ketone to a cyano group. A common route is via a Shapiro reaction followed by cyanation.
-
Alternatively, a more direct approach involves the use of tosylhydrazine to form a tosylhydrazone, which can then be treated with a cyanide source.
-
For a more comprehensive discussion on the synthesis of cyanobiphenyls, refer to the foundational work by Gray et al.
-
The following diagram illustrates the synthetic pathway for Protocol 1:
Caption: Synthetic scheme for a cyanobiphenyl liquid crystal.
Characterization of Synthesized Liquid Crystals
The successful synthesis of the target liquid crystal must be confirmed through rigorous characterization of its chemical structure and mesomorphic properties.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of purity. | Presence of characteristic peaks for the bicyclohexyl, biphenyl, and cyano groups. Integral ratios should match the expected structure. |
| FT-IR Spectroscopy | Identification of functional groups. | Absence of a strong C=O stretch (from the ketone precursor) and the appearance of a C≡N stretch. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures (e.g., melting point, clearing point). | Endothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions upon heating. |
| Polarized Optical Microscopy (POM) | Visual identification and characterization of liquid crystal phases. | Observation of characteristic textures (e.g., nematic schlieren or marbled textures) between the melting and clearing points. |
Conclusion
This compound is a highly valuable and underutilized precursor in the synthesis of advanced liquid crystalline materials. The strategy of selective mono-ketalization provides a robust and reliable pathway to access a wide variety of calamitic liquid crystals. The protocols and conceptual framework presented in this application note offer a solid foundation for researchers to design and synthesize novel liquid crystals with tailored properties for a range of applications, from next-generation displays to advanced materials for drug delivery.
References
- Sasnouski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1996). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 255-260.
- Sasnouski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1999). A New Pathway for the Synthesis of Liquid Crystalline Bicyclohexanes. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 332(1), 227-233.
- Dhara, S., & Madhusudana, N. V. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(4), 519-526.
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- CP Lab Safety. (n.d.). Bicyclohexane-4,4'-dione Monoethylene Ketal, 25g, Each.
Sources
- 1. BJOC - Gram-scale preparation of negative-type liquid crystals with a CF2CF2-carbocycle unit via an improved short-step synthetic protocol [beilstein-journals.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Bicyclohexane-4,4'-dione Monoethylene Ketal | 56309-94-5 | TCI AMERICA [tcichemicals.com]
- 4. Bicyclohexane-4,4'-dione Monoethylene Ketal 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Note & Protocol: Synthesis of Advanced Polyamines and Polyimines from 4,4'-Bicyclohexanone and Diamines
Abstract
This document provides a comprehensive technical guide for the synthesis of novel polymers derived from the reaction of 4,4'-Bicyclohexanone with various diamines. Aimed at researchers, scientists, and professionals in drug development and materials science, this guide details two primary synthetic pathways: the formation of polyimines (Schiff bases) through condensation polymerization and their subsequent conversion to polyamines via reductive amination. We delve into the underlying chemical principles, provide step-by-step experimental protocols, and outline robust characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Theoretical Background & Mechanism
The polymerization of this compound with diamines is a powerful method for creating polymers with unique alicyclic structures, which can impart desirable properties such as thermal stability, chemical resistance, and tailored solubility. The core of this process lies in two fundamental organic reactions: imine formation and reduction.
1.1. Schiff Base (Polyimine) Formation
The initial reaction between the carbonyl groups of this compound and the primary amino groups of a diamine is a reversible condensation reaction that forms a carbon-nitrogen double bond (C=N), known as an imine or Schiff base.[1][2] When bifunctional monomers are used, this reaction proceeds as a step-growth polymerization to yield a polyimine.
The reaction is typically acid-catalyzed. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. A subsequent dehydration step removes water, driving the equilibrium towards the formation of the imine. The removal of water is a critical factor for achieving high molecular weight polymers.
1.2. Reductive Amination to Polyamines
Polyimines can be readily converted to the corresponding polyamines through reduction of the imine bonds. This transformation is significant as it converts the C=N double bond to a more flexible and basic C-N single bond, altering the polymer's chemical and physical properties. Polyamines are a critical class of polymers with wide-ranging functions and applications.[3]
Reductive amination can be performed as a second step after isolating the polyimine or, more efficiently, as a one-pot reaction where the imine is formed in situ and immediately reduced.[4][5] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).[6] The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective because it is selective for the protonated iminium ion over the ketone, allowing the one-pot reaction to proceed cleanly.
Visualization of Synthetic Pathways
The following diagrams illustrate the core chemical transformations and the overall workflow for the synthesis of polyimines and polyamines from this compound.
Diagram 1: General Reaction Scheme
Caption: Polymerization of this compound with a generic diamine.
Diagram 2: Experimental Workflow
Caption: Decision workflow for synthesizing target polymers.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (≥98%) | Three-neck round-bottom flask (250 mL) |
| 1,6-Hexanediamine (≥99%) | Dean-Stark apparatus |
| p-Phenylenediamine (≥99%) | Reflux condenser |
| Toluene (Anhydrous) | Magnetic stirrer with heating mantle |
| Methanol (Anhydrous) | Nitrogen/Argon inlet |
| Ethanol (95%) | Buchner funnel and vacuum flask |
| Sodium Borohydride (NaBH₄) (≥98%) | Rotary evaporator |
| p-Toluenesulfonic acid (PTSA) (catalyst) | Standard laboratory glassware |
| Hydrochloric Acid (HCl) (for pH adjustment) | pH meter or pH paper |
| Sodium Hydroxide (NaOH) (for neutralization) | Vacuum oven |
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Two-Step Synthesis of Polyamine via Polyimine Intermediate
This protocol is ideal for isolating and characterizing the intermediate polyimine before converting it to the polyamine. This allows for a more detailed study of the structure-property relationships of both polymer types.
Step 1: Synthesis of Poly(bicyclohexylidene-hexamethyleneimine)
-
Setup: Assemble a 250 mL three-neck flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Charge the flask with this compound (19.43 g, 0.1 mol), 1,6-Hexanediamine (11.62 g, 0.1 mol), and p-Toluenesulfonic acid (0.1 g, catalyst) in 150 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap (theoretical yield: 3.6 mL). Continue the reflux for 12-24 hours or until no more water is collected.
-
Causality Note: The use of a Dean-Stark trap is crucial for driving the reaction equilibrium towards the polymer by physically removing the water byproduct, thus ensuring a high degree of polymerization.[1]
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The polymer may precipitate. Pour the mixture into 400 mL of cold methanol with stirring.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with fresh methanol (2 x 50 mL) to remove unreacted monomers and catalyst.
-
Drying: Dry the resulting white to pale yellow powder in a vacuum oven at 60 °C for 24 hours.
Step 2: Reduction of Polyimine to Polyamine
-
Dissolution: In a 500 mL flask, dissolve the dried polyimine (10 g) in 200 mL of a 9:1 mixture of THF/Methanol. Gentle warming may be required.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0 g, approx. 1.5 eq per imine bond) portion-wise over 30 minutes.
-
Causality Note: The slow, portion-wise addition of NaBH₄ at low temperatures is essential to control the exothermic reaction and prevent side reactions or foaming.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Quenching: Slowly add 50 mL of 1M HCl to the flask to neutralize excess NaBH₄ and hydrolyze borate complexes. Be cautious as hydrogen gas will be evolved.
-
Isolation: Make the solution basic (pH > 10) by adding 2M NaOH. The polyamine will precipitate.
-
Purification & Drying: Collect the polymer by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with methanol. Dry the final polyamine product in a vacuum oven at 70 °C for 24 hours.
Protocol 2: One-Pot Reductive Amination for Polyamine Synthesis
This method is more time-efficient and is preferred when the intermediate polyimine does not need to be isolated. It relies on a pH-sensitive reducing agent that is more reactive towards the in-situ formed iminium ion than the starting ketone.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (9.72 g, 0.05 mol) and p-Phenylenediamine (5.41 g, 0.05 mol) in 120 mL of anhydrous methanol.
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.
-
Causality Note: A slightly acidic pH is optimal. It is acidic enough to catalyze imine formation but not so acidic as to protonate and deactivate the amine nucleophile.
-
-
Reaction & Reduction: Stir the mixture at room temperature for 2 hours to allow for initial imine formation. Then, add sodium cyanoborohydride (NaBH₃CN) (4.71 g, 0.075 mol) in one portion.
-
Precipitation: Continue stirring at room temperature. The polyamine product will begin to precipitate from the solution over 24-48 hours.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification & Drying: Wash the polymer sequentially with water (3 x 50 mL) and methanol (2 x 50 mL). Dry the purified polyamine in a vacuum oven at 80 °C to a constant weight.
Characterization and Data
Thorough characterization is essential to confirm the polymer structure, molecular weight, and thermal properties.
| Technique | Polyimine (from Protocol 1, Step 1) | Polyamine (from Protocol 1, Step 2) |
| FTIR (cm⁻¹) | ~2930, 2850 (C-H), ~1705 (residual C=O, weak), ~1650 (C=N, strong) | ~3350 (N-H, broad), ~2930, 2850 (C-H), Disappearance of 1650 (C=N) |
| ¹H NMR (CDCl₃) | Broad signals for aliphatic protons. | Broad signals; appearance of a new signal corresponding to the CH-NH proton. |
| GPC (THF) | Mn: 5,000-15,000 Da; PDI: 1.8-2.5 | Mn may decrease slightly due to chain scission or remain similar. PDI may change. |
| DSC (°C) | Tg: 80-120 °C | Tg: 90-140 °C (often higher due to hydrogen bonding) |
Note: The exact values will depend on the specific diamine used and the final molecular weight achieved.
Explanation of Characterization:
-
FTIR Spectroscopy: This is the primary tool for confirming the chemical transformation. The key is to observe the disappearance of the strong C=O stretch from the ketone monomer, the appearance of the C=N (imine) stretch in the polyimine, and its subsequent disappearance and replacement by the N-H stretch in the polyamine.[7]
-
NMR Spectroscopy: While polymer spectra often show broad peaks, NMR is useful for confirming the overall structure and the absence of monomer impurities.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, which are critical indicators of the polymerization's success.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), providing insight into the polymer's thermal properties and amorphous/crystalline nature.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight | Incomplete reaction; impure monomers/solvents; incorrect stoichiometry. | Ensure anhydrous conditions. Purify monomers. Use a Dean-Stark trap effectively. Confirm monomer ratio is exactly 1:1. |
| Incomplete Reduction | Insufficient reducing agent; deactivated reducing agent. | Increase the equivalents of reducing agent. Use fresh NaBH₄. Ensure proper pH for one-pot reactions. |
| Gel Formation | Side reactions or cross-linking, especially with aromatic diamines at high temp. | Lower the reaction temperature. Reduce reaction time. Decrease monomer concentration. |
| Polymer Insoluble | High molecular weight or high crystallinity. | Use a different solvent for reaction or characterization (e.g., NMP, DMAc). |
References
- Taylor & Francis. (n.d.). Diamines – Knowledge and References.
- Li, X., Zong, L., Li, W., Wang, Y., Wang, J., & Jian, X. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. MDPI.
- Abbo, H. S., & ajeed, M. S. M. (2022). Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. SciSpace.
- Jadoun, S., & Riaz, U. (2017). Metal-based Schiff base polymers: preparation, spectral, thermal and their in vitro biological investigation. Full article.
- Hanna S. Abbo, M. S. M. a., Tahseen A. Saki. (2022). Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. ResearchGate.
- ResearchGate. (2019). (a) Polyimine synthesis using the dialdehyde and diamine as the... | Download Scientific Diagram.
- Štefane, B., & Požgan, F. (2022). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. MDPI.
- Štefane, B., & Požgan, F. (2022). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. PMC - NIH.
- RSC Publishing. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). The synthesis of polyimines 4 in various solvents.
- Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC.
- Uemura, T., Stringer, D. E., & Gerner, E. W. (2011). Identification and Characterization of a Diamine Exporter in Colon Epithelial Cells. NIH.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a.
- PubMed. (2026). Characterisation of Polyamines and Their Biosynthetic Pathways Contributing to Postharvest Anthracnose Resistance in Mango (Mangifera indica L.).
- Stockton University. (n.d.). Characterization of polyamines having agonist, antagonist, and inverse agonist effects at the polyamine recognition site of the NMDA receptor.
- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. NIH.
- RSC Publishing. (n.d.). Inter- and intra-molecular pathways in polyamine synthesis from diamines. Journal of the Chemical Society, Dalton Transactions.
- NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
- PMC - NIH. (n.d.). A perspective of polyamine metabolism.
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Alder BioInsights. (2025). Biobased nylon and potential from diamine monomers.
- ResearchGate. (n.d.). Polymer Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of 4,4'-Bicyclohexanone for the Advancement of High-Performance Polymers: Application Notes and Protocols
Introduction: Unlocking Novel Performance with Alicyclic Building Blocks
In the relentless pursuit of advanced materials, polymer chemists and material scientists are increasingly turning their attention to the incorporation of alicyclic moieties into polymer backbones. These cyclic, non-aromatic structures offer a unique combination of properties that can overcome some of the limitations of purely aromatic or aliphatic polymers. Among these alicyclic building blocks, 4,4'-Bicyclohexanone stands out as a precursor to monomers that can impart exceptional thermal stability, mechanical robustness, and desirable optical properties to a new generation of high-performance polymers.
This technical guide provides an in-depth exploration of the role of this compound in the synthesis of high-performance polyamides and polyimides. We will delve into the synthetic pathways to convert this compound into valuable diamine monomers and subsequently detail the polymerization protocols. Furthermore, this document will elucidate the structure-property relationships, highlighting how the rigid and bulky bicyclohexyl unit contributes to the superior performance characteristics of the resulting polymers. This guide is intended for researchers and scientists in polymer chemistry, materials science, and related fields who are seeking to design and synthesize novel polymers with tailored properties for demanding applications.
From Ketone to Monomer: The Synthetic Gateway
The journey from the commercially available this compound to a polymerizable monomer primarily involves its conversion into a diamine. The most direct and efficient route to achieve this transformation is through reductive amination. This process involves the reaction of the ketone with ammonia in the presence of a reducing agent and a catalyst.
Reductive Amination of this compound to 4,4'-Diaminobicyclohexyl
The synthesis of 4,4'-Diaminobicyclohexyl is a critical first step. The presence of two ketone functionalities necessitates careful control of reaction conditions to ensure complete conversion to the diamine.
Reaction Scheme:
Caption: Reductive amination of this compound.
Protocol for the Synthesis of 4,4'-Diaminobicyclohexyl:
Materials:
-
This compound
-
Ammonia (liquid or as a solution in a suitable solvent like methanol)
-
Raney Nickel (or another suitable hydrogenation catalyst, e.g., Ruthenium on Carbon)
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Ethanol or Methanol (solvent)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge this compound and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the reactor. The amount of catalyst will typically be a weight percentage of the starting ketone and should be optimized.
-
Ammonia Introduction: Introduce a molar excess of ammonia into the sealed reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (this can range from 50 to 150 bar, depending on the catalyst and desired reaction rate).
-
Reaction Conditions: Heat the reactor to the target temperature (typically between 100-150 °C) with constant stirring. The reaction time will need to be monitored and optimized, often ranging from several hours to a full day.
-
Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen and ammonia, filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,4'-Diaminobicyclohexyl.
-
Purification: The crude product can be further purified by recrystallization or distillation under high vacuum to obtain the desired isomer mixture (cis/trans) or to isolate specific isomers if required.
Polymerization Strategies: Building High-Performance Chains
The synthesized 4,4'-Diaminobicyclohexyl serves as a versatile monomer for the creation of various high-performance polymers, most notably polyamides and polyimides. The rigid and saturated bicyclohexyl unit is the key to unlocking enhanced properties.
Synthesis of Polyamides from 4,4'-Diaminobicyclohexyl
Polyamides derived from 4,4'-Diaminobicyclohexyl exhibit excellent thermal stability and mechanical properties, making them suitable for applications requiring high strength and temperature resistance.[1]
Polycondensation Reaction:
Caption: Polyamide synthesis via polycondensation.
Protocol for Polyamide Synthesis (Low-Temperature Solution Polycondensation):
Materials:
-
4,4'-Diaminobicyclohexyl
-
Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride, adipoyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Nitrogen gas
-
Mechanical stirrer
-
Reaction flask with a nitrogen inlet and outlet
Procedure:
-
Monomer Dissolution: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a precise amount of 4,4'-Diaminobicyclohexyl in the anhydrous solvent (NMP or DMAc). If needed, add LiCl to the solvent to aid in the dissolution of the resulting polymer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride to the stirred solution. The diacid chloride can be added as a solid in portions or as a solution in the same anhydrous solvent.
-
Polymerization: Maintain the reaction at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and continue stirring for several hours to 24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Synthesis of Polyimides from 4,4'-Diaminobicyclohexyl
The incorporation of the bicyclohexyl unit into polyimides can lead to materials with high glass transition temperatures (Tg), excellent thermal stability, and improved optical transparency compared to their fully aromatic counterparts.[2][3]
Two-Step Polyimide Synthesis:
Sources
- 1. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 4,4'-Bicyclohexanone Scaffold as a Privileged Structure
An Application Guide to the Synthesis of 4,4'-Bicyclohexanone Derivatives for Pharmaceutical Research
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. The this compound scaffold has emerged as a significant "privileged structure"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets.[1] Unlike flat, aromatic systems, the bicyclohexane core allows for the exploration of the vast, uncharted territories of three-dimensional chemical space, a critical strategy for enhancing drug efficacy, selectivity, and metabolic stability.[2]
This guide provides a comprehensive overview of the synthesis of the core this compound structure and details key strategies for its derivatization. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.
Part 1: Synthesis of the Core Scaffold: this compound
The most common and industrially scalable route to this compound begins with the readily available commodity chemical, 4,4'-biphenol. The synthesis is a robust two-step process involving catalytic hydrogenation followed by oxidation.
Step 1: Catalytic Hydrogenation of 4,4'-Biphenol
The initial step involves the complete saturation of both aromatic rings of 4,4'-biphenol to yield 4,4'-bicyclohexanol. This transformation requires a catalyst capable of reducing the stable aromatic system under high hydrogen pressure.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is often chosen for its high activity and cost-effectiveness in hydrogenating phenolic compounds.[3] Palladium on carbon (Pd/C) is another effective catalyst, often providing high yields under controlled conditions.[3][4][5] The choice of catalyst can influence reaction time, temperature, and pressure requirements.
-
Solvent: A polar solvent like 2-propanol (isopropanol) or ethanol is typically used to dissolve the biphenol starting material and facilitate its interaction with the solid catalyst surface.[3]
-
Conditions: High pressure (e.g., 6 MPa) and elevated temperature (e.g., 150°C) are necessary to overcome the high activation energy required to reduce the aromatic rings.[3]
Step 2: Oxidation of 4,4'-Bicyclohexanol
The secondary alcohol groups of 4,4'-bicyclohexanol are then oxidized to ketones to furnish the final this compound product.
Causality Behind Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be employed. For laboratory scale, Jones reagent (chromic acid in acetone) is highly effective, though chromium-based reagents present disposal challenges. A more environmentally friendly approach utilizes oxygen or air as the oxidant in the presence of a catalytic system.[6] Other methods include using transition metal-substituted dodecatungstophosphates with hydrogen peroxide, which offers high conversion and selectivity.
-
Solvent: The choice of solvent depends on the oxidant. For many oxidations, organic solvents like dichloromethane or acetone are suitable.
-
Temperature: Oxidations are often run at or below room temperature to minimize side reactions and maintain selectivity.[6]
Part 2: Key Derivatization Strategies for Pharmaceutical Scaffolds
The two carbonyl groups of this compound are versatile handles for a wide array of chemical transformations, allowing for the systematic construction of diverse molecular libraries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
catalytic reduction of 4,4'-Bicyclohexanone to 4,4'-bicyclohexanol
An Application Guide to the Catalytic Reduction of 4,4'-Bicyclohexanone
Abstract
The reduction of diones to their corresponding diols is a fundamental transformation in organic synthesis, pivotal for the creation of building blocks in materials science and drug development. This document provides a detailed guide to the catalytic reduction of this compound to 4,4'-Bicyclohexanol. We explore two robust and widely applicable protocols: heterogeneous catalytic hydrogenation using Raney® Nickel and a lab-scale hydride reduction using sodium borohydride. The guide delves into the underlying stereochemical principles, provides step-by-step experimental procedures, and outlines methods for the characterization of the resulting stereoisomers. The comparative analysis of these methods is intended to equip researchers with the knowledge to select the optimal synthetic route based on desired outcomes, available equipment, and scalability.
Theoretical Background and Stereochemical Considerations
The reduction of the two carbonyl groups in this compound (also known as 4,4'-Dioxobicyclohexyl)[1] to hydroxyl groups proceeds via the addition of two hydrogen equivalents. The resulting product, 4,4'-Bicyclohexanol, is a solid, white compound existing as a mixture of isomers.[2] The core challenge and point of interest in this synthesis is controlling the stereochemistry of the two newly formed chiral centers.
Each cyclohexyl ring in the product can exist in a chair conformation. The hydroxyl group can be in either an axial or an equatorial position.[3][4] This gives rise to three possible diastereomers of 4,4'-Bicyclohexanol:
-
trans,trans-isomer: Both hydroxyl groups are in the equatorial position. This is generally the most thermodynamically stable isomer.
-
cis,cis-isomer: Both hydroxyl groups are in the axial position. This is generally the least stable isomer due to steric hindrance.[3]
-
cis,trans-isomer: One hydroxyl group is axial, and the other is equatorial.
The choice of reducing agent and reaction conditions directly influences the ratio of these isomers in the final product.[5] Hydride reagents like sodium borohydride (NaBH₄) typically attack the carbonyl carbon from the less sterically hindered face.[6][7] In substituted cyclohexanones, this often leads to a preference for axial attack, resulting in the formation of the equatorial alcohol.[6] In contrast, heterogeneous catalysts like Raney Nickel involve the adsorption of the ketone onto the catalyst surface, and the stereochemical outcome is governed by the thermodynamics of this surface interaction.[8][9]
Figure 1: Reaction pathway from this compound to its potential stereoisomers.
Recommended Reduction Protocols
We present two distinct, reliable protocols for the synthesis of 4,4'-Bicyclohexanol. Protocol A employs Raney Nickel, a choice well-suited for larger-scale synthesis and high conversion, while Protocol B utilizes sodium borohydride, a convenient and milder method ideal for standard laboratory settings.
Protocol A: Heterogeneous Hydrogenation with Raney® Nickel
Raney Nickel is a high-surface-area nickel catalyst that is highly effective for the hydrogenation of carbonyl compounds.[8][10] It is typically used as a slurry and the reaction is run under a hydrogen atmosphere, often at elevated pressure and temperature to achieve complete conversion.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | TCI, et al.[12] | Starting diketone. |
| Raney® Nickel (active) | Slurry in water | Sigma-Aldrich, et al. | Highly active catalyst. Pyrophoric when dry.[8] |
| Ethanol (EtOH) | Anhydrous | --- | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity | --- | Hydrogen source. |
| Celite® 545 | --- | --- | Filter aid for catalyst removal. |
| Parr Hydrogenation Apparatus | --- | --- | Or similar high-pressure reactor. |
Step-by-Step Methodology
-
Reactor Setup: To a suitable high-pressure reactor vessel (e.g., a 500 mL Parr shaker flask), add this compound (e.g., 10.0 g, 51.5 mmol) and anhydrous ethanol (200 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (approx. 1.0 g, ~10% w/w).
-
Scientist's Note: Raney Nickel is pyrophoric and must be handled with extreme care.[8] It is supplied as an aqueous slurry to mitigate this risk. Always handle it in a fume hood and ensure there are no ignition sources nearby. The catalyst should not be allowed to dry out.
-
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous agitation and heat the mixture to a set temperature (e.g., 50 °C). Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Wash the pad with a small amount of ethanol.
-
Rationale: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filtered catalyst should be immediately quenched by submerging it in a large volume of water and disposed of according to institutional safety guidelines.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The crude 4,4'-Bicyclohexanol will remain as a white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Figure 2: Experimental workflow for Raney Nickel catalyzed hydrogenation.
Protocol B: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for reducing ketones to alcohols on a laboratory scale.[13][14] The reaction is typically performed in an alcoholic solvent at or below room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | TCI, et al.[12] | Starting diketone. |
| Sodium Borohydride (NaBH₄) | ≥98% | --- | Reducing agent. |
| Methanol (MeOH) | Anhydrous | --- | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | --- | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | --- | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. | --- | For neutralization wash. |
| Brine (Saturated NaCl) | aq. | --- | For final aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | Drying agent. |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 25.7 mmol) in methanol (150 mL). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 2.9 g, 76.6 mmol, ~3 equivalents) in small portions over 30 minutes.
-
Scientist's Note: The addition must be slow and controlled. NaBH₄ reacts with methanol to generate hydrogen gas, and the reduction itself is exothermic.[13] Maintaining a low temperature and adding the reagent portion-wise prevents the reaction from becoming too vigorous.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (aq) to quench the excess NaBH₄ and decompose the borate ester complexes. Continue adding acid until gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the majority of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4,4'-Bicyclohexanol as a white solid.[15]
-
Purification: The crude product can be purified by recrystallization as described in Protocol A.
Figure 3: Experimental workflow for Sodium Borohydride reduction.
Analysis and Characterization
Confirming the successful reduction and determining the stereoisomeric ratio of the product is crucial. A combination of spectroscopic and physical methods should be employed.
-
Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the strong carbonyl (C=O) stretching peak (typically ~1710 cm⁻¹) from the this compound starting material and the appearance of a broad hydroxyl (O-H) stretching peak (~3200-3600 cm⁻¹) and a C-O stretching peak (~1050-1150 cm⁻¹) in the 4,4'-Bicyclohexanol product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will become more complex in the 3.5-4.0 ppm region due to the appearance of the CH -OH protons. The chemical shift and multiplicity of these protons are highly dependent on their stereochemistry (axial vs. equatorial). Equatorial protons typically appear further downfield than their axial counterparts.[16] Integration of these distinct signals can be used to determine the isomeric ratio.
-
¹³C NMR: The carbonyl carbon signal (typically >200 ppm) will disappear and be replaced by signals for the alcohol carbons (C-OH) in the 65-75 ppm range.
-
-
Gas Chromatography (GC): GC is an excellent tool for determining the purity and the ratio of the different stereoisomers, provided a suitable column and method are used.[14] The isomers will likely have different retention times.
-
Melting Point: The purified product will have a distinct melting point range. However, since it is often a mixture of isomers, the range may be broader than that of a single pure isomer.[2]
Comparative Summary and Discussion
The choice between these two protocols depends on several factors, including scale, available equipment, and desired stereochemical outcome.
| Parameter | Protocol A: Raney® Nickel | Protocol B: Sodium Borohydride |
| Scale | Easily scalable to multi-gram and kilogram quantities. | Best for lab scale (mg to low-gram). |
| Equipment | Requires a high-pressure hydrogenation reactor. | Standard laboratory glassware. |
| Safety | Pyrophoric catalyst, flammable H₂ gas under pressure. | Flammable H₂ gas evolution, controlled addition needed. |
| Reaction Time | 4 - 12 hours | 2 - 5 hours |
| Temperature | Often requires heating (e.g., 50 °C). | 0 °C to Room Temperature. |
| Pressure | Elevated pressure (e.g., 50 psi). | Atmospheric pressure. |
| Stereoselectivity | Tends to favor the thermodynamically most stable isomer (trans,trans) due to equilibration on the catalyst surface. | Kinetically controlled; often favors equatorial alcohols via axial attack, but is highly substrate-dependent.[5][6] |
| Pros | High conversion, robust, industrially relevant. | Simple setup, mild conditions, high functional group tolerance. |
| Cons | Specialized equipment, hazardous catalyst handling. | Difficult to scale, generates more waste during work-up. |
Conclusion
The catalytic reduction of this compound to 4,4'-Bicyclohexanol is a versatile transformation that can be achieved through multiple synthetic routes. Catalytic hydrogenation with Raney Nickel offers a scalable and highly efficient method that typically yields the thermodynamically favored product. For laboratory-scale synthesis where specialized pressure equipment is unavailable, reduction with sodium borohydride provides a safe, convenient, and effective alternative that proceeds under mild conditions. Proper analytical characterization is essential to confirm product identity and quantify the resulting mixture of stereoisomers, providing valuable insight into the stereochemical course of the reduction.
References
- Unusual stereoselectivity in the reduction of bicyclo[3.3.0]oct-2-en-8-one by Thermoanaerobiumbrockii alcohol dehydrogenase. RSC Publishing.
- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80, 8134-8141.
- Development of diastereoselective birch reduction-alkylation reactions of bi- and tricyclic beta-alkoxy-alpha,beta-unsaturated ketones. PubMed, J Org Chem. 2009 Sep 4;74(17):6623-30.
- Raney nickel. Wikipedia.
- Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides. Journal of the American Chemical Society.
- The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride.
- Reduction of 4-t-Butylcyclohexanone Using NaBH4. Dr. Nerz, Department of Chemistry.
- 4,4'-BICYCLOHEXANOL | CAS No.20601-38-1 Synthetic Routes. Guidechem.
- Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Semantic Scholar.
- Reagent Friday: Raney Nickel. Master Organic Chemistry.
- 4,4'-BICYCLOHEXANOL(mixture of isomers), 25G. Lab Pro Inc.
- A Comparative Guide to the Reactivity of Cis- and Trans-4-Methylcyclohexanol Isomers. Benchchem.
- Raney nickel reductions. Indian Academy of Sciences.
- Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). Chemistry Online.
- Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone.
- The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog.
- NaBH4 Reduction of Ketone to Alcohol.
- OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. Wofford College.
- 4,4′-Bicyclohexanone | CAS 23391-99-3. Santa Cruz Biotechnology.
- 4,4'-Bicyclohexanol (mixture of isomers). TCI Chemicals.
- This compound 23391-99-3. TCI AMERICA.
- Raney® Nickel: A Life-Changing C
- The four conformational isomers of cyclohexanol.
Sources
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 6. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 7. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. acs.org [acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]
- 13. drnerz.com [drnerz.com]
- 14. chemistry-online.com [chemistry-online.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 4,4'-Bicyclohexanone
Introduction
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional versatility.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction was honored with the Nobel Prize in Chemistry in 1912.[1] A principal application of this reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.[3][4][5][6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of tertiary alcohols using 4,4'-Bicyclohexanone as the ketone substrate. The resulting bicyclohexyl-based tertiary alcohol scaffolds are of significant interest in medicinal chemistry due to their potential applications in drug discovery.[9][10][11][12]
Mechanistic Overview
The Grignard reaction's efficacy stems from the nucleophilic character of the carbon atom bonded to magnesium.[1][4][13] This carbon acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[4][13] The reaction proceeds through a nucleophilic addition mechanism, initially forming a magnesium alkoxide intermediate.[3][13] This intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol.[3][4][7]
Visualizing the Reaction Pathway
Caption: Grignard reaction workflow for tertiary alcohol synthesis.
Safety Precautions: A Critical Foreword
Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic solvents.[14][15] All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[14][15][16][17][18][19] Adherence to strict safety protocols is paramount.
Essential Personal Protective Equipment (PPE):
-
Flame-retardant lab coat[20]
Engineering Controls:
-
All procedures must be performed in a certified chemical fume hood.[14][17][20]
-
Have a Class D fire extinguisher (for combustible metals) readily accessible.
The quenching of a Grignard reaction is highly exothermic.[3] Therefore, the workup procedure must be performed with extreme caution, typically in an ice bath, to control the reaction temperature.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the synthesis of a tertiary alcohol from this compound using a commercially available Grignard reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | |
| Phenylmagnesium bromide | 3.0 M in diethyl ether | Standard Supplier | Example Grignard reagent. |
| Anhydrous Diethyl Ether | ≥99.7%, inhibitor-free | Standard Supplier | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard Supplier | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying. |
| Round-bottom flask (3-neck) | Appropriate size | Standard Supplier | Oven-dried.[17][19] |
| Reflux condenser | Standard | Standard Supplier | Oven-dried.[17][19] |
| Addition funnel | Standard | Standard Supplier | Oven-dried.[19] |
| Magnetic stirrer and stir bar | |||
| Inert gas supply (N₂ or Ar) | High purity |
Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried overnight to remove any traces of water.[16][18][19] Assemble the 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a gas inlet adapter under a gentle flow of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the phenylmagnesium bromide solution (1.1 equivalents) dropwise from the addition funnel to the stirred solution of this compound.[21] Maintain the temperature below 10 °C during the addition. The slow, controlled addition is crucial to manage the exothermic nature of the reaction.[17]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath.[3][15] Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate.[3] This process is highly exothermic and may produce fumes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to maximize product recovery.[3] Combine all the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[3] The brine wash helps to remove the majority of dissolved water.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[15][19] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tertiary alcohol product can be purified by recrystallization or column chromatography on silica gel.[22]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Expected Results and Data Interpretation
The successful synthesis will yield a tertiary alcohol. The identity and purity of the product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The yield of the reaction can be calculated after purification.
Representative Data Table
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting ketone. |
| Phenylmagnesium bromide | 1.1 molar equivalents | Slight excess to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | |
| Addition Temperature | 0 °C | To control exothermicity. |
| Reaction Time | 2-4 hours post-addition | Monitor by TLC for completion. |
| Product | ||
| Product Name | 4-phenyl-4'-hydroxy-bicyclohexyl | Example product. |
| Expected Yield | 70-90% | Yields can vary based on conditions. |
| Physical Appearance | White to off-white solid |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Presence of water in reagents or glassware. | Ensure all glassware is thoroughly oven-dried and all solvents are anhydrous.[16][18][19] |
| Inactive Grignard reagent. | Use a fresh bottle of Grignard reagent or titrate to determine its concentration. | |
| Formation of side products | Reaction temperature too high. | Maintain a low temperature during the addition of the Grignard reagent. |
| Steric hindrance. | For sterically hindered ketones, longer reaction times or a more reactive Grignard reagent may be necessary.[6] | |
| Difficult workup | Emulsion formation during extraction. | Add more brine solution to help break the emulsion. |
| Incomplete quenching. | Ensure sufficient quenching agent is added slowly and with vigorous stirring. |
Conclusion
The Grignard reaction remains an indispensable tool for the synthesis of complex molecules, including tertiary alcohols derived from this compound. By adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The robust nature of this reaction, coupled with careful experimental execution, ensures reliable access to novel molecular scaffolds.
References
- The Grignard Reaction Mechanism - Chemistry Steps. (n.d.).
- What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.
- 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). eCampusOntario Pressbooks.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- Grignard reaction. (n.d.). In Wikipedia.
- Grignard Reaction Mechanism. (n.d.). BYJU'S.
- Synthesis of Alcohols; Grignard Addition. (n.d.). Chad's Prep®.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard Reaction. (n.d.). American Chemical Society.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts.
- EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org.
- Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). [Video]. YouTube.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- How to purify tertiary alcohol? (2024, April 22). ResearchGate.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PubMed Central.
- (PDF) SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS. (2019, June 27). ResearchGate.
- Grignard Reagents Convert Esters into Tertiary Alcohols. (2023, January 22). Chemistry LibreTexts.
- Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative. (2025, August 9). ResearchGate.
- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. dchas.org [dchas.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. acs.org [acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 4,4'-Bicyclohexanone Oxime: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4,4'-bicyclohexanone oxime, a valuable intermediate in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It offers a step-by-step methodology, an in-depth discussion of the reaction mechanisms, and critical safety information.
Introduction
This compound oxime is a bifunctional organic molecule featuring two cyclohexyl rings linked together, with one of the ketone functionalities converted to an oxime. The presence of the oxime group opens avenues for further chemical transformations, making it a versatile building block in the synthesis of more complex molecules. Its structural rigidity and potential for stereoisomerism also make it an interesting scaffold for medicinal chemistry and liquid crystal research.
This guide outlines a reliable two-step synthesis of this compound, followed by its conversion to the corresponding oxime. The synthesis commences with the catalytic hydrogenation of 4,4'-biphenol to produce 4,4'-bicyclohexanol, which is subsequently oxidized to this compound. The final step involves the oximation of the ketone using hydroxylamine hydrochloride.
Overall Synthesis Pathway
The complete synthesis is a three-step process transforming 4,4'-biphenol into this compound oxime.
Application Notes and Protocols: The Strategic Use of 4,4'-Bicyclohexanone in the Synthesis of Novel Spiro Compounds
Introduction: The Significance of Spirocyclic Scaffolds and the Unique Role of 4,4'-Bicyclohexanone
Spiro compounds, characterized by their distinctive three-dimensional architecture where two rings are joined by a single common atom, are of paramount importance in medicinal chemistry and materials science. This unique structural feature imparts a high degree of rigidity and novelty, often leading to enhanced biological activity and improved physicochemical properties in drug candidates. The synthesis of these complex structures presents a significant challenge, demanding innovative and efficient synthetic strategies.
This compound, with its two reactive carbonyl groups situated in distinct cyclohexyl rings, offers a unique and versatile platform for the construction of novel dispiro compounds. Its symmetrical and sterically defined structure allows for predictable and controlled reactions, making it an ideal starting material for creating diverse spirocyclic libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of various spiro compounds, with a focus on practical, field-proven protocols and the underlying chemical principles.
I. Synthesis of Dispiro-Quinazolinones: A Robust and Verifiable Protocol
One of the most well-documented and reliable applications of cyclohexanone derivatives in spiro-synthesis is their reaction with 2-aminobenzamide to form spiro-quinazolinones. These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including as enzyme inhibitors.[1][2] The following protocol adapts this established methodology for the use of this compound to create novel dispiro-quinazolinone derivatives.
Reaction Principle and Mechanism
The synthesis proceeds through a cyclocondensation reaction. Initially, a nucleophilic attack by the amino group of 2-aminobenzamide on one of the carbonyl carbons of this compound forms a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, with the amide nitrogen attacking the imine carbon, followed by tautomerization to yield the stable spiro-quinazolinone ring system. Given the presence of two carbonyl groups in this compound, this reaction can be performed in a controlled manner to achieve either mono-spiro or the more complex and highly desirable dispiro adducts by adjusting the stoichiometry of the reactants.
Diagram 1: Proposed Reaction Mechanism for Dispiro-Quinazolinone Synthesis
Caption: Workflow for the synthesis of dispiro-quinazolinones.
Detailed Experimental Protocol: Synthesis of a Dispiro-Quinazolinone Derivative
This protocol outlines the synthesis of a dispiro-quinazolinone from this compound and 2-aminobenzamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| 2-Aminobenzamide | ≥98% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.94 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 2-aminobenzamide (2.72 g, 20 mmol) followed by 5 mL of glacial acetic acid as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid product and wash it with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dispiro-quinazolinone derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
II. Gewald Multicomponent Reaction: Access to Dispiro-Thiophenes
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene compound, and elemental sulfur, in the presence of a base.[3][4][5][6] This methodology can be adapted for this compound to generate novel dispiro-thiophene derivatives, which are valuable scaffolds in medicinal chemistry.
Reaction Principle and Mechanism
The reaction is initiated by a Knoevenagel condensation between this compound and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), catalyzed by a base (typically a secondary amine like morpholine or piperidine).[4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The reaction culminates in an intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused in a spiro fashion to the cyclohexyl ring. The use of this compound allows for the potential synthesis of a dispiro system.
Diagram 2: The Gewald Reaction Pathway
Caption: Key stages of the Gewald multicomponent reaction.
General Protocol for the Gewald Reaction with this compound
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Ethyl Cyanoacetate | ≥98% |
| Elemental Sulfur | ≥99.5% |
| Morpholine | ≥99% |
| Ethanol | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (9.7 g, 50 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol) in 100 mL of ethanol.
-
Addition of Base: Add morpholine (8.7 mL, 100 mmol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the mixture to a gentle reflux (around 60-70 °C) for 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove any residual morpholine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
III. Further Synthetic Applications: Knoevenagel and Wittig Reactions
While specific literature protocols for the Knoevenagel and Wittig reactions with this compound are not as readily available, the fundamental principles of these reactions allow for their theoretical application in the synthesis of other classes of spiro compounds.
A. Knoevenagel Condensation for Exocyclic Double Bond Formation
The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[7] In the case of this compound, this reaction can be used to introduce exocyclic double bonds, leading to the formation of dispiro compounds with functionalized alkylidene moieties.
General Considerations:
-
Active Methylene Compounds: A variety of active methylene compounds can be used, including malononitrile, cyanoacetic esters, and Meldrum's acid.
-
Catalysts: The choice of catalyst is crucial and can range from weak bases like piperidine and pyridine to stronger bases like sodium ethoxide.
-
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol, toluene, or DMF, often with azeotropic removal of water to drive the reaction to completion.
B. Wittig Reaction for the Synthesis of Dispiro-Olefins
The Wittig reaction is a highly reliable method for the synthesis of alkenes from ketones and aldehydes.[8] The reaction of this compound with a phosphorus ylide would result in the formation of a dispiro compound containing two exocyclic double bonds.
General Considerations:
-
Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base such as n-butyllithium or sodium hydride.
-
Ylide Stability and Stereochemistry: The nature of the substituent on the ylide (stabilized vs. non-stabilized) will influence its reactivity and the stereochemistry of the resulting alkene. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes.[9]
-
Reaction Conditions: The Wittig reaction is usually performed in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel dispiro compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this unique starting material. The synthesis of dispiro-quinazolinones and dispiro-thiophenes via cyclocondensation and multicomponent reactions, respectively, are particularly robust and scalable methods. Furthermore, the potential for creating diverse dispiro-olefins and other functionalized spirocycles through Knoevenagel and Wittig reactions opens up exciting avenues for the development of new chemical entities with potential applications in drug discovery and materials science. Future research in this area could focus on the development of stereoselective methods for the synthesis of chiral dispiro compounds, further expanding the chemical space accessible from this compound.
References
- Structures, reagents and conditions for the synthesis of spiro heterocycles [4.5.0] D45, [5.5.0] G5 and [5.6.0] H1. (n.d.). ResearchGate.
- Process for preparing spiro[(4-cyclohexanone)-[3H]indol-2'[1'H]-one derivatives. (n.d.). Google Patents. Retrieved January 10, 2026, from https://patents.google.
- Amin, K. M., et al. (2013). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Acta Poloniae Pharmaceutica, 70(4), 687-708.
- Solid-phase Synthesis of [4.4] Spirocyclic Oximes. (2019). Journal of Visualized Experiments, (144).
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1739.
- Gewald reaction. (n.d.). In Wikipedia.
- Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. (n.d.). PubChem.
- A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. (2013).
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Spirocyclic Ethers. (2009). Synthesis, 2009(16), 2651-2673.
- C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (2020). Organic & Biomolecular Chemistry, 18(3), 399-415.
- Catalytic Annulation Reactions: Preface to the Special Issue. (2024).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
- Reaction of various aldehydes with 2-aminobenzamide. (n.d.). ResearchGate.
- Access to spiro-bicyclo[2.1.1]hexanes via BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes. (2024). Organic Chemistry Frontiers, 11(1), 107-113.
- Ethyl Cyanoacetate Reactions. (2022).
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2013). Molecules, 18(8), 9849-9858.
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2023). Molecules, 28(21), 7384.
- CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. (2022). Zenodo.
- (PDF) Ethyl Cyanoacetate Reactions. (2024).
- (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2007). ResearchGate. with ethyl cyanoacetate. (2007).
Sources
- 1. A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | C13H20N2O | CID 207519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. [zenodo.org]
The Versatility of 4,4'-Bicyclohexanone: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Symmetrical Diketone
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4,4'-Bicyclohexanone, a symmetrical diketone, has emerged as a highly versatile and valuable precursor in a multitude of synthetic endeavors. Its rigid bicyclohexyl framework, coupled with the reactivity of its two carbonyl groups, provides a unique platform for the synthesis of a diverse array of molecules, ranging from advanced polymers and liquid crystals to sophisticated pharmaceutical intermediates. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound through detailed application notes and validated protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-118 °C |
| CAS Number | 23391-99-3 |
| Synonyms | [1,1'-Bicyclohexyl]-4,4'-dione |
Core Synthetic Transformations and Applications
The two ketone functionalities of this compound are the epicenters of its reactivity, allowing for a wide range of chemical transformations. This section will explore some of the most significant reactions, providing both the mechanistic rationale and detailed experimental protocols.
Baeyer-Villiger Oxidation: Gateway to Novel Polyesters and Lactones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] When applied to this compound, this reaction yields a difunctional cyclic ester, a valuable monomer for the synthesis of polyesters with unique properties.[3] The reaction proceeds via the "Criegee intermediate," and the migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of oxygen insertion.[4] For symmetrical ketones like this compound, this leads to a single lactone product.
Diagram 1: Baeyer-Villiger Oxidation of this compound
Caption: Baeyer-Villiger oxidation of this compound.
Protocol 1: Synthesis of the Difunctional Cyclic Ester via Baeyer-Villiger Oxidation
This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of cyclic ketones using meta-chloroperoxybenzoic acid (m-CPBA).[4][5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxyacid by the slow addition of a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired difunctional cyclic ester.
Causality of Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a commercially available, relatively stable, and effective peroxyacid for Baeyer-Villiger oxidations.[5] The electron-withdrawing chlorine atom enhances its reactivity.
-
Dichloromethane as Solvent: DCM is a common solvent for this reaction as it is relatively inert and effectively dissolves both the ketone and the peroxyacid.
-
Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted and potentially explosive peroxyacid.
-
Washing with Sodium Bicarbonate: This removes the acidic byproduct, meta-chlorobenzoic acid, from the organic phase.
Reductive Amination: Constructing Diamines for Polyamides and Epoxy Resins
Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines.[6] this compound can undergo a double reductive amination to produce 4,4'-diaminobicyclohexyl, a valuable monomer for the synthesis of polyamides and as a curing agent for epoxy resins. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.[6]
Diagram 2: Reductive Amination of this compound
Caption: Reductive amination of this compound.
Protocol 2: Synthesis of 4,4'-Diaminobicyclohexyl via Catalytic Hydrogenation
This protocol is based on the catalytic reductive amination of cyclohexanone with ammonia.[7][8]
Materials:
-
This compound
-
Ammonia (aqueous or gaseous)
-
Hydrogen gas (H₂)
-
Rhodium-on-carbon (Rh/C) or Nickel-based catalyst
-
Ethanol or Methanol
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, charge this compound, the chosen solvent (e.g., ethanol), and the catalyst (e.g., 5% Rh/C).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Introduce ammonia into the reactor to the desired pressure.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction under pressure for several hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 4,4'-diaminobicyclohexyl.
-
The product can be further purified by distillation or recrystallization.
Causality of Experimental Choices:
-
Catalyst Choice: Rhodium and Nickel catalysts are highly effective for the hydrogenation of imines and enamines formed in situ.[7]
-
High Pressure and Temperature: These conditions are necessary to facilitate the reaction with gaseous ammonia and hydrogen and to overcome the activation energy of the hydrogenation step.
-
Solvent: Alcohols are good solvents for this reaction as they can dissolve the reactants and are stable under the reaction conditions.
Wittig Reaction: Formation of Exocyclic Double Bonds
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[9] In the case of this compound, a double Wittig reaction can be employed to introduce two exocyclic double bonds, leading to the formation of 4,4'-dimethylenebicyclohexyl. This diene is a potential monomer for polymerization and a versatile intermediate for further functionalization. The reaction involves the use of a phosphorus ylide, typically generated from a phosphonium salt and a strong base.[10]
Diagram 3: Wittig Reaction of this compound
Caption: Wittig reaction of this compound.
Protocol 3: Synthesis of 4,4'-Dimethylenebicyclohexyl via Wittig Reaction
This protocol is adapted from the well-established procedure for the methylenation of cyclohexanone.[10]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as KOtBu (2.2 eq) or n-BuLi solution dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4,4'-dimethylenebicyclohexyl.
Causality of Experimental Choices:
-
Phosphorus Ylide: The phosphorus ylide is the key nucleophile that attacks the carbonyl carbon. Methylenetriphenylphosphorane is commonly used for introducing a methylene group.[9]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and generate the ylide.
-
Anhydrous and Inert Conditions: The ylide is highly reactive and sensitive to moisture and oxygen, necessitating anhydrous solvents and an inert atmosphere.
Aldol Condensation: Carbon-Carbon Bond Formation and Ring Construction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound.[11] this compound, possessing α-hydrogens, can undergo self-condensation or crossed-condensation reactions. More interestingly, it can serve as a precursor to dicarbonyl compounds that can undergo intramolecular aldol condensations to form new ring systems, a powerful strategy for the synthesis of complex polycyclic molecules.[12][13]
Diagram 4: Intramolecular Aldol Condensation Pathway
Caption: Intramolecular aldol condensation from a this compound derivative.
Protocol 4: General Procedure for Intramolecular Aldol Condensation
This is a general protocol that would need to be optimized for a specific 1,6- or 1,7-dicarbonyl derivative of this compound.
Materials:
-
A suitable 1,6- or 1,7-dicarbonyl derivative of this compound
-
Base (e.g., sodium hydroxide, potassium tert-butoxide) or Acid (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Standard work-up reagents
Procedure:
-
Dissolve the dicarbonyl compound in a suitable solvent.
-
Add the base or acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Choice of Dicarbonyl Precursor: The regioselectivity and the size of the newly formed ring (typically 5- or 6-membered rings are favored) are determined by the structure of the starting dicarbonyl compound.[12]
-
Catalyst: The choice between a base or an acid catalyst can influence the reaction rate and selectivity. Basic conditions favor enolate formation, while acidic conditions proceed through an enol intermediate.
Applications in Advanced Materials and Pharmaceuticals
The derivatives of this compound find applications in several high-value areas:
-
Liquid Crystals: The rigid bicyclohexyl core is a desirable structural motif in liquid crystal design. By functionalizing the carbonyl groups, for example, by converting them to cyanophenyl groups, molecules with liquid crystalline properties can be synthesized.[14][15][16] The bicyclohexane unit contributes to a high clearing point and favorable viscoelastic properties.
-
Polymers: As demonstrated, the Baeyer-Villiger oxidation product of this compound is a monomer for polyesters. Similarly, the diamine product from reductive amination is a key component in the synthesis of high-performance polyamides and as a curing agent for epoxy resins, imparting excellent thermal and mechanical stability.
-
Pharmaceuticals: The bicyclohexanone scaffold is present in various biologically active molecules. For instance, the synthesis of spirocyclic compounds, which are prevalent in medicinal chemistry, can be envisioned starting from this compound.[17][18] Furthermore, the synthesis of certain fentanyl analogs involves intermediates derived from 4-piperidone, a close structural relative, highlighting the potential of this compound derivatives in the synthesis of novel therapeutics.[19]
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering access to a wide range of valuable molecules. Its symmetrical structure and the reactivity of its two carbonyl groups allow for a diverse array of transformations, including oxidation, amination, olefination, and condensation reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this remarkable compound in their pursuit of novel materials and pharmaceuticals.
References
- Baeyer–Villiger oxidation of 4,4′‐bicyclohexanone to a difunctional cyclic ester (DCL). (URL: [Link])
- Synthesis of spiro(cyclohexane-1,2'-indan)-4-one ethylene ketal - PrepChem.com. (URL: [Link])
- An Efficient, Optimized Synthesis of Fentanyl and Rel
- Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. (URL: [Link])
- Baeyer–Villiger oxid
- An Efficient, Optimized Synthesis of Fentanyl and Rel
- Synthesis of spiro[cyclohexane-1,2'-indan]-4-one via a Michael–Michael-aldol reaction from publication: Molecular diversity of spirooxindoles. Synthesis and biological activity | Isatin, Multicomponent Reactions and Cycloaddition | ResearchGate, the professional network for scientists. (URL: [Link])
- Baeyer-Villiger oxid
- Synthesis of 5'-nitrospiro(cyclohexane-1,2'-indan)-4-one - PrepChem.com. (URL: [Link])
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (URL: [Link])
- Aldol condens
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (URL: [Link])
- methylenecyclohexane - Organic Syntheses Procedure. (URL: [Link])
- Reductive amin
- Intramolecular Aldol Reactions - Chemistry LibreTexts. (URL: [Link])
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchG
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])
- Synthesis of 1-indanones with a broad range of biological activity - PMC. (URL: [Link])
- Intramolecular Aldol Reactions - Chemistry Steps. (URL: [Link])
- A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (URL: [Link])
- Intramolecular Aldol Condens
- Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. (URL: [Link])
- Wittig reaction - Wikipedia. (URL: [Link])
- Intramolecular Aldol Reactions - Chemistry LibreTexts. (URL: [Link])
- 21.5d Intramolecular Aldol Reactions - YouTube. (URL: [Link])
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (URL: [Link])
- Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. (URL: [Link])
- Possible reaction route of amination of cyclohexanone with ammonia.
- Solvent‐Driven Synthesis of DNA‐Based Liquid Crystalline Organogels with Extraordinary Stretchability, Self‐Healing, and Higher‐Order Structural Assembly - NIH. (URL: [Link])
- Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed Central. (URL: [Link])
- n-Alkyl-6-(4′-cyanophenyl)-naphthalenes -3,4-dihydronaphthalenes, and - Sci-Hub. (URL: [Link])
- EP0172360A2 - Cyclohexanecarbonitriles and their use as components for liquid crystals - Google P
Sources
- 1. osti.gov [osti.gov]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA (1989) | Stacie S. Canan Koch | 51 Citations [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. sci-hub.ru [sci-hub.ru]
- 16. EP0172360A2 - Cyclohexanecarbonitriles and their use as components for liquid crystals - Google Patents [patents.google.com]
- 17. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 18. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Application Notes and Protocols: The Oxidation of 4,4'-Bicyclohexanol
Abstract: The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceutical intermediates, and materials. This document provides a detailed guide for researchers on the experimental procedures for the oxidation of 4,4'-bicyclohexanol to its corresponding ketone, 4,4'-bicyclohexanone. We present and contrast three robust protocols—Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation—elucidating the mechanistic rationale behind each method. The guide includes comprehensive, step-by-step protocols, safety considerations, product purification, and analytical characterization techniques to ensure procedural success and product integrity.
Introduction and Strategic Overview
The conversion of 4,4'-bicyclohexanol, a secondary alcohol, to this compound is a representative and instructive example of alcohol oxidation. The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. A robust protocol must not only be high-yielding but also reproducible and safe.
This guide explores three distinct and widely adopted methodologies:
-
Jones Oxidation: A classic, powerful method utilizing chromic acid. It is cost-effective and efficient but relies on the use of carcinogenic and environmentally hazardous chromium(VI) reagents.[1][2]
-
Swern Oxidation: A mild and highly reliable method using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4][5] It is known for its broad functional group tolerance but requires cryogenic conditions and produces volatile, malodorous byproducts.[5]
-
Dess-Martin Periodinane (DMP) Oxidation: A modern, selective, and mild oxidation using a hypervalent iodine reagent.[6][7] It proceeds quickly at room temperature with a simple workup but the reagent is expensive and potentially explosive under certain conditions.[8]
The selection of the appropriate method is a strategic decision based on the specific constraints and goals of the synthesis.
General Experimental Workflow
The overall process for any of the chosen oxidation methods follows a consistent logical flow, from preparation to final analysis.
Caption: General experimental workflow for the oxidation of 4,4'-bicyclohexanol.
Protocol I: Jones Oxidation
The Jones oxidation employs chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, in acetone.[2] It is a vigorous and highly effective method for non-sensitive substrates.
Causality: The reaction proceeds via the formation of a chromate ester intermediate. A base (water) then abstracts a proton from the carbon bearing the hydroxyl group, leading to an E2-like elimination. This step is rate-determining and results in the formation of the ketone and a reduced chromium(IV) species, which undergoes further reactions to yield the stable chromium(III) state.[1][9]
Materials and Reagents
| Reagent/Material | Quantity (for 5 mmol scale) | Purpose |
| 4,4'-Bicyclohexanol | 5.0 mmol (0.97 g) | Starting Material |
| Acetone (ACS Grade) | 25 mL | Solvent |
| Jones Reagent (8N CrO₃ in H₂SO₄) | ~2.0 mL | Oxidizing Agent |
| Isopropanol | ~5 mL | Quenching Agent |
| Diethyl Ether or Dichloromethane | 3 x 20 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate | 20 mL | Neutralizing Wash |
| Brine | 20 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate | ~5 g | Drying Agent |
Step-by-Step Protocol
-
Dissolution: Dissolve 4,4'-bicyclohexanol (5.0 mmol) in 25 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0 °C.
-
Oxidation: Add the Jones reagent dropwise via a pipette to the stirring solution. A reddish-brown precipitate will form. Monitor the color of the solution; a persistent orange-brown color indicates that the oxidation is complete and excess oxidant is present.
-
Reaction Monitoring: Check the reaction progress after 30 minutes using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Quenching: Carefully add isopropanol dropwise to the reaction mixture until the orange-brown color dissipates and a green color (indicative of Cr³⁺) persists. This step safely consumes any excess Cr(VI).[1]
-
Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 20 mL of water. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol II: Swern Oxidation
The Swern oxidation is a widely used metal-free alternative that offers mild reaction conditions, making it suitable for sensitive substrates.[4][5] It relies on the activation of DMSO with oxalyl chloride to form the reactive electrophilic sulfur species.
Causality: The mechanism involves the initial reaction of DMSO with oxalyl chloride at -78 °C to form a chlorosulfonium salt. The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[3][5] The low temperature is crucial to stabilize the reactive intermediates.[10]
Mechanism of Swern Oxidation
Caption: Simplified mechanistic pathway of the Swern Oxidation.
Materials and Reagents
| Reagent/Material | Quantity (for 5 mmol scale) | Purpose |
| Oxalyl Chloride | 6.0 mmol (0.52 mL) | DMSO Activator |
| Dimethyl Sulfoxide (DMSO) | 11.0 mmol (0.78 mL) | Oxidant |
| 4,4'-Bicyclohexanol | 5.0 mmol (0.97 g) | Starting Material |
| Dichloromethane (DCM, anhydrous) | 50 mL | Solvent |
| Triethylamine (Et₃N) | 25.0 mmol (3.5 mL) | Base |
| Water | 20 mL | Quenching Agent |
| 1M HCl Solution | ~10 mL | Neutralizing Wash |
| Brine | 20 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate | ~5 g | Drying Agent |
Step-by-Step Protocol
-
Activator Preparation: To a solution of oxalyl chloride (6.0 mmol) in anhydrous DCM (20 mL) in a three-neck flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of DMSO (11.0 mmol) in anhydrous DCM (5 mL) dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 4,4'-bicyclohexanol (5.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (25.0 mmol) dropwise to the reaction mixture. After the addition is complete, stir for another 20 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol III: Dess-Martin Periodinane (DMP) Oxidation
This method uses a stable, commercially available hypervalent iodine(V) reagent. It is prized for its mildness, high chemoselectivity, and operational simplicity, as it can be run at room temperature.[8][11]
Causality: The reaction mechanism involves a ligand exchange where the alcohol displaces one of the acetate groups on the iodine center. An intramolecular deprotonation of the carbinol proton by an acetate ligand follows, leading to reductive elimination of the iodine(III) species and acetic acid, thereby forming the ketone.[7][12] The reaction can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups from the acetic acid byproduct.[6]
Materials and Reagents
| Reagent/Material | Quantity (for 2 mmol scale) | Purpose |
| 4,4'-Bicyclohexanol | 2.0 mmol (0.39 g) | Starting Material |
| Dess-Martin Periodinane (DMP) | 2.4 mmol (1.02 g) | Oxidizing Agent |
| Dichloromethane (DCM, anhydrous) | 20 mL | Solvent |
| Saturated Sodium Bicarbonate | 20 mL | Wash |
| Sodium Thiosulfate (10% aq.) | 20 mL | Quenching/Wash |
| Diethyl Ether | 30 mL | Co-solvent for workup |
Step-by-Step Protocol
-
Reaction Setup: Add 4,4'-bicyclohexanol (2.0 mmol) and anhydrous DCM (20 mL) to a round-bottom flask under a nitrogen atmosphere.
-
DMP Addition: Add Dess-Martin periodinane (2.4 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with 30 mL of diethyl ether. Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated sodium bicarbonate (20 mL) and 10% aqueous sodium thiosulfate (20 mL). Stir until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be obtained in high purity after the workup, but further purification can be achieved by column chromatography if necessary.
Product Characterization
Confirmation of the successful conversion of 4,4'-bicyclohexanol to this compound is achieved through standard analytical techniques.
| Technique | Expected Result for 4,4'-Bicyclohexanol (Starting Material) | Expected Result for this compound (Product) |
| TLC (3:1 Hex:EtOAc) | Lower Rf value | Higher Rf value |
| IR Spectroscopy | Broad peak at ~3300 cm⁻¹ (O-H stretch) | Disappearance of O-H peak; strong, sharp peak at ~1715 cm⁻¹ (C=O stretch) |
| ¹H NMR | Peak for carbinol proton (CH-OH) at ~3.6 ppm | Disappearance of the carbinol proton peak |
| ¹³C NMR | Peak for carbinol carbon (CH-OH) at ~70 ppm | Disappearance of carbinol carbon peak; appearance of ketone carbonyl (C=O) peak at >200 ppm[13] |
| Melting Point | ~125-128 °C | ~93-96 °C |
Safety and Handling Compendium
-
Chromium Trioxide (CrO₃) / Jones Reagent: Highly toxic, corrosive, and a known human carcinogen.[1] It is a powerful oxidizing agent and can react violently with organic materials. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves.
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood.
-
Dimethyl Sulfide (DMS): A byproduct of the Swern oxidation. It is volatile, flammable, and has an extremely unpleasant and pervasive odor.[5] All steps, including the workup, must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive upon heating or impact.[8] Avoid grinding the solid and handle with care. Store in a cool, dry place.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation and avoid skin contact.
References
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Chemistry LibreTexts.
- NROChemistry.
- Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]
- Wikipedia.
- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- ACS Publications. Mechanism of the Chromic Acid Oxidation of Secondary Alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. This compound(23391-99-3) 13C NMR [m.chemicalbook.com]
laboratory scale synthesis of 4,4'-Bicyclohexanone
An In-depth Technical Guide to the Laboratory Scale Synthesis of 4,4'-Bicyclohexanone
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic materials, including liquid crystals and specialty polymers. Its rigid, saturated bicyclic core structure imparts unique properties to the materials into which it is incorporated. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and materials science. The presented methodology is a robust two-step process commencing from the commercially available starting material, 4,4'-biphenol. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough and practical understanding of the synthesis.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 4,4'-biphenol. This approach is advantageous due to the ready availability of the starting material and the high efficiency of the individual transformations.
-
Catalytic Hydrogenation: The aromatic rings of 4,4'-biphenol are reduced to their corresponding saturated cyclohexane rings to form 4,4'-bicyclohexanol. This transformation is accomplished using a heterogeneous catalyst under a hydrogen atmosphere.
-
Oxidation: The secondary alcohol functional groups of 4,4'-bicyclohexanol are then oxidized to ketones to yield the final product, this compound.
The overall synthetic pathway is depicted below:
Caption: Overall two-step synthesis of this compound from 4,4'-biphenol.
Part 1: Catalytic Hydrogenation of 4,4'-Biphenol to 4,4'-Bicyclohexanol
The initial step in the synthesis involves the reduction of the two aromatic rings of 4,4'-biphenol. This is a classic catalytic hydrogenation reaction, a cornerstone of industrial and laboratory organic synthesis. The choice of a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is crucial as it simplifies the post-reaction workup, allowing for easy removal of the catalyst by filtration.
Experimental Protocol: Step 1
Caption: Experimental workflow for the catalytic hydrogenation of 4,4'-biphenol.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| 4,4'-Biphenol | 186.21 | 20.0 | 0.107 | 1.0 |
| Raney Nickel (slurry in water) | - | ~2.0 (wet) | - | Catalytic |
| 2-Propanol (IPA) | 60.10 | 80.0 | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | - | - | Excess |
Procedure:
-
Charging the Reactor: In a 300-mL high-pressure autoclave equipped with a magnetic stir bar and a thermocouple, add 20.0 g (0.107 mol) of 4,4'-biphenol, 80 g of 2-propanol, and approximately 2.0 g of water-wet Raney Nickel catalyst.[1]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel three times with nitrogen gas to remove any residual air, and then vent to a safe exhaust.
-
Hydrogenation Reaction: Pressurize the autoclave with hydrogen gas to 6 MPa. Begin stirring and heat the reaction mixture to 150°C. Maintain these conditions for 2 hours. The progress of the reaction can be monitored by observing the pressure drop as hydrogen is consumed.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with care. The filter cake should be kept wet with water and disposed of according to institutional safety guidelines.
-
Isolation of 4,4'-Bicyclohexanol: Transfer the filtrate to a round-bottom flask and remove the 2-propanol solvent using a rotary evaporator. The resulting white solid is crude 4,4'-bicyclohexanol. The product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like toluene for higher purity.[1]
Part 2: Oxidation of 4,4'-Bicyclohexanol to this compound
The second and final step is the oxidation of the secondary alcohol groups of 4,4'-bicyclohexanol to the corresponding ketones. Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent for this transformation, minimizing the risk of over-oxidation or side reactions. PCC is typically used in an anhydrous solvent such as dichloromethane (DCM).
Experimental Protocol: Step 2
Caption: Experimental workflow for the oxidation of 4,4'-bicyclohexanol using PCC.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| 4,4'-Bicyclohexanol | 198.31 | 10.0 | 0.050 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 27.0 | 0.125 | 2.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - | Solvent |
| Silica Gel | - | - | - | For purification |
| Diethyl Ether | 74.12 | - | - | For workup |
Procedure:
-
Reaction Setup: To a 500-mL round-bottom flask equipped with a magnetic stir bar, add 27.0 g (0.125 mol) of pyridinium chlorochromate (PCC) and 150 mL of anhydrous dichloromethane (DCM). Stir the resulting orange suspension under a nitrogen atmosphere.
-
Addition of Alcohol: Dissolve 10.0 g (0.050 mol) of 4,4'-bicyclohexanol in 50 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension over 15-20 minutes. The reaction is exothermic, and the mixture will turn into a dark, tarry-like substance.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.
-
Workup: Upon completion of the reaction, dilute the mixture with 200 mL of diethyl ether. Stir for an additional 15 minutes.
-
Purification: Prepare a short column of silica gel in a fritted funnel and pack it with diethyl ether. Filter the reaction mixture through the silica gel plug to remove the chromium byproducts. Wash the silica plug thoroughly with diethyl ether until all the product has been eluted (as monitored by TLC).
-
Isolation of this compound: Combine the organic filtrates and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons on the cyclohexane rings. The spectrum will show multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should show a characteristic peak for the carbonyl carbon at approximately 211 ppm. Other signals for the different methylene carbons of the cyclohexane rings will appear in the upfield region (20-50 ppm).[2]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone functional group is expected around 1710 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (194.27 g/mol ).
Safety Precautions and Trustworthiness
Scientific Integrity and Self-Validation:
The reliability of this protocol is ensured by several self-validating steps. The progress of both reactions can be monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic methods (NMR, IR) and by its melting point. This multi-faceted characterization ensures that the synthesized compound meets the required specifications for further research or development.
Safety Considerations:
-
Catalytic Hydrogenation: This reaction involves high-pressure hydrogen gas, which is highly flammable. The reaction must be carried out in a properly functioning high-pressure autoclave behind a safety shield. The catalyst, Raney Nickel, is pyrophoric and must be handled with extreme care, always keeping it wet.
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium(VI) compound.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4][5][6][7] Avoid inhalation of the powder and skin contact. All chromium-containing waste must be disposed of according to hazardous waste protocols.[7]
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood. Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the workup.
By adhering to these protocols and safety guidelines, researchers can confidently and safely synthesize this compound on a laboratory scale.
References
- University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx.
- Loba Chemie. PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS.
- Supplementary Material for publications on organic synthesis.
- Google Patents. EP2837615A1 - Method for producing hydrogenated biphenol.
Sources
- 1. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 2. This compound(23391-99-3) 13C NMR spectrum [chemicalbook.com]
- 3. research.uga.edu [research.uga.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: The Strategic Use of 4,4'-Bicyclohexanone in the Synthesis of Dicyclohexyl Crown Ethers
Abstract
Crown ethers incorporating cyclohexyl rings exhibit enhanced lipophilicity and unique cation complexing abilities, making them highly valuable in phase-transfer catalysis, selective ion extraction, and sensor technology. While the traditional synthesis of dicyclohexyl crown ethers often involves the hydrogenation of aromatic precursors, this guide details a strategic, alternative pathway commencing with 4,4'-bicyclohexanone. This application note provides a comprehensive overview of the synthetic strategy, reaction mechanisms, and detailed experimental protocols for the preparation of dicyclohexyl crown ethers, leveraging this compound as a readily available and versatile starting material. The protocols are designed for researchers in organic synthesis, materials science, and drug development, emphasizing experimental causality and robust, self-validating methodologies.
Introduction: The Rationale for Bicyclohexanone-Derived Crown Ethers
Crown ethers, first discovered by Charles J. Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind cations within their central, oxygen-rich cavity.[1][2] This host-guest interaction is governed by the relative sizes of the cation and the crown ether's cavity, as well as the nature of the solvent.[3] The incorporation of cyclohexyl groups onto the crown ether framework, creating dicyclohexyl crown ethers, significantly enhances their solubility in non-polar organic solvents.[4] This property is critical for their application as phase-transfer catalysts, where they transport ionic reagents into organic phases to accelerate reactions.[5]
One of the most notable applications of dicyclohexyl crown ethers is in the selective extraction of specific metal ions, such as the separation of strontium-90 (⁹⁰Sr) from nuclear waste streams.[6] The flexible, three-dimensional structure of the cyclohexyl rings, compared to their rigid aromatic counterparts (dibenzo crown ethers), can lead to enhanced complex stability and selectivity.
The conventional route to dicyclohexyl-18-crown-6 involves a two-step process: the synthesis of dibenzo-18-crown-6 from catechol, followed by catalytic hydrogenation to saturate the aromatic rings.[1][7][8] This application note explores a more direct aliphatic pathway starting from this compound. This approach involves a two-stage synthesis:
-
Reduction: The diketone, this compound, is first reduced to its corresponding diol, 4,4'-bicyclohexanol.
-
Cyclization: The resulting diol is then subjected to a Williamson ether synthesis with a suitable oligo(ethylene glycol) derivative to form the macrocyclic crown ether.
This strategy offers a direct entry into the dicyclohexyl framework without the need for high-pressure hydrogenation of an aromatic precursor, providing an alternative for laboratories not equipped for such reactions.
Reaction Mechanisms and Strategic Considerations
The synthetic pathway from this compound to a dicyclohexyl crown ether is underpinned by two fundamental organic reactions: ketone reduction and the Williamson ether synthesis.
Stage 1: Reduction of this compound
The conversion of the carbonyl groups in this compound to hydroxyl groups is a standard reduction reaction. A common and effective method is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or isopropanol.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Given the two ketone functionalities, this process occurs twice to yield 4,4'-bicyclohexanol. The choice of a mild reducing agent like NaBH₄ is strategic to avoid over-reduction or side reactions.
Stage 2: Williamson Ether Synthesis for Macrocyclization
The Williamson ether synthesis is a robust and widely used method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide or sulfonate ester.[2][9][10][11] In the context of crown ether synthesis, this involves a bimolecular condensation reaction.
The key steps are:
-
Deprotonation: A strong base (e.g., sodium hydride, potassium hydroxide) deprotonates the hydroxyl groups of 4,4'-bicyclohexanol to form a more nucleophilic dialkoxide.[12]
-
Nucleophilic Substitution: The dialkoxide then acts as a nucleophile, attacking the terminal electrophilic carbons of a short oligo(ethylene glycol) chain that has been activated with good leaving groups, such as tosylates (e.g., di-p-toluenesulfonate) or halides. This is a classic Sₙ2 reaction.[2]
To favor intramolecular cyclization and the formation of the desired monomeric crown ether over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. This principle states that at very low reactant concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting.
A "template effect" is also often employed, where the cation of the base used for deprotonation (e.g., K⁺ for the synthesis of 18-crown-6) coordinates with the oxygen atoms of the growing polyether chain, organizing it into a conformation that favors cyclization.
Experimental Protocols
Caution: Crown ethers may be toxic. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Synthesis of 4,4'-Bicyclohexanol from this compound
This protocol details the reduction of the diketone to the corresponding diol.
Materials:
-
This compound (C₁₂H₁₈O₂)
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 200 mL of 95% ethanol.
-
Cool the solution in an ice bath to approximately 0-5 °C.
-
Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the ethanol using a rotary evaporator.
-
To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4,4'-bicyclohexanol as a white solid.
-
The product can be purified further by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Synthesis of Dicyclohexyl-18-Crown-6 from 4,4'-Bicyclohexanol
This protocol describes the macrocyclization step via Williamson ether synthesis.
Materials:
-
4,4'-Bicyclohexanol (C₁₂H₂₂O₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Pentaethylene glycol di-p-toluenesulfonate (or alternatively, pentaethylene glycol dichloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile
-
Three-necked flask, mechanical stirrer, reflux condenser, addition funnel, high-vacuum distillation apparatus.
Procedure:
-
Set up a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Wash the sodium hydride (60% dispersion) with hexane to remove the mineral oil. Caution: NaH is highly reactive with water. Handle with extreme care under an inert atmosphere.
-
Charge the flask with the washed sodium hydride ( molar equivalent to the diol) and 1 L of anhydrous THF.
-
In a separate flask, dissolve the 4,4'-bicyclohexanol and an equimolar amount of pentaethylene glycol di-p-toluenesulfonate in 500 mL of anhydrous THF.
-
Slowly add the solution of the diol and ditosylate from the addition funnel to the stirred suspension of NaH in THF over 8-10 hours. The slow addition is crucial for high-dilution conditions.
-
After the addition is complete, heat the mixture to reflux and stir vigorously for 18-24 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by deionized water.
-
Evaporate the bulk of the THF under reduced pressure.
-
Dilute the resulting slurry with 500 mL of dichloromethane and filter to remove the inorganic salts.
-
Wash the collected salts with additional DCM to recover any adsorbed product.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude crown ether.
-
Purification: The crude product is a mixture of stereoisomers and potential oligomers. Purification can be achieved by high-vacuum distillation or column chromatography.[12] A common method for purifying 18-crown-6 derivatives involves complexation with acetonitrile.[12]
-
Dissolve the crude product in hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then to 0 °C, to crystallize the crown ether-acetonitrile complex.
-
Collect the crystals by filtration.
-
Remove the acetonitrile from the complex under high vacuum with gentle heating (~35-40 °C) to yield the pure dicyclohexyl-18-crown-6.[12]
-
Data Presentation & Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| 4,4'-Bicyclohexanol | ¹H NMR | Disappearance of carbonyl signals; appearance of signals for CH-OH protons. |
| ¹³C NMR | Disappearance of ketone signal (~210 ppm); appearance of carbinol carbon signal (~70 ppm). | |
| IR Spectroscopy | Disappearance of strong C=O stretch (~1710 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹). | |
| Dicyclohexyl-18-Crown-6 | ¹H NMR | Complex multiplet in the range of 3.5-4.0 ppm corresponding to the -O-CH₂-CH₂-O- protons of the polyether ring. |
| ¹³C NMR | Signals corresponding to the carbons of the cyclohexyl rings and the ethylene glycol units. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₂₀H₃₆O₆ (m/z ≈ 372.5). | |
| Melting Point | The product is a mixture of isomers and will likely melt over a range.[5][13] Literature values for the mixture are in the range of 46-50 °C. |
Visualizing the Synthetic Workflow
The two-stage synthesis from this compound to dicyclohexyl-18-crown-6 can be visualized as a logical progression from a simple starting material to a complex macrocycle.
Caption: Synthetic pathway from this compound to Dicyclohexyl-18-Crown-6.
Conclusion and Field-Proven Insights
This application note outlines a robust and logical synthetic route to valuable dicyclohexyl crown ethers starting from this compound. By breaking down the synthesis into a straightforward reduction followed by a classic Williamson ether macrocyclization, this approach provides a viable alternative to the more common hydrogenation of dibenzo-crown ethers.
Expert Insights:
-
Stereoisomerism: The reduction of this compound and the subsequent cyclization will result in a mixture of stereoisomers of the final dicyclohexyl crown ether. The specific properties, particularly in cation binding, can vary between isomers. For applications requiring a specific isomer, further separation by chromatography or fractional crystallization may be necessary.
-
Choice of Leaving Group: While tosylates are excellent leaving groups, the corresponding dihalides (e.g., pentaethylene glycol dichloride) can also be used. Reaction conditions may need to be optimized, as halides are generally less reactive than tosylates in Sₙ2 reactions.
-
Purity of Reagents: The Williamson ether synthesis is sensitive to moisture. The use of anhydrous solvents and proper handling of hygroscopic reagents like sodium hydride are critical for achieving good yields.
By providing a detailed, mechanistically-grounded protocol, this guide empowers researchers to explore the synthesis and application of these versatile macrocycles, fostering innovation in fields ranging from environmental remediation to advanced materials.
References
- Dicyclohexyl-18-crown-6 | Download Scientific Diagram - ResearchG
- dicyclohexyl-18-crown-6 polyether - Organic Syntheses Procedure. (URL: [Link])
- Crown Ether - GM Chemical. (URL: [Link])
- 18-crown-6 - Organic Syntheses Procedure. (URL: [Link])
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. (URL: [Link])
- Synthesis of novel dicyclohexeno-crown ethers with strategically incorporated double bonds for furtherfunctionalization - ResearchG
- Synthesis of oligo(ethylene glycol) toward 44-mer - PubMed. (URL: [Link])
- CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google P
- CN104710402B - Dicyclohexyl crown ether synthesis method - Google P
- Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
- Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. J. Org. Chem. (URL: [Link])
- Williamson Synthesis - Organic Chemistry Portal. (URL: [Link])
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])
- Crown Ethers: Synthesis & Applic
- Chapter II Crown Ethers - VTechWorks. (URL: [Link])
- Crown Ether Active Template Synthesis of Rotaxanes - ChemRxiv. (URL: [Link])
Sources
- 1. CN104710402B - Dicyclohexyl crown ether synthesis method - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Crown Ether [gmchemix.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 9. Williamson Synthesis [organic-chemistry.org]
- 10. francis-press.com [francis-press.com]
- 11. francis-press.com [francis-press.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bicyclohexanone
Welcome to the Technical Support Center for the synthesis of 4,4'-Bicyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this compound. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the intricacies of this synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various advanced materials and pharmaceutical intermediates. Achieving high yield and purity is paramount for the successful application of this versatile building block. This guide will focus on the most common synthetic route: the catalytic hydrogenation of 4,4'-biphenol to 4,4'-Bicyclohexanol, followed by the oxidation of the resulting diol to the desired diketone. We will explore common challenges and provide robust solutions to optimize your experimental outcomes.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process. The first step involves the reduction of the aromatic rings of 4,4'-biphenol to form 4,4'-Bicyclohexanol. The second step is the selective oxidation of the secondary alcohol functionalities to ketones.
Caption: Overall synthetic workflow for this compound.
Part 1: Catalytic Hydrogenation of 4,4'-Biphenol
The precursor, 4,4'-Bicyclohexanol, is typically synthesized via the catalytic hydrogenation of 4,4'-biphenol. This reaction requires careful control of conditions to ensure complete saturation of the aromatic rings without undesirable side reactions.
Frequently Asked Questions (FAQs) - Hydrogenation
Q1: What are the most common catalysts for the hydrogenation of 4,4'-biphenol?
A1: Palladium on carbon (Pd/C) and Raney Nickel are the most frequently employed catalysts for this transformation.[1][2] Rhodium-based catalysts can also be used.[3] The choice of catalyst can influence the reaction rate and selectivity.
Q2: I am observing incomplete reduction of the aromatic rings. What could be the cause?
A2: Incomplete reduction can stem from several factors:
-
Insufficient Catalyst Loading: Ensure you are using an adequate amount of catalyst, typically 5-10% by weight.
-
Poor Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Inadequate Hydrogen Pressure: The reaction often requires elevated hydrogen pressure (e.g., 5-6 MPa) to drive the reduction to completion.[1][2]
-
Low Reaction Temperature: Higher temperatures (e.g., 100-150 °C) are often necessary to achieve a reasonable reaction rate.[1][2]
-
Solvent Choice: The solvent can impact the reaction. Protic solvents like ethanol, isopropanol, or a mixture with water are commonly used.[1][2]
Q3: Are there any common side reactions during the hydrogenation of 4,4'-biphenol?
A3: Hydrogenolysis of the C-O bond is a potential side reaction, which would lead to the formation of cyclohexylcyclohexane. This is generally minimized by using palladium or nickel catalysts under the recommended conditions. Over-reduction to the corresponding alkane is also possible but less common under standard conditions.
Experimental Protocol: Catalytic Hydrogenation of 4,4'-Biphenol
This protocol provides a general procedure for the hydrogenation of 4,4'-biphenol to 4,4'-Bicyclohexanol.
Materials:
-
4,4'-Biphenol
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine 4,4'-biphenol (1 equivalent) and the chosen solvent (e.g., ethanol or 2-propanol).[1]
-
Carefully add the catalyst (Raney Nickel or Pd/C, 5-10% w/w).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-6 MPa).[1]
-
Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains the crude 4,4'-Bicyclohexanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene or a mixture of tetrahydrofuran and isopropanol.[1]
Part 2: Oxidation of 4,4'-Bicyclohexanol to this compound
The oxidation of the secondary alcohol groups of 4,4'-Bicyclohexanol to ketones is the final and often most critical step in terms of yield and purity. Several oxidation methods can be employed, with Jones and Swern oxidations being common choices.
Troubleshooting Guide: Oxidation Reactions
Caption: Troubleshooting workflow for the oxidation of 4,4'-Bicyclohexanol.
Frequently Asked Questions (FAQs) - Oxidation
Q1: My Jones oxidation is sluggish and gives a low yield. What can I do?
A1: The Jones oxidation is a powerful method but can be sensitive to reaction conditions.[4][5]
-
Reagent Quality: Ensure your Jones reagent is freshly prepared. The chromium trioxide should be of high purity.
-
Stoichiometry: Add the Jones reagent dropwise until the characteristic orange color persists, indicating an excess of the oxidant.[6]
-
Temperature Control: The reaction is exothermic. Maintain the temperature between 20-35 °C for optimal results.[6]
-
Solvent: Acetone is the standard solvent. Ensure it is of good quality and dry. The low solubility of some substrates in acetone can be a limitation.[6]
-
Work-up: The chromium salts can be sticky and trap the product. Thorough extraction is necessary.[6]
Q2: I am observing byproducts in my Swern oxidation. How can I minimize them?
A2: The Swern oxidation is a milder alternative to the Jones oxidation but requires careful temperature control.[7][8][9]
-
Temperature: It is crucial to maintain a low temperature (typically -78 °C) during the addition of reagents to prevent the formation of side products like mixed thioacetals.[8]
-
Order of Addition: The correct order of addition of reagents (oxalyl chloride, then DMSO, then the alcohol, and finally the base) is critical for success.
-
Base: Triethylamine is a common base. If epimerization at a chiral center alpha to the carbonyl is a concern, a bulkier base like diisopropylethylamine (DIPEA) can be used.[10]
-
Work-up: The byproduct dimethyl sulfide has a strong, unpleasant odor. Rinsing glassware with bleach can help to oxidize it to odorless dimethyl sulfoxide.[7]
Q3: Can over-oxidation be an issue with this compound synthesis?
A3: With strong oxidizing agents like Jones reagent, over-oxidation is a possibility, especially if the reaction temperature is not controlled. This could lead to C-C bond cleavage and the formation of dicarboxylic acids. Milder methods like the Swern oxidation are less prone to over-oxidation.[8]
Experimental Protocols: Oxidation of 4,4'-Bicyclohexanol
This protocol is adapted from standard procedures for the oxidation of secondary alcohols.[4][5][6][11]
Materials:
-
4,4'-Bicyclohexanol
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4,4'-Bicyclohexanol (1 equivalent) in acetone in a flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 35 °C.[6]
-
Continue the addition until the orange color of the Cr(VI) reagent persists for about 20 minutes.[6]
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears and a green precipitate of Cr(III) salts forms.
-
Decant the acetone solution from the chromium salts. Wash the salts with additional acetone.
-
Combine the acetone solutions and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
This protocol is a general procedure for the Swern oxidation of a secondary alcohol.[7][8][9][10][12]
Materials:
-
4,4'-Bicyclohexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (or Diisopropylethylamine)
-
Dichloromethane (anhydrous)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4,4'-Bicyclohexanol (1 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 3: Purification and Characterization
Purification of the final product is crucial for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) - Purification and Characterization
Q1: What is the best method to purify crude this compound?
A1: Recrystallization is the most common and effective method for purifying solid this compound.[13][14][15][16] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: What are suitable recrystallization solvents for this compound?
A2: Common solvent systems for the recrystallization of ketones include ethanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate or hexane/acetone.[17] The optimal solvent or solvent system should be determined experimentally.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The following analytical techniques are recommended:
-
Gas Chromatography (GC): To assess purity. The product should show a purity of >98%.[18]
-
Melting Point: The reported melting point is in the range of 114-118 °C.[18] A sharp melting point close to this range indicates high purity.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1710-1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Purity (GC) |
| This compound | C₁₂H₁₈O₂ | 194.27 | 114-118 | >98.0% |
Data obtained from commercial supplier specifications.[18][19]
References
- Method for producing hydrogenated biphenol. EP2837615A1.
- Swern oxidation - Chemistry LibreTexts. (2023, January 22).
- Swern Oxid
- Selective continuous flow hydrogenation of 4-4′-biphenol 48. Reagents... | Download Scientific Diagram.
- Recrystalliz
- Swern oxid
- Organic Syntheses Procedure.
- Swern Oxid
- 4,4′-Bicyclohexanone | CAS 23391-99-3 | SCBT. Santa Cruz Biotechnology.
- This compound 23391-99-3 | 梯希爱(上海)化成工业发展有限公司.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- This compound | 23391-99-3 | TCI EUROPE N.V.
- Swern Oxid
- Recrystalliz
- recrystalliz
- biphenol, precursor of same and preparation process of precursor - European P
- JONES REAGENT & OXID
- (PDF)
- This compound 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Jones Oxid
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI.
- Jones oxid
- Jones Oxid
- This compound 23391-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. adichemistry.com [adichemistry.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. mt.com [mt.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. This compound | 23391-99-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 19. scbt.com [scbt.com]
Technical Support Center: Synthesis of 4,4'-Bicyclohexanone
Welcome to the technical support guide for the synthesis of 4,4'-Bicyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The primary route to this compound involves the oxidation of the corresponding diol, 4,4'-Bicyclohexanol. While seemingly straightforward, this oxidation is frequently plagued by side reactions that can drastically reduce yield and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My yield of this compound is unexpectedly low, and TLC/NMR analysis shows a significant amount of starting material (4,4'-Bicyclohexanol) and a mono-oxidized intermediate. What's going wrong?
Answer: This is a classic case of incomplete oxidation . The conversion of the diol to the diketone is a two-step process, and stopping midway is a common pitfall.
Potential Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the reaction is critical. For a complete double oxidation, you need at least two equivalents of the oxidizing agent per equivalent of the diol.
-
Solution: Recalculate the molar equivalents of your oxidant. It is often advisable to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the reaction to completion, especially if the oxidant is prone to decomposition. For chromium-based oxidants like the Jones reagent, the stoichiometry can be more complex; ensure you are following a validated procedure.[1]
-
-
Low Reaction Temperature or Insufficient Time: Oxidation reactions have an activation energy barrier. If the temperature is too low or the reaction time is too short, the second oxidation may not proceed efficiently.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., the spot for the mono-oxidized intermediate stops shrinking and the product spot stops growing), consider increasing the temperature incrementally (e.g., by 10 °C) or extending the reaction time. Be cautious, as excessive heat can promote other side reactions.[2]
-
-
Deactivated Reagent: Oxidizing agents can degrade over time, especially if not stored properly.
Question 2: My reaction mixture turned into a thick, sticky, or polymeric mess, and isolating the pure product is impossible. What happened?
Answer: This is a strong indication of base- or acid-catalyzed self-aldol condensation of the this compound product.[5][6] The product ketone has acidic α-hydrogens, making it susceptible to enolate formation and subsequent nucleophilic attack on another ketone molecule, leading to polymerization.[6][7]
Potential Causes & Solutions:
-
Inappropriate pH Conditions: The reaction conditions may be too basic or too acidic, especially during workup or at elevated temperatures. Oppenauer oxidations, which use basic aluminum alkoxides, are particularly prone to this side reaction.[8][9][10]
-
Solution: Maintain strict pH control. If using a base-catalyzed reaction, neutralize the mixture promptly and carefully with a mild acid at low temperature before any concentration steps. For acid-catalyzed reactions, ensure the temperature is kept to a minimum.
-
-
Excessive Heat: Aldol condensations are often accelerated by heat.[2]
-
Solution: Conduct the reaction and workup at the lowest effective temperature. If heating is necessary to drive the oxidation, do so cautiously and for the minimum time required. After the reaction is complete, cool the mixture to room temperature or below before proceeding with quenching and extraction.
-
Workflow for Diagnosing Polymerization
Caption: Troubleshooting workflow for polymeric byproducts.
Question 3: My product is contaminated with an acidic byproduct, and my yield is lower than expected. What is this impurity?
Answer: You are likely observing the results of over-oxidation . While secondary alcohols are generally resistant to over-oxidation, harsh conditions can lead to C-C bond cleavage adjacent to the carbonyl group.
Potential Causes & Solutions:
-
Harsh Oxidizing Agent: Strong, non-selective oxidants like hot, acidic potassium permanganate or prolonged reaction with excess Jones reagent can cause oxidative cleavage of the cyclohexanone ring to form dicarboxylic acid derivatives.[11]
-
Solution: Switch to a milder, more selective oxidizing agent. The Swern oxidation is an excellent choice as it is performed under mild, low-temperature conditions and avoids the use of heavy metals.[12][13][14] The Oppenauer oxidation is also very gentle and highly selective for secondary alcohols.[8][15]
-
-
Excessive Temperature: Even with a suitable reagent, high temperatures can provide the energy needed for C-C bond cleavage.
-
Solution: Maintain careful temperature control throughout the reaction. For exothermic reactions like the Jones oxidation, use an ice bath to dissipate heat during the addition of the reagent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for converting 4,4'-Bicyclohexanol to this compound?
A1: The "best" agent depends on the scale of your reaction, available equipment, and sensitivity of other functional groups. Here is a comparison of common methods:
| Oxidizing Agent | Typical Conditions | Pros | Cons & Common Side Reactions |
| Jones Reagent | CrO₃, H₂SO₄, Acetone, 0-25 °C[4] | Inexpensive, fast, and powerful.[1][3] | Highly acidic, uses carcinogenic Cr(VI), exothermic, risk of over-oxidation.[1][16] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78 °C[12] | Very mild, high yields, no over-oxidation of aldehydes (not an issue here), metal-free.[13][17] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water.[12] |
| Oppenauer Oxidation | Al(Oi-Pr)₃, Acetone (hydride acceptor), Toluene, Reflux[9][15] | Highly selective for secondary alcohols, mild, uses inexpensive reagents.[8][18] | Requires high temperatures, basic conditions can promote aldol condensation.[9][10] |
Q2: How can I effectively purify crude this compound?
A2: Purification strategy depends on the primary impurities.
-
For unreacted 4,4'-Bicyclohexanol: The diol is significantly more polar than the diketone. Flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity will separate the non-polar product from the polar starting material and mono-oxidized intermediate.
-
For Aldol Condensation Polymers: These are typically high molecular weight, highly polar, or insoluble materials. Most can be removed by simple filtration if they precipitate, or by ensuring they remain at the baseline during column chromatography.
-
For Over-oxidation Products (Acids): An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic impurities into the aqueous layer. Be sure to perform this wash at a low temperature to avoid base-catalyzed aldol condensation of your product.
Q3: Can I use a simpler method like bleach (NaOCl) for this oxidation?
A3: While bleach-based oxidations (e.g., with a TEMPO catalyst) are effective for many alcohols and are considered "green," their effectiveness for a diol like 4,4'-Bicyclohexanol can be variable. Achieving complete di-oxidation without side reactions can be challenging and may require significant optimization. For reliability and predictability, especially in a research or development setting, established methods like Swern or Jones oxidation are generally preferred.
Recommended Protocol: Swern Oxidation of 4,4'-Bicyclohexanol
This protocol is recommended for its mild conditions and high selectivity, which minimizes the risk of over-oxidation and aldol condensation.[13]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4,4'-Bicyclohexanol
-
Triethylamine (Et₃N)
Procedure:
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To the cold DCM, add anhydrous DMSO (2.5 eq) via syringe. Slowly add oxalyl chloride (1.5 eq) dropwise. Stir the mixture for 15 minutes at -78 °C. Causality: This step forms the reactive chloro(dimethyl)sulfonium chloride, the active oxidant.[12]
-
Alcohol Addition: Dissolve 4,4'-Bicyclohexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 45-60 minutes.
-
Deprotonation & Ylide Formation: Add triethylamine (5.0 eq) dropwise to the mixture. A thick white precipitate (triethylammonium chloride) will form. Causality: The base deprotonates the alkoxysulfonium ion to form a sulfur ylide, which is crucial for the elimination step.[12][17]
-
Reaction Completion & Quench: After stirring for 30 minutes at -78 °C, remove the cold bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess triethylamine, then with saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in the FAQ section.
Reaction and Side-Reaction Pathways
Caption: Primary synthesis route and key competing side reactions.
References
- Oppenauer oxidation - Grokipedia.
- Oppenauer oxidation - Wikipedia.
- Oppenauer Oxidation Mechanism - BYJU'S.
- Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor | The Journal of Organic Chemistry - ACS Publications.
- Oppenauer Oxidation and Dakin Reaction - Pharmaguideline.
- Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
- What will be the product formed when cyclohexanone undergoes Aldol condensation?
- Aldol condensation of cyclohexanone and different aldehyde in neat and... - ResearchGate.
- Write an aldol condensation product formed from the reaction between cyclohexanone and cyclopentanone. | Homework.Study.com.
- ALDOL condensation of CYCLOHEXANONE - YouTube.
- Jones Oxidation - Organic Chemistry Portal.
- Jones oxidation - Sciencemadness Wiki.
- JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY.
- Jones oxidation - Wikipedia.
- Swern oxidation - Wikipedia.
- Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
- Swern Oxidation - Organic Chemistry Portal.
- Organic Syntheses Procedure.
- Swern Oxidation Mechanism - Chemistry Steps.
- Oxidation of Cyclohexanol to Cyclohexanone CH-128, CH-252 - YouTube.
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. What will be the product formed when cyclohexanone undergoes Aldol condensation? [prepp.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4,4'-Bicyclohexanone by Recrystallization
Welcome to the technical support center for the purification of 4,4'-Bicyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond simple protocols to address the common challenges and questions that arise during experimental work, ensuring you can achieve high purity and yield with a validated, logical approach.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] An ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but completely at its boiling point.[3] Upon controlled cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").[4] Slow, methodical crystal growth is paramount, as it allows for the selective incorporation of only this compound molecules into the crystal lattice, excluding impurities.[5][6]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of this compound, providing causes and actionable solutions.
Question: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the crude this compound separates from the solution as a liquid oil rather than a solid crystalline structure.[7] This is a common problem, especially when the melting point of the solid is lower than the temperature of the solution or when the sample contains a high level of impurities.[8] Impurities can depress the melting point of the mixture, exacerbating this issue.
Immediate Corrective Actions:
-
Re-dissolve the Oil: Heat the solution to a temperature above the boiling point of the solvent to re-dissolve the oil completely.
-
Add More Solvent: Add a small, measured amount of the hot recrystallization solvent. This increases the total volume and lowers the saturation point, often preventing the oil from forming upon cooling.[7]
-
Ensure Slow Cooling: This is the most critical step. Oiling out is often a consequence of rapid temperature drops. Allow the flask to cool to room temperature very slowly on an insulated surface (like a cork ring or wooden block) before considering an ice bath.[7] Very slow cooling favors the formation of stable crystals over a liquid phase.[7]
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to begin crystal growth.[6][7]
Troubleshooting Steps:
-
Check for Saturation: If you suspect too much solvent was added, gently heat the solution and boil off a portion of the solvent to increase the concentration of this compound.[5][8] Be sure to do this in a fume hood. Cool the solution again and observe.
-
Induce Nucleation (for Supersaturated Solutions):
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][7] The microscopic scratches and glass fragments provide nucleation sites for crystal growth to begin.
-
Seed Crystal Method: If available, add a single, tiny crystal of pure this compound to the solution.[6][8] This "seed" provides a template for other molecules to crystallize upon.
-
Extended Cooling: Sometimes, crystallization simply requires more time and lower temperatures. After cooling to room temperature, place the flask in an ice-water bath for 15-20 minutes.[5] If that fails, storing the sealed flask in a refrigerator or freezer for an extended period can sometimes initiate crystallization.[9]
-
Logical Workflow for Troubleshooting Crystal Formation
The following diagram outlines the decision-making process when crystals fail to appear.
Caption: Troubleshooting flowchart for inducing crystallization.
Question: My final yield is very low. What are the common causes and how can I improve it?
Answer:
A low recovery is a frequent issue in recrystallization. While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, yields can often be improved.[4]
Potential Causes & Solutions:
-
Excess Solvent: This is the most common reason for low yield.[7][8] Using the absolute minimum amount of hot solvent required to dissolve the crude solid is crucial.[5]
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, it will be discarded with the insoluble impurities, reducing the yield. To prevent this, use a stemless funnel, keep the filtration apparatus hot, and perform the filtration quickly.[9]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out.[9]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[4]
-
Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor by evaporating a small sample.[8] If a large residue remains, your product is still in solution. You can attempt to recover a second crop of crystals by boiling off more solvent and re-cooling, though this second crop may be less pure.
Frequently Asked Questions (FAQs)
Question: How do I select the best solvent for recrystallizing this compound?
Answer:
Solvent selection is the most critical parameter for a successful recrystallization.[10] The ideal solvent must satisfy several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[2][11]
-
Impurity Solubility: Soluble impurities should remain dissolved in the cold solvent, while insoluble impurities should not dissolve at all, even in hot solvent, allowing for their removal via hot gravity filtration.[10][11]
-
Inertness: The solvent must not react with this compound.[10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[11]
Given that this compound is a ketone, solvents of moderate polarity are a good starting point.[12] A small-scale screening with various solvents is highly recommended.[11]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Water | 100 | High | Likely a poor solvent due to the nonpolar hydrocarbon backbone of the molecule. Could potentially be used as an antisolvent. |
| Ethanol | 78 | High-Medium | Often a good choice for moderately polar compounds. The hydroxyl group allows for hydrogen bonding. |
| Acetone | 56 | Medium | "Like dissolves like" principle suggests acetone could be a good solvent for a ketone.[12] Its high volatility makes it easy to remove. |
| Ethyl Acetate | 77 | Medium | Another good candidate for moderately polar compounds. |
| Hexane/Heptane | 69 / 98 | Low | May have low solubility even when hot. More likely to be useful as an "antisolvent" in a mixed-solvent system. |
| Toluene | 111 | Low | High boiling point can be advantageous for dissolving stubborn solids but can also increase the risk of oiling out. |
Question: What are the likely impurities in my crude this compound?
Answer:
The specific impurities depend heavily on the synthetic route used to produce the crude material. However, common classes of impurities in organic synthesis include:
-
Unreacted Starting Materials: The precursors used in the synthesis may not have fully reacted.
-
Side-Products: Competing reaction pathways can lead to the formation of related structures. For ketones, self-condensation products (like an aldol condensation product) could be present.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Previous Solvents: Solvents from the reaction workup that were not fully removed.
Proper recrystallization should effectively remove most of these, provided an appropriate solvent is chosen.[13][14][15]
Question: When and how should I use a mixed-solvent system?
Answer:
A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[11] This technique uses a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[5]
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum amount of the hot "solvent".
-
While keeping the solution hot, add the "antisolvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add one or two drops of the hot "solvent" to just re-dissolve the precipitate and make the solution clear again.[5]
-
Allow the solution to cool slowly, as you would in a single-solvent recrystallization. The crystals will form as the solubility decreases.
Detailed Protocol: Single-Solvent Recrystallization of this compound
This protocol provides a step-by-step methodology for a standard recrystallization experiment.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Two Erlenmeyer flasks
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Boiling chips
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound and a boiling chip in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point on a hot plate. Add the minimum amount of hot solvent to the crude solid to dissolve it completely, swirling the flask after each addition.[5]
-
Hot Gravity Filtration (if necessary): If insoluble impurities are present (or if decolorizing carbon was used), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove insoluble impurities.[9]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature on an insulated surface.[4] Do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[4]
-
Collection of Crystals: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold solvent to ensure a good seal.[9]
-
Washing: Pour the cold crystal slurry into the Büchner funnel. Once the solvent has been drawn through, break the vacuum and add a small volume of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Transfer the purified crystals to a watch glass to dry completely.
-
Analysis: Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (approx. 114-118 °C) indicates high purity.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry and Biochemistry.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Sathee Jee. (n.d.). Chemistry Crystallization.
- Swarthmore College. (2009). Experiment 9 — Recrystallization.
- University of Cambridge. (n.d.). Guide for crystallization. Department of Chemistry.
- Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
- PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Massachusetts. (n.d.). Recrystallization-1.doc.pdf.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Wikipedia. (n.d.). Cyclohexanone.
- Gilla, G., et al. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
Sources
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. amherst.edu [amherst.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
choosing a suitable solvent for 4,4'-Bicyclohexanone recrystallization
Technical Support Center: Recrystallization of 4,4'-Bicyclohexanone
Welcome to the technical support center for the purification of this compound. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to achieve high-purity crystalline material efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The selection of an appropriate solvent is the most critical factor in a successful recrystallization. The "ideal" solvent leverages thermodynamic principles to separate the target compound from its impurities. For a compound like this compound, a relatively non-polar diketone, the solvent should exhibit the following characteristics:
-
Differential Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
-
Non-Reactivity: The solvent must be chemically inert towards this compound.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of this compound (114-118°C) to prevent the compound from "oiling out" instead of crystallizing.[1]
The relationship between temperature and solubility for an ideal solvent is visualized below. The goal is to find a solvent that places this compound on a steep curve, maximizing the amount of product that crystallizes out of the solution upon cooling.
Caption: Workflow for selecting a recrystallization solvent.
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. [2]This is a common issue, especially with lower-melting point solids or when the solution is highly concentrated.
Causes & Solutions:
-
Cause 1: Solution is too concentrated. The solubility limit is reached at a temperature where the compound is still molten.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount (10-20% more) of hot solvent to decrease the saturation temperature, and then cool again slowly. [3]* Cause 2: The solvent's boiling point is higher than the compound's melting point. This is a fundamental mismatch.
-
Solution: Choose a different solvent with a lower boiling point.
-
-
Cause 3: Rapid cooling. Cooling the solution too quickly can shock the system, preventing the orderly lattice formation required for crystallization.
-
Solution: Allow the flask to cool slowly on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath. [3][4]* Cause 4: Significant impurities. High levels of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider pre-purification with activated charcoal if colored impurities are present, or perform a preliminary purification by another method like column chromatography. [3]
-
Q5: My crystal yield is very low. How can I improve it?
A5: A low yield is frustrating but often correctable. The goal of recrystallization is purity, which sometimes necessitates sacrificing some yield. However, significant losses can be minimized.
Causes & Solutions:
-
Cause 1: Using too much solvent. This is the most common reason for low yield. [4]Excess solvent will keep a significant portion of your compound dissolved even when cold.
-
Solution: If you have not yet disposed of the mother liquor, you can try to recover more product by boiling off some of the solvent to re-concentrate the solution and attempting a second cooling cycle. [3][4]* Cause 2: Premature crystallization. If crystals form during the hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask warm. [2][5]After filtration, you can boil off the excess solvent to reach the saturation point before cooling.
-
-
Cause 3: Incomplete crystallization. Insufficient cooling time or temperature will leave product in the solution.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration.
-
Q6: I don't see any crystals forming, even after cooling in ice. What should I do?
A6: The failure of crystals to appear is typically due to either using too much solvent or the formation of a stable supersaturated solution. [2][6] Solutions to Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. [6]The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the cold solution. [4][6]This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: As mentioned in Q5, the most likely cause is an overly dilute solution. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again. [4]4. Add an Anti-Solvent: If you have dissolved your compound in a "good" solvent, you can sometimes induce crystallization by slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes cloudy (the saturation point). Then, gently warm until clear and cool slowly. For this compound dissolved in ethanol, a possible anti-solvent could be water, added dropwise to the hot solution.
References
- Quora. (2017). What should I do if crystallisation does not occur?.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Unknown. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
- 1. This compound | 23391-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. quora.com [quora.com]
Technical Support Center: Purification of 4,4'-Bicyclohexanone
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 4,4'-Bicyclohexanone. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to ensure the highest purity of your final product. Our approach is grounded in scientific principles and extensive laboratory experience to empower you with the knowledge to overcome experimental hurdles.
Introduction to Purification Challenges with this compound
This compound is a valuable building block in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. The primary route to its synthesis is the oxidation of 4,4'-bicyclohexanol. This process, while generally efficient, can lead to a mixture of the desired diketone, unreacted starting material, and various side products. The similarity in the physical properties of these compounds often complicates purification. This guide provides a structured approach to identifying and resolving these purification challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, offering practical solutions and the scientific rationale behind them.
Q1: My final product shows a broad melting point range, suggesting impurities. What are the likely contaminants?
A1: A broad melting point is a classic indicator of an impure solid. In the context of this compound synthesis via oxidation of 4,4'-bicyclohexanol, the most probable impurities are:
-
Unreacted 4,4'-Bicyclohexanol: This is the most common impurity, especially in cases of incomplete oxidation.
-
Over-oxidation Products: Aggressive oxidation conditions can lead to the formation of dicarboxylic acids, such as adipic acid, through cleavage of the cyclohexanone ring.
-
Solvent Residues: Inadequate drying can leave residual solvents from the reaction or workup.
-
Reagent Byproducts: Depending on the oxidation method used, byproducts from the reagents themselves can contaminate the product. For instance, the Swern oxidation generates dimethyl sulfide, carbon monoxide, and carbon dioxide[1][2][3][4].
Q2: I'm struggling to separate this compound from the starting material, 4,4'-bicyclohexanol, by column chromatography. What am I doing wrong?
A2: The separation of these two compounds can be challenging due to their similar polarities. Here are some troubleshooting steps:
-
Optimize Your Mobile Phase: The key is to find a solvent system that provides a good separation factor (ΔRf) on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
-
Starting Point: Begin with a non-polar solvent system like hexane/ethyl acetate. A ratio of 4:1 or 3:1 is a good starting point.
-
Fine-Tuning: Gradually increase the polarity by adding more ethyl acetate if the compounds are not moving off the baseline. Conversely, decrease the polarity if they are moving too quickly and are not well-separated. Aim for an Rf value of 0.2-0.4 for the this compound.
-
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. Alumina is available in acidic, neutral, and basic forms, offering different separation characteristics.
-
Column Dimensions: A longer, narrower column will provide more theoretical plates and can improve the separation of closely eluting compounds.
-
Loading Technique: Ensure you load your sample onto the column in a minimal amount of solvent to start with a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution.
Q3: My recrystallization of this compound resulted in a low yield or an oily product. What should I do?
A3: These are common issues in recrystallization and can be addressed by carefully selecting the solvent and controlling the cooling process.
-
Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent: For this compound, consider solvents like ethanol, methanol, or acetone. Test small batches to find the optimal one.
-
Mixed Solvent Systems: A two-solvent system can be very effective. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Good solvent pairs to try include ethanol/water or acetone/hexane[5][6][7][8].
-
-
Cooling Rate: Rapid cooling can cause the product to "oil out" or precipitate as very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Saturation Level: Adding too much of the "poor" solvent in a mixed-solvent recrystallization can cause the product and impurities to precipitate together, leading to low purity and yield. Add the poor solvent just until the solution is saturated at the boiling point.
Q4: I need to purify a large quantity of this compound. Is distillation a viable option?
A4: Distillation can be a suitable method for large-scale purification, but given that this compound is a solid at room temperature with a high boiling point, vacuum distillation is necessary to prevent thermal decomposition. The boiling point of cyclohexanone at atmospheric pressure is 155.6 °C[9]; larger molecules like this compound will have a significantly higher boiling point.
-
Key Consideration: The success of distillation depends on the difference in boiling points between this compound and its impurities. Unreacted 4,4'-bicyclohexanol will also have a high boiling point, potentially making separation by distillation challenging.
-
Troubleshooting Bumping: High-boiling point liquids can "bump" or boil violently. To prevent this, use a magnetic stirrer or boiling chips in the distillation flask.
-
Fractional Distillation: If the boiling points of your product and impurities are close, a fractional distillation column (e.g., a Vigreux column) will be necessary to achieve good separation.
Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is ideal for removing small amounts of impurities and for obtaining highly crystalline, pure this compound.
Materials:
-
Crude this compound
-
Ethanol (Solvent 1 - "Good" solvent)
-
Deionized Water (Solvent 2 - "Poor" solvent)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid while stirring and heating on a hot plate.
-
Once fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes faintly cloudy and the cloudiness persists for a few seconds.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture (in the same approximate ratio as the recrystallization mixture).
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (114-118 °C) indicates high purity.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating this compound from impurities with different polarities, particularly unreacted 4,4'-bicyclohexanol.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for this compound with good separation from other spots.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in separate tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Visualizing Purification Workflows
To aid in understanding the decision-making process for purification, the following diagrams illustrate the workflows.
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | C₁₂H₁₈O₂ | 194.27 | 114-118 | High (Requires Vacuum Distillation) | Moderately Polar |
| 4,4'-Bicyclohexanol | C₁₂H₂₂O | 182.30 | ~103-105 | High | More Polar than Diketone |
Concluding Remarks
The successful purification of this compound is a critical step in many synthetic pathways. By understanding the nature of potential impurities and mastering the application of fundamental purification techniques, researchers can consistently obtain high-purity material. This guide provides a framework for troubleshooting common issues and offers robust protocols to streamline your laboratory workflow. Remember that careful observation and methodical optimization are the keys to overcoming any purification challenge.
References
- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
- Wikipedia. (2023, December 27). Swern oxidation.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- ResearchGate. (n.d.). Baeyer–Villiger oxidation of 4,4′‐bicyclohexanone to a difunctional cyclic ester (DCL). [Image attached to a research article].
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Master Organic Chemistry. (2023, November 14). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- J&K Scientific LLC. (2021, March 23). Swern Oxidation.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Wikipedia. (2023, October 28). Recrystallization (chemistry).
- S. S. Nivargi, S. B. Attimarad, & P. A. Kulkarni. (n.d.). Recrystallization. Indian Journal of Pharmaceutical Education and Research.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2012, May 7). Recrystallization using two solvents.
- ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. [Request PDF].
- Google Patents. (n.d.). Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.
- NIST. (n.d.). Cyclohexanone.
- LCGC International. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Shimadzu Corporation. (n.d.). Impurity Analysis.
- PubChem. (n.d.). Cyclohexanone.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
- Google Patents. (n.d.). US3350456A - Process for preparing cyclohexanone from cyclohexanol.
- PMC. (n.d.). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita.
- International Journal of Creative Research Thoughts. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
Sources
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: By-product Identification in 4,4'-Bicyclohexanone Synthesis using GC-MS
Welcome to the technical support center for the analysis of 4,4'-Bicyclohexanone synthesis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the identification of by-products in this specific synthetic process. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Synthetic Landscape and Analytical Challenges
The synthesis of this compound is a critical process for the development of various advanced materials and pharmaceutical intermediates. A prevalent and industrially relevant synthetic route involves a two-step process:
-
Hydrogenation of 4,4'-biphenol: This step reduces the aromatic rings to form 4,4'-bicyclohexanol.
-
Oxidation of 4,4'-bicyclohexanol: The secondary alcohol groups are then oxidized to ketones, yielding the target molecule, this compound.
Each of these steps presents opportunities for the formation of by-products, which can impact the purity, yield, and overall success of the synthesis. GC-MS is the analytical technique of choice for separating and identifying these volatile and semi-volatile impurities. This guide will address the common questions and troubleshooting scenarios encountered during this analytical process.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my GC chromatogram. How do I begin to identify it?
A1: A systematic approach is crucial when faced with an unknown peak. The first step is to analyze its mass spectrum and consider its retention time relative to your main product, this compound.
Initial Steps for Unknown Peak Identification:
-
Examine the Mass Spectrum:
-
Molecular Ion (M+): Look for the peak with the highest mass-to-charge ratio (m/z). This often represents the molecular weight of the compound.
-
Fragmentation Pattern: Analyze the lower m/z fragments. For cyclic ketones and alcohols, characteristic fragmentation patterns can provide significant clues.
-
-
Consider the Retention Time:
-
Earlier Eluting Peaks: These are generally more volatile (lower boiling point) than your product.
-
Later Eluting Peaks: These are typically less volatile (higher boiling point).
-
-
Hypothesize Potential By-products: Based on the synthetic route, consider the likely impurities.
dot graph TD { A[Unexpected Peak in GC-MS] --> B{Examine Mass Spectrum}; A --> C{Analyze Retention Time}; B --> D{Identify Molecular Ion (M+)}; B --> E{Analyze Fragmentation Pattern}; C --> F[Relative to this compound]; D & E & F --> G{Hypothesize Potential By-products}; G --> H[Compare with Known Spectra]; H --> I{Confirm Identity}; }
Caption: A logical workflow for the initial identification of an unknown peak in a GC-MS chromatogram.
Q2: What are the most common by-products I should expect in my this compound synthesis?
A2: The most probable by-products are directly related to the two-step synthesis process. Below is a table summarizing the likely impurities, their origin, and key identifiers.
| Potential By-product | Origin | Expected Retention Time (Relative to Product) | Key Mass Spectral Fragments (m/z) |
| 4,4'-bicyclohexanol | Incomplete oxidation of the starting material. | Later | M-18 (loss of H₂O), characteristic alcohol fragments. |
| Phenylcyclohexanol | Incomplete hydrogenation of 4,4'-biphenol. | Earlier or Later (isomer dependent) | Fragments indicating one phenyl ring and one cyclohexanol ring. |
| 4-Phenylphenol | Impurity in the 4,4'-biphenol starting material.[1] | Later | Strong molecular ion due to aromatic stability. |
| Bicyclohexane | Over-hydrogenation of the aromatic rings. | Earlier | Characteristic alkane fragmentation pattern. |
Q3: My main product peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in GC and is often indicative of active sites in the system that interact unfavorably with your analyte, particularly the polar ketone groups of this compound.
Troubleshooting Peak Tailing:
-
Active Sites in the Inlet Liner: The glass inlet liner can have silanol groups that interact with polar analytes.
-
Solution: Replace the inlet liner with a new, deactivated liner.[2]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[2]
-
-
Improper Column Installation: A poor connection at the inlet or detector can create dead volume, leading to peak tailing.
-
Solution: Reinstall the column, ensuring a clean, square cut and proper ferrule tightening.[2]
-
dot graph TD { A[Peak Tailing Observed] --> B{Check for Active Sites}; B --> C[Inlet Liner]; B --> D[GC Column]; C --> E[Replace with Deactivated Liner]; D --> F[Trim Column Head]; F --> G{Tailing Persists?}; G -- Yes --> H[Replace Column]; G -- No --> I[Problem Solved]; A --> J{Check for Dead Volume}; J --> K[Re-install Column]; }
Caption: A troubleshooting guide for addressing peak tailing in GC-MS analysis.
Q4: I suspect I have 4,4'-bicyclohexanol in my sample. How can I confirm this using GC-MS?
A4: 4,4'-bicyclohexanol, being the direct precursor, is a very common impurity due to incomplete oxidation. Its identification can be confirmed by its mass spectrum.
Identifying 4,4'-bicyclohexanol:
-
Retention Time: It will likely have a longer retention time than this compound due to its higher boiling point.
-
Mass Spectrum:
-
Loss of Water: A prominent peak at M-18 is characteristic of alcohols.[3]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl group is also common.
-
Comparison: If you have a standard of 4,4'-bicyclohexanol, inject it under the same GC-MS conditions for a definitive retention time and mass spectrum match.
-
Troubleshooting Guides
Scenario 1: Poor Resolution Between this compound and an Isomeric Impurity
Problem: You observe a shoulder on your main product peak, suggesting the presence of a co-eluting isomer.
Troubleshooting Steps:
-
Optimize the Temperature Program:
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min).[4]
-
Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve the separation of compounds with similar boiling points.
-
-
Select a More Polar Column:
-
Action: If using a non-polar column (like a DB-5ms), consider switching to a more polar column (e.g., a wax-based column).
-
Rationale: Isomers often have very similar boiling points but may differ in polarity. A more polar stationary phase can exploit these polarity differences to achieve separation.[4]
-
-
Extracted Ion Chromatogram (EIC):
-
Action: If the mass spectra of the two compounds have unique ions, you can use an EIC to visualize and quantify them separately.[4]
-
Rationale: EIC plots the intensity of a specific m/z value over time, allowing you to "digitally" separate co-eluting peaks if they have different fragmentation patterns.
-
Scenario 2: No Peaks Detected in the Chromatogram
Problem: Your sample is injected, but no peaks appear on the chromatogram.
Troubleshooting Steps:
-
Verify Sample Introduction:
-
Check for Leaks:
-
Action: Use an electronic leak detector to check for leaks at the inlet septum, column connections, and other fittings.[5]
-
Rationale: A significant leak in the carrier gas flow path can prevent the sample from reaching the detector.
-
-
Confirm Detector Functionality:
-
Action: Check the MS tune report to ensure the detector is functioning correctly.[5]
-
Rationale: If the GC separation is occurring but the detector is off or malfunctioning, no signal will be produced.
-
Experimental Protocols
Protocol 1: Standard GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and its by-products.
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex until fully dissolved.
-
Filter through a 0.45 µm syringe filter into a GC vial.
References
- European Patent Office. (n.d.). EP0287290B1 - Preparation process of 4,4'-biphenol, precursor of same and preparation process of precursor. Google Patents.
- European Patent Office. (n.d.). EP2837615A1 - Method for producing hydrogenated biphenol. Google Patents.
- European Patent Office. (n.d.). EP0251614A1 - Process for the preparation of 4,4'-biphenol. Google Patents.
- McMaster, M. C. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Whitman College. (n.d.). GCMS Section 6.11.2.
- Restek. (n.d.). GC Troubleshooting Guide.
- Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST WebBook.
- SpectraBase. (n.d.). 4-cyclohexylcyclohexanol.
- ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes - Google Patents [patents.google.com]
- 3. EP0287290B1 - Preparation process of 4,4'-biphenol, precursor of same and preparation process of precursor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
Technical Support Center: Troubleshooting Low Conversion in the Oxidation of 4,4'-Bicyclohexanol
Answering the user's request to create a technical support center for troubleshooting low conversion in 4,4'-bicyclohexanol oxidation.
Welcome to the technical support guide for the oxidation of 4,4'-bicyclohexanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in converting this secondary alcohol to its corresponding ketone, 4,4'-bicyclohexanone. Low conversion or poor isolated yield is a common yet surmountable obstacle. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve issues in your experimental workflow.
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[1][2][3] However, the success of this reaction is highly dependent on the choice of oxidant, the purity of reagents, and strict adherence to optimized reaction conditions. This guide will address the most common failure points in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows very low conversion by TLC analysis. Could the quality or choice of my oxidizing agent be the issue?
A1: Absolutely. The oxidizing agent is the heart of the reaction, and its choice, quality, and handling are the most frequent sources of failure. Secondary alcohols like 4,4'-bicyclohexanol can be oxidized by a variety of reagents, each with its own strengths and weaknesses.[2][4]
Core Directive: Reagent Integrity
The primary assumption should be that one or more reagents are compromised until proven otherwise. Many common oxidants are sensitive to air, moisture, or degradation over time.
-
Chromium (VI) Reagents (e.g., PCC, Jones Reagent): Pyridinium chlorochromate (PCC) is a popular choice for its selectivity.[1][5] However, it is often the source of issues.
-
Toxicity & Waste: Chromium (VI) compounds are toxic and carcinogenic, and their disposal is hazardous, making alternatives more attractive.[6]
-
Hygroscopic Nature: PCC can absorb moisture from the air, reducing its activity. Always use freshly opened reagent or material that has been stored in a desiccator.
-
Reaction Byproducts: PCC oxidations can produce viscous, tar-like chromium byproducts that physically trap the product, making workup difficult and leading to apparent low conversion.[6][7]
-
-
Activated DMSO Reagents (e.g., Swern, Pfitzner-Moffatt): The Swern oxidation is renowned for its mild conditions and high yields but requires precise execution.[8][9]
-
Thermal Instability: The key intermediate, chloro(dimethyl)sulfonium chloride, is highly unstable above -60 °C and must be generated and used at cryogenic temperatures (typically -78 °C).[10][11] Allowing the reaction to warm prematurely is a primary cause of failure.
-
Reagent Purity: The reaction is sensitive to the quality of dimethyl sulfoxide (DMSO) and oxalyl chloride. Use high-purity, anhydrous reagents.
-
-
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane - DMP): DMP is an excellent, mild alternative that offers high yields and simpler workups.[1][12]
-
Stability: While more stable than many oxidants, DMP can be sensitive to moisture over long-term storage. Its slightly acidic nature may not be suitable for highly acid-sensitive substrates.[6]
-
Troubleshooting Steps & Recommendations:
-
Verify Reagent Source: Use a newly purchased bottle of the oxidant if possible. If using an older bottle, test it on a simple, reliable substrate first (e.g., cyclohexanol) to confirm its activity.
-
Ensure Stoichiometry: A common error is using insufficient oxidant. A slight excess is typically required. See the table below for general guidelines.
-
Handle Reagents Properly: Handle all reagents under an inert atmosphere (nitrogen or argon) and use anhydrous solvents to prevent quenching of the reactive species.[3]
| Oxidant System | Typical Equivalents | Advantages | Disadvantages & Common Failure Points |
| PCC (Pyridinium Chlorochromate) | 1.5 - 2.0 | Readily available, simple setup.[5] | Toxic Cr(VI); hygroscopic; acidic; difficult workup due to chromium sludge.[6][7] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DMSO: 2.5-3.0(COCl)₂: 1.5Et₃N: 5.0-7.0 | Mild, high-yielding, metal-free, broad scope.[8] | Requires cryogenic temps (-78 °C); malodorous DMS byproduct; sensitive to water.[9][11] |
| DMP (Dess-Martin Periodinane) | 1.1 - 1.5 | Mild conditions, high selectivity, easy workup.[6][12] | Moisture sensitive; slightly acidic; can be expensive. |
| Jones Oxidation (CrO₃, H₂SO₄, Acetone) | Catalytic CrO₃ | Inexpensive, powerful oxidant.[1][13] | Strongly acidic; not selective; toxic Cr(VI); can lead to side reactions.[14] |
Q2: My reagents are fresh, but the reaction is still sluggish or incomplete. How should I optimize the reaction conditions?
A2: If reagent quality is confirmed, the next logical step is to scrutinize the reaction parameters. For sterically hindered alcohols like 4,4'-bicyclohexanol, seemingly minor deviations from an established protocol can result in significant drops in conversion.
Core Directive: Control the Environment
The reaction environment—temperature, time, and solvent purity—dictates the kinetics and outcome.
-
Temperature Control (The Critical Parameter):
-
Swern Oxidation: This is non-negotiable. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) during the activation of DMSO and the addition of the alcohol.[8] If the temperature rises, the active electrophile decomposes, and side reactions, such as the formation of a methylthiomethyl (MTM) ether, can occur.[9][15]
-
PCC/DMP Oxidations: These are typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but this should be done cautiously while monitoring for byproduct formation by TLC.
-
-
Reaction Time & Monitoring:
-
Do not rely on literature reaction times alone. The best practice is to monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Stain with a permanganate (KMnO₄) dip, which will visualize the alcohol (starting material) but not the ketone (product). The reaction is complete when the starting material spot has disappeared.
-
-
Solvent Purity:
-
Anhydrous Conditions are Essential: For Swern, PCC, and DMP oxidations, the presence of water will consume the active oxidizing species and halt the reaction.[3][16] Use solvents from a freshly opened bottle or a solvent purification system. Anhydrous dichloromethane (DCM) is the most common solvent.[7]
-
Caption: Troubleshooting workflow for reaction conditions.
Q3: My TLC shows the reaction is complete, but my isolated yield is very low. Where could my product be going?
A3: This is a classic "good reaction, bad workup" scenario. The product, this compound, is a crystalline solid and is relatively non-polar, but losses during quenching, extraction, and purification are common.
Core Directive: A Clean Workup is a High-Yielding Workup
Every step after the reaction is stopped presents an opportunity to lose material.
-
Quenching: The reaction must be properly quenched to stop the oxidation and neutralize reactive species.
-
Swern: Quench at low temperature with water before allowing the flask to warm to room temperature.[8]
-
PCC: The workup is notoriously messy. A common technique is to dilute the reaction mixture with ether and filter it through a plug of Celite or silica gel to remove the bulk of the chromium salts.[7] Incomplete removal can lead to emulsions during extraction.
-
-
Aqueous Extraction:
-
Choosing the Right Solvent: Use a solvent in which your product is highly soluble and which forms a clean layer with water (e.g., DCM, Ethyl Acetate).
-
Preventing Emulsions: Stubborn emulsions can form, especially with chromium byproducts. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Check the Aqueous Layer: After extraction, spot the aqueous layer on a TLC plate to ensure no product is being left behind.
-
-
Purification:
-
Evaporation: While this compound is a solid, it can be lost if solvents are removed too aggressively on a rotary evaporator, especially under high vacuum.
-
Column Chromatography: This is the most common purification method.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel ("dry loading") often gives better separation than loading in a solvent.
-
Solvent Polarity: Use a low-polarity eluent system (e.g., starting with 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. A system that is too polar will elute everything at once, while one that is not polar enough will result in very slow elution and broad peaks, increasing product loss.
-
-
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Swern Oxidation of 4,4'-Bicyclohexanol
This protocol is adapted from the widely used method developed by Omura and Swern and is favored for its mildness and high efficiency.[8]
Materials:
-
Oxalyl Chloride (1.5 equiv)
-
Anhydrous DMSO (3.0 equiv)
-
4,4'-Bicyclohexanol (1.0 equiv)
-
Triethylamine (Et₃N) (6.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (~0.2 M relative to the alcohol).
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride dropwise via syringe. Then, add anhydrous DMSO dropwise. A vigorous evolution of CO and CO₂ gas will be observed. Stir the resulting solution for 20 minutes at -78 °C.
-
Alcohol Addition: Dissolve 4,4'-bicyclohexanol in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 45 minutes at -78 °C.
-
Elimination: Add triethylamine dropwise. The mixture may become thick. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Caption: General workflow for the Swern Oxidation.
Protocol 2: PCC Oxidation of 4,4'-Bicyclohexanol
This protocol uses the classic Corey-Suggs reagent and is simpler to set up, though the workup requires more care.[7]
Materials:
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
4,4'-Bicyclohexanol (1.0 equiv)
-
Celite or powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a round-bottom flask, add PCC and an equal weight of Celite. Add anhydrous DCM to form a slurry.
-
Alcohol Addition: Dissolve 4,4'-bicyclohexanol in a minimal amount of anhydrous DCM and add it to the PCC slurry in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction typically takes 2-4 hours. The mixture will turn into a dark, thick slurry.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a 5-fold volume of diethyl ether and stir for 15 minutes.
-
Filtration: Filter the mixture through a short, thick pad of silica gel or Florisil in a sintered glass funnel, washing thoroughly with additional diethyl ether. The chromium byproducts should be retained on the pad.[7]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.
References
- 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- reagents for alcohol oxid
- Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. Chemistry Lovers. [Link]
- The Oxidation of Alcohols. (2017). ChemistryViews. [Link]
- Alcohol - Reactions, Chemistry, Uses. (2024). Britannica. [Link]
- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2001). Organic Process Research & Development. [Link]
- Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. (2005).
- Alcohol oxid
- oxid
- Activated Dimethyl Sulfoxide Oxid
- Swern oxid
- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
- PCC OXID
- Swern Oxid
- Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. PCC OXIDATION.pptx [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 16. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 4,4'-Bicyclohexanone
A Guide to Preventing Over-Oxidation and Maximizing Yield
Welcome to the technical support center for the synthesis of 4,4'-Bicyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of 4,4'-Bicyclohexanol. Our focus is to provide practical, in-depth solutions to prevent over-oxidation and other side reactions, ensuring a high yield of the desired product.
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, in the case of this compound, the presence of two secondary alcohol groups presents a unique challenge: the potential for over-oxidation to the corresponding dicarboxylic acid or other byproducts. This guide offers troubleshooting advice and frequently asked questions to help you optimize your synthetic route.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: My final product is contaminated with a significant amount of dicarboxylic acid. How can I prevent this over-oxidation?
-
Potential Cause: The oxidizing agent used is too harsh or is present in excess. Strong, chromium-based oxidants like Jones reagent (chromic acid) are known to oxidize secondary alcohols to ketones, but can also cleave the ring under forcing conditions, leading to dicarboxylic acids.[1][2][3]
-
Solution: Opt for milder and more selective oxidizing agents.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, neutral conditions.[4][5][6][7] It has a low propensity for over-oxidation.[6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures (-78 °C), which helps to minimize side reactions.[8][9][10][11]
-
TEMPO-catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical scavenger that, in the presence of a co-oxidant like sodium hypochlorite (bleach) or Oxone, selectively oxidizes secondary alcohols to ketones.[12][13][14][15] This method is often performed under mild, biphasic conditions.[16]
-
Issue 2: The reaction is sluggish and gives a low yield of this compound, even with a mild oxidant.
-
Potential Cause 1: Suboptimal reaction temperature. While low temperatures are often used to control selectivity, they can also slow down the reaction rate.
-
Solution 1: Carefully optimize the reaction temperature. For Swern oxidations, after the initial addition of reagents at -78 °C, allowing the reaction to slowly warm to room temperature can drive it to completion.[9] For DMP and TEMPO oxidations, room temperature is often sufficient.[4][17]
-
Potential Cause 2: Poor solubility of the starting material or reagents. 4,4'-Bicyclohexanol may have limited solubility in some organic solvents.
-
Solution 2: Choose an appropriate solvent. Dichloromethane (DCM) is a common solvent for DMP and Swern oxidations due to its ability to dissolve a wide range of organic compounds.[4][9] For TEMPO-catalyzed oxidations, a biphasic system of DCM and water is often employed.[16]
-
Potential Cause 3: Inefficient stirring in a heterogeneous reaction mixture.
-
Solution 3: Ensure vigorous stirring to promote contact between reactants, especially in biphasic systems or when reagents have limited solubility.
Issue 3: I'm observing byproducts other than the dicarboxylic acid. What could they be and how can I avoid them?
-
Potential Cause: Depending on the reaction conditions, other side reactions can occur. For instance, in Swern oxidations, if the base is added before the alcohol, an alkoxythiomethyl ether can form.[8] With strong acids, elimination reactions to form unsaturated ketones are possible.
-
Solution:
-
Strict adherence to the order of addition: In a Swern oxidation, always add the oxalyl chloride/DMSO mixture first, followed by the alcohol, and finally the triethylamine base.[10][18]
-
Control of pH: For chromium-based oxidations, maintaining a neutral or slightly acidic pH can be crucial. The Jones reagent is strongly acidic.[1] Milder chromium reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) can be used under less acidic conditions.[19]
-
Purification: If minor byproducts are unavoidable, purification by column chromatography or recrystallization can be employed to isolate the pure this compound.[20]
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is the best choice for the synthesis of this compound?
There is no single "best" agent, as the optimal choice depends on factors like scale, available equipment, and desired purity. Here is a comparative summary:
| Oxidizing Agent | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | High selectivity, mild conditions (room temp, neutral pH), short reaction times, easy workup.[7][17] | Expensive, potentially explosive on a large scale.[17] |
| Swern Oxidation | High yields, mild conditions, avoids toxic heavy metals.[11] | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[8] |
| TEMPO-catalyzed Oxidation | Uses inexpensive co-oxidants (bleach), catalytic amount of TEMPO, mild conditions.[15][16] | Can be slower than other methods, may require careful pH control. |
| Jones Oxidation | Inexpensive reagents, rapid reaction.[1][3] | Harsh acidic conditions, uses toxic chromium(VI), high risk of over-oxidation.[1][2] |
For most lab-scale syntheses where purity and selectivity are paramount, Dess-Martin Periodinane or Swern Oxidation are often preferred. For larger-scale preparations where cost is a significant factor, a TEMPO-catalyzed approach might be more suitable.
Q2: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material (4,4'-Bicyclohexanol). The product, this compound, will be less polar and have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is a typical work-up procedure for these oxidation reactions?
-
Dess-Martin Oxidation: The reaction is typically quenched by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.[4]
-
Swern Oxidation: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.[10] Washing the organic layer with dilute HCl can help remove the triethylamine.
-
TEMPO-catalyzed Oxidation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
Q4: My final product has a slight yellow tint after purification. What could be the cause?
A yellow tint could indicate the presence of residual chromium species if a chromium-based oxidant was used, or other minor, colored impurities. If the product is otherwise pure by NMR and GC-MS, the color can sometimes be removed by passing a solution of the product through a short plug of silica gel or by recrystallization.
Visualizing the Reaction and Troubleshooting Workflow
To aid in understanding the process, the following diagrams illustrate the desired reaction pathway and a general workflow for troubleshooting over-oxidation.
Caption: Desired vs. Over-oxidation Pathway.
Caption: Workflow for Troubleshooting Over-oxidation.
Experimental Protocols
Dess-Martin Oxidation of 4,4'-Bicyclohexanol
-
To a solution of 4,4'-Bicyclohexanol (1 equivalent) in dichloromethane (DCM, ~10 volumes) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[17]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Swern Oxidation of 4,4'-Bicyclohexanol
-
To a solution of oxalyl chloride (2 equivalents) in DCM (~5 volumes) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (3 equivalents) in DCM (~2 volumes) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4,4'-Bicyclohexanol (1 equivalent) in DCM (~3 volumes) dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise.
-
Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.[9]
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
- Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175. [Link]
- Grokipedia. (n.d.). Dess–Martin oxidation.
- Wikipedia. (2023, December 2). Dess–Martin periodinane. In Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- National Center for Biotechnology Information. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PubMed Central. [Link]
- Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(9), 1507–1509. [Link]
- Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- ResearchGate. (n.d.). Baeyer–Villiger oxidation of 4,4′‐bicyclohexanone to a difunctional cyclic ester (DCL).
- Indira, V., Joy, P. A., Gopinathan, S., & Gopinathan, C. (1998). Oxidation of cyclohexanol to cyclohexanone using transition metal substituted dodecatungstophosphates. Indian Journal of Chemistry, 37A, 261-263. [Link]
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- YouTube. (2019, November 5). Alcohols to Ketones, Part 4: Oppenauer Oxidation.
- Study.com. (n.d.). Aldehyde & Ketone Synthesis by Oxidation of Alcohols.
- ResearchGate. (n.d.). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: Direct access to enantioenriched lactone.
- PubMed. (2007). The formation of byproducts in the autoxidation of cyclohexane. Chemistry, 13(3), 915-24. [Link]
- Google Patents. (n.d.). CN102964191B - Method for preparing aldehyde and ketone by alcohol oxidation.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
- Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
- Wikipedia. (2023, November 29).
- Royal Society of Chemistry. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6.
- Sciencemadness Wiki. (2019, July 11). Jones oxidation.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
- ResearchGate. (n.d.). Study on oxidation of cyclohexanone to ε-caprolactone over WO3/Al2O3 catalyst.
- National Center for Biotechnology Information. (2022, December 28). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PubMed Central. [Link]
- ResearchGate. (n.d.). The Formation of Byproducts in the Autoxidation of Cyclohexane.
- MDPI. (n.d.). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis.
- ResearchGate. (n.d.). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes.
- ResearchGate. (n.d.). Synthesis of caprolactone by the oxidation of cyclohexanone over composite Mg-Fe oxide catalysts.
Sources
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 14. TEMPO [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 19. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4,4'-Bicyclohexanone
Welcome to the technical support center for the synthesis of 4,4'-bicyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate from the laboratory bench to pilot plant and beyond. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
The synthesis of this compound on a larger scale primarily involves two synthetic pathways, each with its own set of challenges:
-
Catalytic Hydrogenation of 4,4'-Biphenol followed by Oxidation: This is generally the more industrially viable and safer route. It involves the reduction of the aromatic rings of 4,4'-biphenol to form 4,4'-bicyclohexanol, which is then oxidized to the desired diketone.
-
Birch Reduction of a Biphenyl Precursor: A classic method in organic synthesis, the Birch reduction offers a powerful way to partially reduce aromatic rings. However, its scale-up is fraught with significant safety and handling challenges.
This guide will focus on providing practical, experience-based advice for both routes, with an emphasis on troubleshooting the issues most likely to be encountered during scale-up.
Troubleshooting Guide
Route 1: Catalytic Hydrogenation and Oxidation
Issue 1: Incomplete Hydrogenation of 4,4'-Biphenol
-
Question: We are seeing significant amounts of starting material and partially hydrogenated intermediates in our large-scale reaction, even after extended reaction times. What could be the cause?
-
Answer: Incomplete hydrogenation at scale is a common problem that can often be traced back to catalyst deactivation or mass transfer limitations.
-
Probable Causes & Solutions:
-
Catalyst Deactivation:
-
Poisoning: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and consider passing the hydrogen gas through a purification trap.
-
Sintering: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[1] Avoid localized overheating by ensuring efficient stirring and controlled heating.
-
Leaching: The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.[1] Ensure the reaction medium is neutral and that the catalyst support is robust.
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming a layer of carbon that blocks active sites.[2]
-
-
Mass Transfer Limitations:
-
Poor Hydrogen Dispersion: On a larger scale, ensuring efficient contact between the gaseous hydrogen, the liquid phase, and the solid catalyst is critical. Inefficient stirring can lead to a low concentration of dissolved hydrogen at the catalyst surface. Increase agitation speed and consider using a reactor designed for gas-liquid-solid reactions (e.g., a stirred tank reactor with a gas-inducing impeller).
-
Catalyst Settling: If the catalyst is not kept in suspension, its effective concentration in the reaction mixture decreases. Ensure agitation is sufficient to keep the catalyst evenly distributed.
-
-
-
Issue 2: Low Selectivity in the Oxidation of 4,4'-Bicyclohexanol
-
Question: Our oxidation of 4,4'-bicyclohexanol to this compound is producing significant byproducts, and we are concerned about over-oxidation. How can we improve selectivity?
-
Answer: Achieving high selectivity in large-scale oxidations requires careful control of reaction conditions to prevent the formation of byproducts from over-oxidation or side reactions.
-
Probable Causes & Solutions:
-
Over-oxidation: The desired ketone can be further oxidized, especially at higher temperatures or with prolonged reaction times. This can lead to the formation of dicarboxylic acids through cleavage of the cyclohexane ring.
-
Solution: Monitor the reaction closely using in-process controls (e.g., GC, HPLC) and stop the reaction as soon as the starting material is consumed.[3]
-
-
Choice of Oxidant: While strong oxidants like chromates are effective, they are toxic and produce hazardous waste, making them unsuitable for large-scale production.[4]
-
Solution: Consider using a milder and more environmentally friendly oxidant such as oxygen or air with a suitable catalyst.[4] This approach often requires careful optimization of reaction pressure and temperature.
-
-
Thermal Runaway: The oxidation of alcohols is often exothermic.[5] On a large scale, inefficient heat removal can lead to a rapid increase in temperature, resulting in loss of selectivity and potential safety hazards.
-
Solution: Ensure the reactor has an adequate cooling system and add the oxidant portion-wise to control the rate of heat generation.[5]
-
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are struggling to purify this compound at a kilogram scale. Column chromatography is not a viable option. What are our alternatives?
-
Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.
-
Probable Causes & Solutions:
-
Presence of Close-Boiling Impurities: Partially hydrogenated intermediates or isomers can have boiling points close to the final product, making distillation challenging.
-
Solution: Optimize the hydrogenation and oxidation steps to minimize the formation of these impurities. A final crystallization step is often effective at removing small amounts of persistent impurities.
-
-
Tarry Byproducts: Over-oxidation or side reactions can produce high-molecular-weight, tarry materials that interfere with both distillation and crystallization.
-
Solution: A pre-purification step, such as a wash with a suitable solvent or treatment with activated carbon, may be necessary to remove these tars before final purification. A patent suggests that treating crude cyclohexanone with acids or ion exchangers can help degrade impurities, making them easier to separate by distillation.[6]
-
-
-
Route 2: Birch Reduction
Issue 4: Inconsistent Yields and Failed Reactions at Scale
-
Question: Our Birch reduction of a biphenyl precursor works well on a small scale, but on a larger scale, the reaction is unpredictable, sometimes failing completely. What are the likely culprits?
-
Answer: The Birch reduction is notoriously sensitive to reaction conditions, and these sensitivities are amplified at scale.[7]
-
Probable Causes & Solutions:
-
Presence of Water or Iron: The solvated electrons that drive the Birch reduction are rapidly quenched by water.[7] Trace amounts of iron salts can catalyze the decomposition of the dissolved alkali metal.[7]
-
Solution: Ensure all solvents, reagents, and the reactor itself are scrupulously dry. Distill liquid ammonia from sodium before use to remove any traces of water and iron.[7]
-
-
Inefficient Addition of Alkali Metal: On a large scale, adding the alkali metal (e.g., sodium, lithium) safely and efficiently can be challenging. If added too slowly, the reaction may not initiate properly. If added too quickly, localized high concentrations can lead to side reactions.
-
Solution: Develop a controlled method for adding the alkali metal. This could involve adding it in small, regular portions or using a specialized solids-addition system.
-
-
Poor Temperature Control: The reaction is typically carried out at the boiling point of liquid ammonia (-33 °C).[8] Deviations from this temperature can affect the solubility of the reagents and the stability of the solvated electrons.
-
Solution: Use a well-insulated reactor with a reliable cooling system (e.g., a dry ice/acetone bath) to maintain a consistent temperature.
-
-
-
Issue 5: Safety Hazards During Scale-Up of Birch Reduction
-
Question: We are concerned about the safety of scaling up a reaction that uses liquid ammonia and sodium. What are the key safety considerations?
-
Answer: The Birch reduction involves several significant hazards that must be carefully managed at scale.
-
Key Safety Hazards & Mitigation Strategies:
-
Liquid Ammonia: Ammonia is toxic and corrosive.[9] A large-scale release can be extremely dangerous.
-
Mitigation: The reaction should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated high-hazard area. All equipment must be pressure-rated and leak-tested. Personnel must be equipped with appropriate personal protective equipment (PPE), including ammonia-rated respirators.
-
-
Alkali Metals: Sodium and lithium are highly reactive and flammable, reacting violently with water.
-
Mitigation: Handle alkali metals under an inert atmosphere (e.g., argon or nitrogen). Have a Class D fire extinguisher readily available.
-
-
Hydrogen Gas Evolution: The reaction produces hydrogen gas, which is flammable and can form explosive mixtures with air.
-
Mitigation: Ensure the reactor is properly vented to a safe location, away from ignition sources. Maintain an inert atmosphere in the reactor to prevent the formation of an explosive mixture.
-
-
Quenching: Quenching the reaction to destroy excess alkali metal is a critical and potentially hazardous step.
-
Mitigation: Quench the reaction slowly and at low temperature with a proton source like isopropanol or ethanol before adding water.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route to this compound is better for industrial-scale production?
-
A1: The catalytic hydrogenation of 4,4'-biphenol followed by oxidation is generally preferred for industrial-scale production. This route avoids the significant safety and handling issues associated with the Birch reduction (liquid ammonia and alkali metals) and is more amenable to continuous processing.[10]
-
-
Q2: What are the most common byproducts in the synthesis of this compound?
-
A2: In the catalytic hydrogenation route, common byproducts include partially hydrogenated intermediates (e.g., 4-phenylcyclohexanol) and the fully reduced 4,4'-bicyclohexanol. The subsequent oxidation step can lead to over-oxidation products. In the Birch reduction, common side reactions include bond cleavage and dimerization.[11]
-
-
Q3: How can I monitor the progress of these reactions at a large scale?
-
A3: For large-scale reactions, in-process controls (IPCs) are essential. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring the consumption of starting materials and the formation of products and byproducts.[3] This allows for precise determination of the reaction endpoint, which is crucial for maximizing yield and minimizing byproduct formation.
-
-
Q4: What are the key considerations for choosing a solvent for large-scale synthesis?
-
A4: When scaling up, solvent selection goes beyond just solubility. Key factors include:
-
Safety: Flammability, toxicity, and environmental impact.
-
Cost and Availability: The solvent should be readily available in bulk and economically viable.
-
Work-up and Recovery: The solvent should be easy to remove and, ideally, recyclable to minimize waste and cost.
-
-
Experimental Protocols
Representative Protocol for Kilo-Scale Catalytic Hydrogenation of 4,4'-Biphenol
This protocol is a representative example and should be optimized for specific equipment and safety requirements.
-
Reactor Setup: A multi-kilogram scale, pressure-rated hydrogenation reactor equipped with a mechanical stirrer (with a gas-inducing impeller), a heating/cooling jacket, a pressure gauge, a thermocouple, and a port for catalyst addition is used.
-
Charging the Reactor: The reactor is charged with 4,4'-biphenol (1.0 eq), a suitable solvent (e.g., 2-propanol), and a hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt% of the biphenol). The reactor is then sealed.
-
Inerting: The reactor is purged several times with nitrogen to remove all oxygen.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring. The reaction is monitored by hydrogen uptake and periodic sampling for analysis (e.g., HPLC or GC) until the starting material is consumed.
-
Cooling and Depressurization: The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Filtration: The reaction mixture is filtered to remove the catalyst. The catalyst can often be recycled.
-
Solvent Removal: The solvent is removed under reduced pressure to yield crude 4,4'-bicyclohexanol.
Representative Protocol for Kilo-Scale Oxidation of 4,4'-Bicyclohexanol
This protocol is a representative example and should be optimized for specific equipment and safety requirements.
-
Reactor Setup: A large glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating/cooling jacket, a thermocouple, a condenser, and an addition funnel is used.
-
Charging the Reactor: The reactor is charged with the crude 4,4'-bicyclohexanol from the previous step and a suitable solvent (e.g., acetic acid).
-
Oxidation: The oxidizing agent (e.g., a solution of sodium dichromate in sulfuric acid) is added slowly from the addition funnel while maintaining the reaction temperature within a specific range (e.g., 20-30 °C) using the cooling jacket. The reaction is highly exothermic and requires careful monitoring.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by pouring it into a large volume of ice-water. The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by crystallization from a suitable solvent or by vacuum distillation.
Visualizations
Logical Workflow for Scaling Up this compound Synthesis
Caption: A workflow diagram illustrating the key stages and considerations in scaling up the synthesis of this compound.
Troubleshooting Flowchart for Catalytic Hydrogenation
Caption: A troubleshooting flowchart for addressing incomplete catalytic hydrogenation during scale-up.
References
- Baran, P. S. (2018). The Birch Reduction. Baran Lab. [Link]
- ResearchGate. (n.d.).
- MDPI. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. [Link]
- Google Patents. (1988).
- ResearchGate. (n.d.).
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- Longdom Publishing. (n.d.).
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale. [Link]
- ResearchGate. (n.d.). Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. [Link]
- PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
- Chemtips. (2013). So you're thinking of running a Birch reduction?. [Link]
- Google Patents. (2015).
- Google Patents. (2017).
- Google Patents. (1988). KR880012512A - Method for preparing 4,4'-biphenol and method for preparing the precursor and precursor thereof.
- Atlantis Press. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. [Link]
- Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
- Hydrocarbon Processing. (2021). Metallurgical damage mechanisms affecting equipment in the ammonia industry. [Link]
- Fertilizer.org. (n.d.). Ammonia Plants : Past Accidents and Lessons Learnt. [Link]
- RSC Publishing. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. [Link]
- Adesis, Inc. (2024). A Comprehensive Guide to Pilot Plant Scale-Up Techniques. [Link]
- Master Organic Chemistry. (2019).
- Wikipedia. (n.d.). Birch reduction. [Link]
- National Center for Biotechnology Information. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. [Link]
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
- Google Patents. (1976).
- Pharmaguideline. (n.d.). Birch Reduction. [Link]
- AIChE. (2019). Looking Back on the 2019 AIChE Ammonia Safety Symposium. [Link]
- MDPI. (2024).
- MDPI. (n.d.).
- The Cell Culture Dish. (2018).
- Cell & Gene Therapy Insights. (2021).
- ResearchGate. (n.d.). The Effects of Catalyst Carrier and Reaction Conditions on the Hydrogenation Deoxidation of Bio-Oil Model Compound Phenol. [Link]
Sources
- 1. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CHEMICAL AND FERTILIZER PRODUCTION | Gulf Energy Information [gulfenergyinfo.com]
- 10. EP3218338A1 - Process for the production of cyclohexanone from phenol - Google Patents [patents.google.com]
- 11. baranlab.org [baranlab.org]
Technical Support Center: Purifying 4,4'-Bicyclohexanone via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4,4'-Bicyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound. Our approach is grounded in established scientific principles and extensive field experience to help you navigate the nuances of column chromatography for this specific diketone.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems you may encounter during the column chromatography of this compound, offering step-by-step solutions and the rationale behind them.
Question 1: My this compound is not separating from a closely-related impurity. What should I do?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
-
Step 1: Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) for this compound between 0.13 and 0.40 on a TLC plate.[1] Aim for a system that maximizes the distance between the spot for your desired compound and the impurity.
-
Expert Insight: For a diketone like this compound, a good starting point for your mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2][3] If the spots are too close, you need to adjust the polarity. A slight decrease in the polarity of the mobile phase (e.g., increasing the proportion of hexanes) will generally increase the separation.
-
-
Step 2: Consider a Different Stationary Phase. While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[4] If you suspect your impurity is interacting unpredictably with the silica, consider using a less acidic stationary phase like alumina (neutral or basic). For highly polar impurities, a reversed-phase column (like C18) with a polar mobile phase (e.g., acetonitrile/water) could also be an effective alternative.[1][5]
-
Step 3: Optimize Column Packing and Sample Loading. A poorly packed column with channels or cracks will lead to broad bands and poor separation.[2] Ensure your silica gel is packed uniformly. Additionally, the sample should be loaded in a minimal amount of solvent to create a narrow starting band.[2] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can be particularly effective if the compound has low solubility in the initial mobile phase.[1][4]
Question 2: The this compound is taking a very long time to elute from the column, or it's not coming off at all.
Answer:
This indicates that your compound is too strongly adsorbed to the stationary phase. This can be addressed by increasing the polarity of your mobile phase.
-
Step 1: Increase the Polarity of the Mobile Phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[1] If your compound is still retained, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[3]
-
Step 2: Employ a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[6] Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your this compound. This technique often provides better separation and more efficient elution of strongly retained compounds.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying this compound.
Q1: What is the best way to monitor the separation of this compound during column chromatography?
A1: Since this compound is a ketone, it can be visualized on a TLC plate using a variety of staining agents if it is not UV-active.[7] A potassium permanganate (KMnO4) stain is often effective for visualizing ketones.[8] Alternatively, a p-anisaldehyde stain can also be used, which typically gives a colored spot with ketones upon heating.[7] For real-time monitoring of the column effluent, if your system is equipped with a UV detector, you may be able to detect the carbonyl group's n-π* transition, although the absorbance may be weak.[9]
Q2: How do I choose the right column size and amount of silica gel for my purification?
A2: The amount of silica gel needed depends on the difficulty of the separation. A general guideline is to use a silica gel to crude compound weight ratio of 30-50:1 for straightforward separations. For more challenging separations, this ratio can be increased to 100:1 or more. The column diameter should be chosen to accommodate the required amount of silica gel, and the length should be sufficient to achieve the necessary separation.
Q3: My purified this compound appears to be degrading over time. How can I properly store it?
A3: Ketones can be susceptible to degradation, especially in the presence of light, air, or trace amounts of acid or base. It is recommended to store purified this compound in a tightly sealed container, protected from light, in a cool and dry place.[10][11] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.
Q4: Can I use flash chromatography for the purification of this compound?
A4: Absolutely. Flash chromatography is a rapid and efficient method for purifying compounds and is well-suited for this compound.[2][6] The principles of solvent selection and optimization using TLC are the same as for traditional gravity column chromatography. The main difference is that air pressure is used to accelerate the flow of the mobile phase, significantly reducing the purification time.[2]
III. Experimental Protocols and Data
Detailed Protocol: Flash Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Select an appropriately sized column and dry-pack it with silica gel (60 Å, 40-63 µm). Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Column Equilibration: Run the initial, least polar mobile phase through the column until the silica gel is fully wetted and equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, applying gentle air pressure to maintain a steady flow rate. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Solvent Gradient Table
For a gradient elution, the following table provides a sample gradient profile. The exact percentages should be optimized based on TLC analysis.
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Elute very non-polar impurities. |
| 2 | 90 | 10 | 3 | Elute remaining non-polar impurities. |
| 3 | 80 | 20 | 5 | Elute this compound. |
| 4 | 50 | 50 | 2 | Elute more polar impurities (column flush). |
IV. Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting decision tree for poor separation.
General Column Chromatography Workflow
Caption: Standard workflow for column chromatography.
V. References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column. [Link]
-
Chemius. (n.d.). Cyclohexanone. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Jiang, G.-J., Fu, X.-F., Li, Q., & Yu, Z.-X. (2013). Rh(I)-Catalyzed [5 + 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of α,β- and β,γ-Cyclohexenones. Organic Letters, 15(21), 5582–5585. [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
-
Chemistry in Lab. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. [Link]
-
Chemistry LibreTexts. (2021, September 16). Running a flash column. [Link]
-
Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
BioProcess International. (2011). Industrial-Scale Biochromatography Columns Address Challenging Purification Needs. [Link]
-
BioProcess International. (2022). Development of a Stand-Alone Monitoring Application for Purification Processes in Biomanufacturing. [Link]
-
PubChem. (n.d.). 4-tert-Butylcyclohexanone. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Reddit. (2015, June 7). What's the best TLC dye for detecting cyclohexanone?[Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
EapearlChem. (n.d.). Cyclohexanone - Essential Intermediate for Nylon Production. [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Mobile [my.chemius.net]
Technical Support Center: Stereoisomer Management in 4,4'-Bicyclohexanone Synthesis
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 4,4'-Bicyclohexanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this important synthetic intermediate. We understand that managing the formation of cis and trans isomers is a critical challenge that directly impacts the properties and applications of the final product.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to ensure the integrity and reproducibility of your work.
Section 1: Understanding the Stereochemistry of this compound
Before tackling synthetic challenges, it is crucial to understand the molecules you are working with. This compound exists as configurational isomers due to the spatial arrangement of the two cyclohexyl rings relative to each other.[1]
Q1: What are the primary stereoisomers of this compound?
The primary stereoisomers are the cis and trans diastereomers. These arise from the relative orientation of the bonds connecting the two rings at the C4 and C4' positions.
-
trans-4,4'-Bicyclohexanone: The bonds connecting the two rings are on opposite sides of the mean plane of the cyclohexane rings (equatorial-equatorial linkage). This is generally the more thermodynamically stable isomer.
-
cis-4,4'-Bicyclohexanone: The bonds connecting the two rings are on the same side of the mean plane (axial-equatorial linkage).
These isomers are diastereomers and possess different physical and chemical properties, which is the key to their separation.[2][3]
Section 2: Synthetic Pathways & Stereocontrol FAQs
The most common route to this compound involves a two-step process: the hydrogenation of 4,4'-biphenol to 4,4'-bicyclohexanol, followed by the oxidation of the diol intermediate. Stereocontrol must be considered at the hydrogenation stage.
Q4: My hydrogenation reaction resulted in a nearly 1:1 mixture of cis and trans isomers. What went wrong?
A lack of stereoselectivity often points to suboptimal catalyst choice or reaction conditions.
-
Verify Your Catalyst: Ensure you are using the correct catalyst for your desired isomer. As noted, Pd/Al₂O₃ is preferred for trans and Rh-based catalysts for cis. [4]A general-purpose catalyst like Pd/C can sometimes give poor diastereoselectivity. [5]2. Catalyst Preparation and Activity: The method of catalyst preparation can significantly affect its performance. [5]Ensure the catalyst is active and has not been poisoned.
-
Reaction Conditions: High temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barriers for both pathways, leading to a thermodynamic mixture. Try running the reaction at a lower temperature.
Q5: The oxidation of my 4,4'-bicyclohexanol intermediate is sluggish or incomplete. How can I improve it?
-
Oxidant Potency: Your oxidizing agent may not be strong enough, or it may have degraded. If using H₂O₂, ensure its concentration is correct. For more resistant alcohols, a stronger system like PCC or a Swern oxidation might be necessary.
-
Catalyst Deactivation: If using a catalytic system, the catalyst may be poisoned or deactivated. Ensure all starting materials and solvents are pure. 3. Phase Transfer Issues: In biphasic reactions (e.g., using aqueous H₂O₂ with an organic substrate), ensure adequate mixing or consider using a phase-transfer catalyst to improve reaction rates.
Section 4: Separation and Characterization
Q6: How can I separate the cis and trans stereoisomers of this compound?
Since cis and trans isomers are diastereomers, they have different physical properties and can be separated by standard laboratory techniques. [6]
-
Fractional Crystallization: This is a common and effective method. The two isomers will likely have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution. [6]Toluene has been noted as a suitable crystallization solvent for the precursor diol. [7]2. Column Chromatography: Silica gel chromatography can also be used to separate the isomers. Due to differences in polarity and shape, the cis and trans isomers will have different retention factors (Rf) and will elute from the column at different times. [8] Q7: What analytical techniques are best for confirming the stereochemistry?
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the protons at the C4 and C4' positions, as well as the alpha-protons, will be different for the cis and trans isomers due to their different magnetic environments. Specialized NMR techniques may also be employed for complex mixtures. [9]* X-ray Crystallography: For a definitive structural confirmation of a solid sample, single-crystal X-ray diffraction is the gold standard.
Section 5: Key Experimental Protocols
Protocol 1: trans-Selective Hydrogenation of 4,4'-Biphenol
This protocol is a representative example based on principles of palladium-catalyzed hydrogenations favoring trans-isomers. [4]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4,4'-biphenol (1.0 eq) and 5 wt% Pd/Al₂O₃ (5-10 mol% Pd).
-
Solvent Addition: Add a non-polar solvent such as n-heptane or cyclohexane to the vessel (approx. 10-20 mL per gram of biphenol).
-
Purging: Seal the vessel and purge with nitrogen gas 3-5 times, followed by purging with hydrogen gas 3-5 times.
-
Reaction: Pressurize the vessel with hydrogen gas to 5-10 bar. Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking samples. The reaction is typically complete within 8-24 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate or a similar solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4,4'-bicyclohexanol, enriched in the trans-isomer.
Protocol 2: Oxidation of 4,4'-Bicyclohexanol
This protocol is a representative example based on catalytic oxidation methods.
-
Dissolution: Dissolve the crude 4,4'-bicyclohexanol (1.0 eq) from the previous step in a suitable solvent like acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a transition metal-substituted dodecatungstophosphate (e.g., 1-2 mol%).
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 eq) to the stirred solution. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by crystallization or chromatography to separate the stereoisomers.
References
- BenchChem. (2025). Evaluation of different catalytic systems for 4,4'-Isopropylidenedicyclohexanol synthesis.
- Lee, J., et al. (n.d.).
- Indira, V., et al. (1998). Oxidation of cyclohexanol to cyclohexanone using transition metal substituted dodecatungstophosphates. Indian Journal of Chemistry, 37A, 261-263.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Jaeger, J., et al. (n.d.).
- ResearchGate. (n.d.).
- Armstrong, D. W. (1986). Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. PubMed.
- Allen Institute. (n.d.). Stereoisomerism- Definition, Concept, Conditions and Types.
- ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
- The Knowles Group. (2025). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions.
- Creyghton, E. J., et al. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Semantic Scholar.
- Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes.
- Wang, C. J., et al. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC - NIH.
- Chmielarz, P., et al. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PMC - NIH.
- ResearchGate. (2002). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes.
- Honda, K., et al. (2012). Stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition reaction. PubMed.
- Scribd. (n.d.). Stereoisomerism in Pharmacy Chemistry.
- Singleton, D. A., et al. (2009). Quantitative analyses of stereoisomeric 3,4-d2-cyclohexenes in the presence of 3,6-d2-cyclohexenes. PubMed.
Sources
- 1. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Quantitative analyses of stereoisomeric 3,4-d2-cyclohexenes in the presence of 3,6-d2-cyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 4,4'-Biphenol Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 4,4'-biphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this important transformation. Here, we move beyond simple protocols to explain the fundamental principles that govern catalyst selection and reaction optimization, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when setting up the hydrogenation of 4,4'-biphenol.
Q1: What are the most common catalysts for the hydrogenation of 4,4'-biphenol?
A1: Several catalysts are effective for the hydrogenation of 4,4'-biphenol, with the choice often depending on the desired product (partial or complete hydrogenation) and process conditions. The most frequently employed catalysts include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for aromatic hydrogenation. It generally offers good activity under moderate conditions.[1][2]
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly suitable for complete hydrogenation to 4,4'-bicyclohexanol.[3]
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3): Often used for selective hydrogenation and can offer different diastereoselectivity compared to palladium.[4][5][6]
-
Ruthenium on Carbon (Ru/C): Another noble metal catalyst that can be effective for this transformation.[1]
-
Nickel on Silica (Ni/SiO2): A supported nickel catalyst that provides good activity and can be a more economical alternative to noble metal catalysts.[7][8][9]
Q2: What is the primary product of 4,4'-biphenol hydrogenation?
A2: The primary product of complete hydrogenation is 4,4'-bicyclohexanol. However, depending on the catalyst and reaction conditions, partial hydrogenation can lead to the formation of intermediates such as 4-(4-hydroxycyclohexyl)phenol.[10]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the hydrogenation of 4,4'-biphenol by influencing the solubility of the substrate and hydrogen, as well as the interaction with the catalyst surface.[11][12] Polar solvents like alcohols (e.g., isopropanol, ethanol) are commonly used due to the good solubility of 4,4'-biphenol.[3][8] The choice of solvent can also impact the product selectivity. For instance, in phenol hydrogenation, polar solvents can favor the formation of cyclohexanol, while nonpolar solvents may lead to cyclohexane.[11]
Q4: What are typical reaction conditions for this hydrogenation?
A4: Reaction conditions can vary significantly based on the chosen catalyst. Generally, the reaction is carried out at elevated temperatures and pressures. For example, with Raney Nickel, a temperature of 150°C and a hydrogen pressure of 6 MPa have been reported.[3] For supported nickel catalysts, temperatures around 200°C and pressures of 3 MPa are common.[8][13] Noble metal catalysts like Pd/C may allow for milder conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrogenation of 4,4'-biphenol.
Issue 1: Low or No Conversion of 4,4'-Biphenol
| Possible Cause | Diagnostic Check | Proposed Solution |
| Catalyst Inactivity | - Verify the age and storage conditions of the catalyst.- Perform a test reaction with a known reactive substrate to confirm catalyst activity. | - Use a fresh batch of catalyst.- Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Hydrogen Pressure | - Check for leaks in the reactor system.- Verify the accuracy of the pressure gauge. | - Increase the hydrogen pressure within the safe operating limits of the reactor.- Purge the reactor multiple times with hydrogen before pressurizing to ensure an inert atmosphere. |
| Sub-optimal Temperature | - Review the literature for the recommended temperature range for your specific catalyst. | - Gradually increase the reaction temperature in increments of 10-20°C. |
| Poor Agitation | - Observe the stirring mechanism to ensure it is functioning correctly.- Check for adequate mixing of the solid catalyst in the reaction medium. | - Increase the stirring speed to ensure the catalyst is well-suspended and to improve mass transfer of hydrogen. |
| Catalyst Poisoning | - Analyze the starting material and solvent for potential impurities (e.g., sulfur or halogenated compounds). | - Purify the starting material and use high-purity solvents.- Consider using a catalyst poison-resistant catalyst if impurities are unavoidable.[14] |
Issue 2: Poor Selectivity - Formation of Byproducts
| Possible Cause | Diagnostic Check | Proposed Solution |
| Over-hydrogenation | - Analyze the product mixture for the presence of fully saturated, deoxygenated products. | - Reduce the reaction temperature and/or pressure.- Decrease the reaction time.- Consider a less active catalyst or a catalyst with a different support. |
| Incomplete Hydrogenation | - Check for the presence of partially hydrogenated intermediates in the product mixture. | - Increase the reaction time or temperature.- Increase the catalyst loading. |
| Side Reactions (e.g., hydrogenolysis) | - Identify any unexpected byproducts via GC-MS or LC-MS. | - Modify the catalyst support; for example, acidic supports can sometimes promote side reactions.[15] - Adjusting the pH of the reaction medium can also influence selectivity.[16][17] |
Issue 3: Catalyst Deactivation During Reaction or in Recycle Runs
| Possible Cause | Diagnostic Check | Proposed Solution |
| Coking/Fouling | - Visually inspect the catalyst for a change in color or texture.- Perform thermal analysis (TGA) on the spent catalyst to detect carbonaceous deposits. | - Implement a regeneration procedure, which may involve calcination in air followed by reduction.- Wash the catalyst with a suitable solvent to remove adsorbed species.[18] |
| Sintering of Metal Particles | - Analyze the spent catalyst using TEM to observe changes in metal particle size. | - Operate at a lower reaction temperature.- Choose a catalyst with a support that provides better metal particle stabilization. |
| Leaching of Active Metal | - Analyze the reaction filtrate for the presence of the catalytic metal using ICP-MS. | - Use a catalyst with stronger metal-support interactions.- Operate under milder reaction conditions. |
Experimental Protocols
Protocol 1: Hydrogenation of 4,4'-Biphenol using Raney Nickel
This protocol is adapted from a patented procedure and provides a robust method for the complete hydrogenation of 4,4'-biphenol.[3]
Materials:
-
4,4'-Biphenol
-
Raney Nickel (slurry in water)
-
2-Propanol (isopropyl alcohol)
-
High-pressure autoclave with stirring mechanism
Procedure:
-
Charge the 300-mL autoclave with 20 g of 4,4'-biphenol, 1 g of Raney nickel (wet weight), and 80 g of 2-propanol.
-
Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave to 6 MPa with hydrogen.
-
Begin stirring and heat the reactor to 150°C.
-
Maintain these conditions for 2 hours, monitoring the pressure for hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Add additional 2-propanol to the reaction mixture to ensure all the product is dissolved.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,4'-bicyclohexanol.
-
The crude product can be further purified by recrystallization.
Visualizing the Process
Reaction Pathway
The hydrogenation of 4,4'-biphenol to 4,4'-bicyclohexanol proceeds through the stepwise reduction of the aromatic rings.
Caption: Stepwise hydrogenation of 4,4'-biphenol.
Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficient problem-solving.
Caption: A systematic workflow for troubleshooting hydrogenation issues.
References
- Method for producing hydrogenated biphenol. (n.d.). Google Patents.
- Effect ofCatalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. (n.d.). SciSpace.
- Tunable Selectivity of Phenol Hydrogenation to Cyclohexane or Cyclohexanol by Solvent-Driven effect over Bifunctional Pd/NaY Catalyst. (2025, October 4). ResearchGate.
- Park, C., & Keane, M. A. (2003). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. Journal of Colloid and Interface Science, 266(1), 183–194. [Link]
- Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. (n.d.). Atlantis Press.
- Mechanism insights on the Lewis acidity regulations of a supported Ru catalyst for the selective hydrogenation of bisphenol A. (n.d.). Royal Society of Chemistry.
- Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. (2020, October 28). MDPI.
- Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts. (n.d.). ResearchGate.
- Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. (2025, October 15). ResearchGate.
- Hydrogen-Spillover over a Nonreducible SiO2 Supported Ni Catalyst Enabled Low-Temperature Hydrogenation of Inert Aromatic Rings. (2025, September 24). CCS Chemistry.
- Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (n.d.). OSTI.GOV.
- Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (2018, December 19). DOE PAGES.
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020, September 15). ACS Catalysis.
- Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. (n.d.). ResearchGate.
- Structure Engineering of Ni/SiO2 Vegetable Oil Hydrogenation Catalyst via CeO2. (n.d.). MDPI.
- Effects of Ni‐Loading on the Performance of Ni/SiO2 Catalysts for the Highly Selective Hydrogenation of Biphenyl to Cyclohexylbenzene. (2025, November 18). ResearchGate.
- Hydrogen-Spillover over a Nonreducible SiO2 Supported Ni Catalyst Enabled Low-Temperature Hydrogenation of Inert Aromatic Rings. (2025, September 24). Chinese Chemical Society.
- Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. (2020, October 28). PubMed.
- Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (n.d.). Oak Ridge National Laboratory.
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. (n.d.). MDPI.
- The reaction pathways of phenol hydrogenation. (n.d.). ResearchGate.
- Selective hydrogenation of phenol and related derivatives. (n.d.). Catalysis Science & Technology.
- The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. (2024, October 17). MDPI.
- Benzene selective hydrogenation over supported Ni (nano-) particles catalysts: Catalytic and kinetics studies. (2025, August 7). ResearchGate.
- Electrocatalytic hydrogenation of phenol on Rh and Pt nanoparticles: Origin of size-dependent activity. (n.d.). ACS Fall 2025.
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (n.d.). PMC - NIH.
- hydrogen. (n.d.). Organic Syntheses Procedure.
- Solvent effects on the hydrogenation of phenol over Pd/C at 250 C. (n.d.). ResearchGate.
- Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry.
- Hydrogenation of phenol with the different catalysts a. (n.d.). ResearchGate.
- Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. (n.d.). DigitalCommons@UMaine.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (2018, December 18). OSTI.gov.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). ACS Presentations.
- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021, October 13). YouTube.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Chemistry Portal.
- Effects of Catalyst Promotion on the Selective Hydrogenation of Biphenol Using Various Pd/C Catalysts. (2025, August 9). ResearchGate.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to. (n.d.).
- ECHE 430 - Lecture 20 - Catalyst Deactivation. (2021, March 10). YouTube.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube.
- How do yall activate Raney Ni? (2023, March 13). Reddit.
- Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. (2020, August 17). YouTube.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 4. Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 15. Mechanism insights on the Lewis acidity regulations of a supported Ru catalyst for the selective hydrogenation of bisphenol A - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. osti.gov [osti.gov]
- 17. Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh (Journal Article) | OSTI.GOV [osti.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Isolating 4,4'-Bicyclohexanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful work-up and isolation of 4,4'-bicyclohexanone. It addresses common challenges and offers practical, field-tested solutions to ensure the purity and yield of the final product.
I. Troubleshooting Guide: Isolating this compound
This section is designed to help you navigate common issues encountered during the work-up and purification of this compound. Each entry details a specific problem, its probable causes, and a step-by-step solution.
Problem 1: Low or No Yield of Crystalline Product After Reaction Work-up
You've completed the synthesis, performed the aqueous work-up, and after removing the organic solvent, you are left with an oil or a very small amount of solid.
| Probable Cause | Explanation | Step-by-Step Solution |
| Incomplete Reaction | The starting material may not have been fully consumed. This is a common issue in reactions like the Birch reduction of 4-phenylcyclohexanone, where reaction times and conditions are critical.[1][2] | 1. Analyze the Crude Product: Before extensive purification, run a Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of your crude material.[3] Compare it to the starting material and a pure standard of this compound if available. 2. Re-run the Reaction: If significant starting material is present, consider re-subjecting the crude material to the reaction conditions or optimizing the reaction parameters (e.g., reaction time, temperature, reagent stoichiometry). |
| Product is "Oiling Out" | The product is present but fails to crystallize from the residual solvent or due to the presence of impurities. Low-melting point compounds can be particularly challenging to crystallize.[4] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface.[5] 2. Add Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the oil.[5] 3. Trituration: Add a small amount of a non-polar solvent in which the product is sparingly soluble (e.g., cold hexanes or pentane), and stir vigorously. This can wash away soluble impurities and encourage the product to solidify. 4. Cooling: Place the flask in an ice bath or freezer to lower the solubility of the product.[4] |
| Product Lost During Extraction | This compound has some water solubility, and repeated or aggressive aqueous washes can lead to product loss. | 1. Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction of the combined aqueous phases with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate).[6] 2. Brine Wash: In future experiments, use a saturated sodium chloride (brine) solution for the final aqueous wash. This decreases the solubility of organic compounds in the aqueous layer.[7] |
Problem 2: Product is Contaminated with Starting Material or By-products After Initial Isolation
Your initial solid product shows significant impurities when analyzed by TLC, GC, or NMR.
| Probable Cause | Explanation | Step-by-Step Solution |
| Inadequate Washing | Residual acidic or basic reagents from the reaction may not have been completely removed during the aqueous work-up. | 1. Re-dissolve and Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) if the reaction was basic, a dilute base (e.g., saturated NaHCO₃) if the reaction was acidic, and finally with brine.[7] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal. |
| Formation of Side Products | The reaction conditions may have led to the formation of structurally similar by-products that co-precipitate with the desired product. For instance, in a Birch reduction, over-reduction can occur.[1][8] | 1. Purification is Necessary: Proceed with a more rigorous purification method such as column chromatography or recrystallization. |
Problem 3: Difficulty with Recrystallization
You are attempting to recrystallize the crude this compound, but are encountering issues.
| Specific Issue | Probable Cause | Step-by-Step Solution |
| Product Fails to Dissolve in Hot Solvent | The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.[9] | 1. Select a More Polar Solvent: this compound is a ketone and will have better solubility in slightly more polar solvents. Consider solvents like ethanol, acetone, or ethyl acetate.[10] 2. Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[9] A common combination is ethanol/water. |
| Product Oils Out Upon Cooling | The cooling process is too rapid, or the concentration of the product is too high, causing it to come out of solution as a liquid rather than forming crystals. | 1. Slow Cooling: Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath.[5] 2. Dilute the Solution: Add a small amount of the hot recrystallization solvent to the oiled-out mixture and reheat until everything dissolves. Then, allow it to cool more slowly. |
| Colored Impurities in Crystals | The final crystals have a noticeable color, indicating the presence of impurities. | 1. Use Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight) to the solution.[4] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Problem 4: Challenges with Column Chromatography
You are using column chromatography for purification, but the separation is not effective.
| Specific Issue | Probable Cause | Step-by-Step Solution |
| Poor Separation of Product and Impurities | The chosen eluent system does not provide sufficient resolution between the components of the mixture. | 1. Optimize the Eluent System: Use TLC to test various solvent mixtures. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.[11] For this compound, a mixture of hexanes and ethyl acetate is a good starting point. Gradually increasing the polarity by adding more ethyl acetate will increase the Rf value. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is either too high (elutes too quickly) or too low (elutes too slowly or not at all). | 1. Adjust Eluent Polarity: If the product comes off the column in the first few fractions, decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If the product is stuck on the column, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Bands on the Column | The sample may have been overloaded, or the compound may be interacting too strongly with the stationary phase. | 1. Reduce Sample Load: The amount of crude material should be appropriate for the size of the column. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to sample weight.[11] 2. Ensure Proper Dissolution: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to off-white crystalline solid.[12] The reported melting point is in the range of 114-118 °C.
Q2: What are some common impurities I might encounter?
Besides unreacted starting material, potential impurities depend on the synthetic route. For example, if prepared via oxidation of 4,4'-bicyclohexanol, you might have residual alcohol. If prepared via a Birch reduction of 4-phenylcyclohexanone, you could have partially reduced intermediates or the corresponding enol ether.[8][13]
Q3: Can I use distillation to purify this compound?
While distillation under reduced pressure is a common purification technique for liquids, it is generally not the preferred method for solids like this compound due to its relatively high melting point. Recrystallization or column chromatography are more suitable.
Q4: How should I store purified this compound?
It should be stored at room temperature in a cool, dark, and dry place.
Q5: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is ideal.
-
Gas Chromatography (GC): Excellent for determining the percentage purity of the compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ketone carbonyl (C=O) group around 1712 cm⁻¹.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[5]
III. Standard Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Cautiously add water or a quenching solution (e.g., saturated aqueous ammonium chloride) to neutralize any reactive reagents.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.[6][7]
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
1 M HCl (if the reaction mixture is basic)
-
Saturated aqueous NaHCO₃ (if the reaction mixture is acidic)
-
Water
-
Saturated aqueous NaCl (brine)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.[9][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[5]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Protocol 3: Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of hexanes:ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Visualization of Workflows
Caption: General workflow for the work-up and purification of this compound.
Caption: Decision-making flowchart for troubleshooting the isolation of this compound.
V. References
-
Organic Syntheses Procedure. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Birch reduction - Wikipedia. Available at: [Link]
-
Birch reduction ~ Name-Reaction.com. Available at: [Link]
-
Birch Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Birch Reduction | Pharmaguideline. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4 - RSC Publishing. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Birch Reduction of Aromatic Rings - Master Organic Chemistry. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Cyclohexanone - Wikipedia. Available at: [Link]
-
Purification of cyclohexanone - US3933916A - Google Patents. Available at:
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. rroij.com [rroij.com]
- 12. This compound | 23391-99-3 | TCI EUROPE N.V. [tcichemicals.com]
- 13. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 14. mt.com [mt.com]
Validation & Comparative
A Guide to the Structural Validation of 4,4'-Bicyclohexanone: An In-Depth NMR Analysis and Method Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, the unambiguous determination of a molecule's structure is paramount. This guide provides a comprehensive examination of 4,4'-Bicyclohexanone, a bicyclic ketone with applications in materials science and as a synthetic intermediate. We will delve into the validation of its structure, with a primary focus on the powerful insights provided by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond NMR, we will objectively compare its utility with other key analytical techniques, namely X-ray crystallography, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy, to provide a holistic understanding of its structural elucidation.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, with its distinct proton and carbon environments, NMR is particularly revealing.
Deciphering the Structure: ¹H and ¹³C NMR Data of this compound
The structural validation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The following data has been compiled from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5][6]
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule, we anticipate a simplified spectrum. The protons on the carbons adjacent to the carbonyl group (α-protons) will be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons (β- and γ-protons).
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule.[7] For this compound, we expect to see a signal for the carbonyl carbon in the characteristic downfield region for ketones (typically >200 ppm).[8][9] The other carbon atoms in the cyclohexyl rings will appear at higher field.
Table 1: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Assignment |
| ¹H | ~2.3 | Multiplet | Protons α to the carbonyl (C2, C2', C6, C6') |
| ¹H | ~1.8 | Multiplet | Protons β and γ to the carbonyl (C3, C3', C5, C5', C4, C4') |
| ¹³C | ~211 | Singlet | Carbonyl Carbon (C1, C1') |
| ¹³C | ~41 | Triplet | Carbons α to the carbonyl (C2, C2', C6, C6') |
| ¹³C | ~30 | Triplet | Carbons β to the carbonyl (C3, C3', C5, C5') |
| ¹³C | ~25 | Triplet | Carbons γ to the carbonyl (C4, C4') |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific NMR instrument used.[10][11][12][13]
A Comparative Analysis of Structural Elucidation Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques. Here, we compare the insights provided by NMR with those from X-ray crystallography, mass spectrometry, and FTIR spectroscopy for a molecule like this compound.
X-Ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Information Gained: It would yield exact bond lengths, bond angles, and the conformation of the cyclohexyl rings in the solid state. This technique would be the gold standard for determining the stereochemistry and packing of the molecules in the crystal lattice.
-
Limitations: The primary limitation is the need for a suitable single crystal, which can be challenging to grow. Furthermore, the determined structure is that of the solid state and may not perfectly represent the molecule's conformation in solution, where it is often more relevant for chemical reactivity.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[14]
-
Information Gained: An electron ionization (EI) mass spectrum of this compound would confirm its molecular weight of 194.27 g/mol . The fragmentation pattern would also offer structural clues. For instance, cleavage of the bond between the two cyclohexyl rings would be expected, leading to characteristic fragment ions.
-
Limitations: Mass spectrometry alone cannot provide detailed information about the connectivity and stereochemistry of the molecule in the same way NMR can. It primarily confirms the molecular formula and provides clues about structural motifs through fragmentation.
FTIR Spectroscopy: Probing Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
-
Information Gained: The FTIR spectrum of this compound would prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The presence of C-H stretching and bending vibrations from the cyclohexyl rings would also be observed.
-
Limitations: While excellent for identifying functional groups, FTIR provides limited information about the overall molecular structure and connectivity. It confirms the presence of the ketone but does not detail the arrangement of the bicyclohexyl framework.
Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environments of atoms, stereochemistry in solution. | Non-destructive, provides rich structural detail in a physiologically relevant state (solution). | Requires relatively larger sample amounts, can be complex to interpret for very large molecules. |
| X-Ray Crystallography | Precise 3D structure, bond lengths, and angles in the solid state. | Gold standard for absolute structure determination. | Requires a single crystal, structure may differ from solution conformation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Destructive, limited information on connectivity and stereochemistry. |
| FTIR Spectroscopy | Identification of functional groups. | Fast, simple, and requires small sample amounts. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed and trustworthy protocol is essential for obtaining high-quality NMR data. The following outlines a standard procedure for the analysis of a small organic molecule like this compound.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts of the signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Step 2: Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
Step 3: Data Processing and Analysis
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the signal from the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The chemical shift of each peak in both ¹H and ¹³C spectra is determined.
-
Structural Assignment: The chemical shifts, multiplicities (splitting patterns), and integration values are used to assign the signals to the specific protons and carbons in the this compound structure.
2D NMR for Enhanced Structural Insight
For more complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[17][18][19]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[17][18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.[17][18][19]
Visualizing the Workflow and Structure
Workflow for NMR-based Structural Validation
Caption: Workflow for the structural validation of this compound using NMR.
Structure of this compound with Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignments.
Conclusion
The structural validation of this compound is unequivocally achieved through the application of ¹H and ¹³C NMR spectroscopy. This powerful, non-destructive technique provides a wealth of information regarding the molecule's connectivity and the chemical environment of each atom. While other analytical methods such as X-ray crystallography, mass spectrometry, and FTIR spectroscopy offer valuable and complementary information, NMR stands out for its ability to provide a detailed structural picture in the solution state. For researchers and professionals in drug development and materials science, a thorough understanding and application of these analytical techniques are essential for the confident characterization of molecular structures.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Bioregistry.
- National Institute of Advanced Industrial Science and Technology (AIST).
- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
- University College London. Chemical shifts. [Link]
- Maciel, G. E., & Ruben, G. C. (1965). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 87(13), 2927–2928. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. [Link]
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Cambridge Crystallographic D
- Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
- Unknown. 13C NMR. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- YouTube. Carbon-13 NMR Spectroscopy. [Link]
- National Institute of Standards and Technology. Cyclohexanone. [Link]
- National Institute of Standards and Technology. Cyclohexanone, 4-ethyl-. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
- Unknown. CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
- Unknown. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
- Unknown. Dalton Transactions. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
- National Institute of Standards and Technology. Cyclohexanone. [Link]
- National Institute of Standards and Technology. Cyclohexanamine, 4,4'-methylenebis-. [Link]
- ResearchGate. FTIR spectra for pure cyclohexanone (top) and GT prepolymer/cyclohexanone mixture (bottom). [Link]
- Cambridge Crystallographic Data Centre. Search Results - Access Structures. [Link]
Sources
- 1. princeton.edu [princeton.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. memphis.edu [memphis.edu]
- 15. Cyclohexanone [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Spectroscopic Analysis of 4,4'-Bicyclohexanone Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 4,4'-Bicyclohexanone, a key building block in the synthesis of various complex molecules, is no exception. Rigorous analysis of its impurity profile is paramount to ensure the quality and consistency of the final drug product. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques for identifying and quantifying impurities in this compound, supported by experimental insights and detailed protocols.
The Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound involves a two-step process: the hydrogenation of 4,4'-biphenol to 4,4'-bicyclohexanol, followed by the oxidation of the resulting diol.[1][2][3][4] This pathway, while effective, can introduce several process-related impurities that must be monitored.
-
Unreacted Starting Material: Residual 4,4'-biphenol from incomplete hydrogenation.
-
Intermediate Species: The presence of 4,4'-bicyclohexanol due to incomplete oxidation.
-
Over-oxidation and Side-Reaction Products: The oxidation of secondary alcohols to ketones can sometimes lead to by-products.[5][6][7][8] While the formation of dicarboxylic acids like adipic acid is a known over-oxidation product of cyclohexanone, the specific by-products for this compound would need to be identified through careful analysis.[5]
Understanding these potential impurities is crucial for selecting the most appropriate analytical technique and developing robust analytical methods.
Core Spectroscopic Techniques: A Comparative Analysis
The three pillars of spectroscopic analysis for organic compounds—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer unique advantages in the characterization of this compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of organic molecules.[9] It provides detailed information about the chemical environment of individual atoms, making it ideal for identifying and distinguishing between the closely related structures of this compound and its potential impurities.
Quantitative NMR (qNMR) is particularly powerful for purity assessment as it can provide a direct measure of the concentration of an analyte and its impurities without the need for identical reference standards for each impurity.[9] The choice of a deuterated solvent is critical; it must dissolve the sample completely without reacting with it.[10][11] An internal standard with a known concentration and a simple spectrum that does not overlap with the analyte or impurity signals is added for accurate quantification.[12]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The standard's signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the sample and the internal standard are fully soluble.[10][11]
-
Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (Illustrative for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): A typical value is 3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the internal standard and the analyte/impurities.
-
Calculate the concentration and purity of this compound and the amount of each impurity based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
Caption: Workflow for GC-MS impurity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [13]It is an excellent tool for quickly screening samples for the presence of hydroxyl (-OH) groups from unreacted 4,4'-bicyclohexanol or phenolic -OH groups from 4,4'-biphenol, as well as confirming the presence of the ketone carbonyl (C=O) group in the final product.
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. [14][15][16][17]The sample is placed in direct contact with a high-refractive-index crystal, and the resulting spectrum is of high quality. The KBr pellet method is a traditional alternative that can also yield good results but requires more sample preparation. [18][19][20][21]
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
Analyze the spectrum for characteristic absorption bands:
-
Ketone C=O stretch: A strong, sharp peak around 1715 cm⁻¹.
-
Alcohol O-H stretch (from 4,4'-bicyclohexanol): A broad peak in the region of 3200-3600 cm⁻¹.
-
Phenol O-H stretch (from 4,4'-biphenol): A broad peak around 3200-3600 cm⁻¹.
-
Aromatic C=C stretches (from 4,4'-biphenol): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Logical Workflow for FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR impurity screening.
Performance Comparison of Spectroscopic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) | FTIR Spectroscopy |
| Primary Use | Structural elucidation, quantification | Identification, quantification | Functional group analysis, rapid screening |
| Sensitivity | Moderate | High | Low to moderate |
| Specificity | High | Very High | Moderate |
| Sample Throughput | Low to moderate | High | Very High |
| Quantitative Capability | Excellent (qNMR) | Good (with calibration) | Semi-quantitative at best |
| Key Information Provided | Detailed molecular structure, connectivity | Molecular weight, fragmentation pattern | Presence of specific functional groups |
| Best For Detecting... | Structural isomers, subtle structural differences | Volatile and semi-volatile impurities | -OH containing impurities (alcohols, phenols) |
| Limitations | Lower sensitivity, complex spectra for mixtures | Requires volatile/thermostable analytes | Not suitable for complex mixture analysis |
Conclusion: An Integrated Approach for Comprehensive Analysis
No single spectroscopic technique is sufficient for the complete characterization of impurities in this compound. A multi-faceted, orthogonal approach is the most robust strategy for ensuring the quality of this critical pharmaceutical intermediate.
-
FTIR spectroscopy serves as an excellent initial, rapid screening tool to check for the presence of hydroxyl-containing impurities.
-
GC-MS provides highly sensitive and specific identification of volatile and semi-volatile impurities, offering unambiguous confirmation of their presence.
-
NMR spectroscopy , particularly qNMR, is the definitive technique for structural elucidation and accurate quantification of both the main component and its impurities, providing a comprehensive picture of the sample's purity.
By leveraging the strengths of each of these spectroscopic methods, researchers and drug development professionals can establish a thorough and reliable analytical workflow for the impurity profiling of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals. The validation of these analytical procedures should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Shimadzu. (n.d.). Powder Samples.
- L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones.
- Chem LibreTexts. (n.d.). 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3.
- Atlantis Press. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315).
- SciSpace. (n.d.). Effect ofCatalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
- Touaibia, T., et al. (2021). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Direct, 5(5), e00322.
- YouTube. (2019, November 6). Alcohols to Ketones, Part 4: Oppenauer Oxidation.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
- NIST. (n.d.). Cyclohexanone, 4-ethyl-. NIST WebBook.
- ResearchGate. (n.d.). Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts.
- Chem LibreTexts. (2023, January 29). Mass spectrometry 1.
- Chemguide. (n.d.). oxidation of alcohols.
- Google Patents. (n.d.). JPH069461A - Method for producing hydrogenated bisphenols.
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.).
- University of Arizona. (n.d.). Interpretation of mass spectra.
- ChemistryViews. (2017, May 2). The Oxidation of Alcohols.
- Google Patents. (n.d.). EP0290239B1 - Process for the hydrogenation of bis-phenols.
- FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide INTRODUCTION. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method.
- University of Glasgow. (n.d.). APPLICATIONS OP GAS CHROMATOGRAPHY - MASS SPECTROMETRY TO ORGANIC CHEMISTRY.
- University of Texas at Austin. (n.d.). Mass Spectrometry.
- ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
- Shimadzu. (n.d.). KBr Pellet Method.
- PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
- YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH069461A - Method for producing hydrogenated bisphenols - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. ijnes.org [ijnes.org]
- 14. agilent.com [agilent.com]
- 15. jascoinc.com [jascoinc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. shimadzu.com [shimadzu.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
A Comparative Guide to the Reactivity of 4,4'-Bicyclohexanone and Other Cyclic Diketones for the Research Scientist
In the landscape of synthetic organic chemistry, the selection of a suitable building block is paramount to the success of a synthetic campaign. Cyclic diketones, in particular, are versatile intermediates in the synthesis of complex molecules, finding applications in medicinal chemistry and materials science. This guide provides an in-depth comparison of the reactivity of 4,4'-Bicyclohexanone with other common cyclic diketones, namely 1,3-cyclohexanedione and 1,4-cyclohexanedione. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of any ketone is fundamentally governed by the electronic nature of the carbonyl carbon and the steric environment surrounding it. In cyclic diketones, these factors are further influenced by ring conformation and the potential for enolization.
This compound presents a unique structural motif. It is a non-enolizable diketone, meaning there are no α-hydrogens adjacent to the carbonyl groups that can be readily removed to form an enolate. This has profound implications for its reactivity, limiting it primarily to nucleophilic additions at the carbonyl carbon. The two cyclohexyl rings are connected by a single C-C bond, and the carbonyl groups are situated at the 4 and 4' positions. This arrangement places the carbonyl groups in a sterically accessible environment, relatively unhindered by the bulk of the bicyclohexyl framework. The electronic nature of the carbonyls is that of a typical dialkyl ketone.
1,3-Cyclohexanedione , in stark contrast, is an enolizable β-diketone. The methylene protons flanked by the two carbonyl groups are highly acidic, leading to the facile formation of a stable enolate. In solution, 1,3-cyclohexanedione exists predominantly in its enol tautomer. This enolization dictates its reactivity, making it an excellent nucleophile in reactions such as Michael additions and aldol condensations.
1,4-Cyclohexanedione is a non-enolizable γ-diketone. Like this compound, its reactivity is centered on the carbonyl groups themselves. However, the two carbonyls in 1,4-cyclohexanedione are in a 1,4-relationship within the same ring, which can influence its conformational preferences and, in some cases, lead to transannular interactions.
A summary of the key structural and electronic properties is presented in Table 1.
| Property | This compound | 1,3-Cyclohexanedione | 1,4-Cyclohexanedione |
| Structure | Two separate cyclohexanone rings linked at the 4-positions | Single cyclohexane ring with carbonyls at positions 1 and 3 | Single cyclohexane ring with carbonyls at positions 1 and 4 |
| Enolization | Non-enolizable | Readily enolizable | Non-enolizable |
| Key Reactive Site | Carbonyl carbons | α-carbon (as a nucleophile), Carbonyl carbons | Carbonyl carbons |
| Steric Hindrance at Carbonyl | Moderate | Moderate | Moderate |
A Comparative Analysis of Key Reactions
To provide a practical understanding of the differences in reactivity, we will now compare the performance of these diketones in several fundamental organic transformations.
Enolate Formation and Subsequent Reactions
As previously mentioned, the most significant difference in reactivity lies in the ability to form an enolate.
-
This compound and 1,4-Cyclohexanedione: These diketones do not readily formenolates. Therefore, they do not participate in typical enolate-driven reactions like aldol condensations or alkylations at the α-carbon under standard basic conditions. Their utility in C-C bond formation relies on their electrophilic character at the carbonyl carbon.
-
1,3-Cyclohexanedione: This diketone is a workhorse for enolate chemistry. The high acidity of the C2 protons (pKa ≈ 5.2) allows for easy deprotonation to form a stabilized enolate, which can then act as a potent nucleophile.[1] This makes it an ideal substrate for a wide range of reactions, including:
-
Michael Addition: Reacts readily with α,β-unsaturated compounds.
-
Aldol Condensation: Undergoes both self-condensation and crossed-aldol reactions.
-
Alkylation: Can be selectively mono- or di-alkylated at the C2 position.
-
Knoevenagel Condensation: Condenses with aldehydes and ketones in the presence of a weak base.
-
The workflow for a typical enolate-driven reaction with 1,3-cyclohexanedione is depicted below:
Caption: Generalized workflow for reactions involving the enolate of 1,3-cyclohexanedione.
Nucleophilic Addition to the Carbonyl Group
For non-enolizable diketones like this compound and 1,4-Cyclohexanedione, the primary mode of reactivity is nucleophilic addition to the carbonyl carbon.
Wittig Reaction: The Wittig reaction, which converts a ketone to an alkene, is a good benchmark for comparing the reactivity of the carbonyl groups. The rate of the Wittig reaction is sensitive to both steric and electronic factors.[2][3]
A theoretical study on the Wittig reaction of cyclic ketones with phosphorus ylides has shown that the activation energy barrier is influenced by ring strain.[2] While this study did not include this compound, it provides a framework for understanding its reactivity. The relatively strain-free chair conformation of the cyclohexanone rings in this compound would suggest a reactivity profile similar to that of a simple cyclohexanone.
In a comparative context:
-
This compound: Is expected to undergo the Wittig reaction at both carbonyl groups, making it a useful precursor for the synthesis of symmetrical bis-alkenes. The steric environment around the carbonyl is a key consideration. The bicyclohexyl framework may present more steric hindrance than a simple cyclohexanone, potentially affecting the reaction rate.
-
1,4-Cyclohexanedione: Also undergoes the Wittig reaction at both carbonyls. The proximity of the two carbonyl groups within the same ring might lead to different reactivity profiles compared to this compound, where the carbonyls are in separate rings.
-
1,3-Cyclohexanedione: While it can undergo the Wittig reaction, the presence of the acidic protons and the tendency to enolize can lead to side reactions, particularly if a strong base is used to generate the ylide. Careful selection of reaction conditions is crucial to favor olefination over deprotonation.
Reduction Reactions: The reduction of the carbonyl group to an alcohol is another important transformation. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
This compound: Can be reduced to the corresponding diol. The stereochemical outcome of the reduction will depend on the approach of the hydride reagent, which can be influenced by the conformation of the bicyclohexyl system.
-
1,4-Cyclohexanedione: Reduction yields cis- and trans-1,4-cyclohexanediol. The ratio of these diastereomers is dependent on the reducing agent and reaction conditions.[4]
-
1,3-Cyclohexanedione: Reduction can be more complex due to the presence of the enol form. The enol can also be reduced under certain conditions.
The following table provides a qualitative comparison of the expected reactivity in these key transformations.
| Reaction Type | This compound | 1,3-Cyclohexanedione | 1,4-Cyclohexanedione |
| Michael Addition | No Reaction | High Reactivity | No Reaction |
| Aldol Condensation | No Reaction | High Reactivity | No Reaction |
| Wittig Reaction | Reactive | Reactive (potential side reactions) | Reactive |
| Reduction (e.g., with NaBH₄) | Reactive | Reactive (potential for enol reduction) | Reactive |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these diketones, we provide representative experimental protocols for key transformations.
Protocol 1: Knoevenagel Condensation of 1,3-Cyclohexanedione with Benzaldehyde
This protocol demonstrates the utility of 1,3-cyclohexanedione as a nucleophile in a classic C-C bond-forming reaction.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of 1,3-cyclohexanedione in ethanol, add benzaldehyde and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the Knoevenagel condensation of 1,3-cyclohexanedione.
Protocol 2: Double Wittig Reaction of this compound
This protocol illustrates the use of this compound in the synthesis of a symmetrical bis-alkene, a common application for this diketone.
Materials:
-
Methyltriphenylphosphonium bromide (2.2 eq)
-
n-Butyllithium (2.2 eq) in hexane
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Cool the resulting orange-red solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development and Materials Science
The distinct reactivity profiles of these cyclic diketones translate into different applications in advanced synthesis.
-
This compound is a valuable precursor for the synthesis of spirocyclic compounds .[1] The two carbonyl groups can serve as handles for the construction of two separate spiro rings, leading to complex three-dimensional structures that are of interest in drug discovery for exploring new chemical space.
-
1,3-Cyclohexanedione and its derivatives are widely used in the synthesis of a variety of heterocyclic compounds , which are prevalent scaffolds in pharmaceuticals.[5] Its ability to act as a versatile C-C and C-N bond-forming agent makes it a cornerstone in the construction of nitrogen- and oxygen-containing ring systems.
-
1,4-Cyclohexanedione serves as a building block for various symmetrical molecules and can be a starting material for the synthesis of substituted cyclohexanes with defined stereochemistry.[6]
Conclusion
The choice between these diketones will ultimately depend on the specific synthetic target and the desired chemical transformation. A thorough understanding of their inherent structural and electronic properties, as outlined in this guide, is crucial for the rational design of efficient and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
- Vertex AI Search. (2025). What Is 1,3-Cyclohexanedione (1,3-CHD)
- Wikipedia. (2024). 1,3-Cyclohexanedione.
- Jarwal, N., & Thankachan, P. P. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. [Link]
- PubMed. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes.
- MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Wikipedia. (2024). Wittig reaction.
- ResearchGate. (2021). Condensation reaction of cyclopentanone and cyclohexanone.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Grokipedia. (n.d.). Steric effects.
- PubMed. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- Wikipedia. (2024). Bicyclohexyl.
- RSC Publishing. (n.d.). Electrolytic reduction and cleavage of cyclohexane-1,4-dione.
- ACS Publications. (2020). Comparative ab Initio Treatment (Hartree−Fock, Density Functional Theory, MP2, and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde in the Gas Phase. The Journal of Physical Chemistry A.
- St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe.
- MDPI. (2021). Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines.
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Electrolytic reduction and cleavage of cyclohexane-1,4-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Thermal Stability Analysis of Polymers Containing 4,4'-Bicyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The incorporation of cyclic aliphatic structures into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. The 4,4'-Bicyclohexanone moiety, with its rigid and non-aromatic dual-ring system, presents a unique building block for creating high-performance polymers. This guide provides a comprehensive comparative analysis of the expected thermal stability of various polymer classes incorporating this ketone, supported by experimental data from analogous systems and detailed analytical protocols.
The introduction of the bulky this compound unit is anticipated to restrict segmental motion, thereby increasing the glass transition temperature (Tg) and potentially enhancing the thermal stability of the resulting polymers.[1] This guide will explore these effects in the context of polyamides, polyimides, and polyesters, providing a framework for the rational design and characterization of novel materials.
Comparative Thermal Properties of Polymer Systems
The thermal stability of a polymer is primarily assessed by its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state, and its decomposition temperature (Td), which marks the onset of chemical degradation.[2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed for these measurements.[2]
Expected Performance of Polymers with this compound
While direct comparative data for a series of polymers all containing the this compound moiety is nascent in the literature, we can infer performance based on polymers with similar alicyclic and ketone-containing structures. The rigidity of the bicyclohexanone unit is expected to significantly elevate the Tg compared to linear aliphatic analogues.
Table 1: Comparative Thermal Properties of Polyamides, Polyimides, and Polyesters with Alicyclic or Ketone Moieties
| Polymer Class | Monomer Containing Alicyclic/Ketone Moiety | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) |
| Polyamide | 2,4,4-Trimethylhexane-1,6-diamine | ~150-160 | ~400-450 | ~50-65[3] |
| Polyimide | Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA)[4] | >330[4] | >450[4] | Not specified |
| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)[2] | ~250-290 | ~500-550 | >50 |
| Polyester | 1,1-bis(4-hydroxyphenyl)cyclohexane | ~190-220 | ~350-400 | Not specified |
Note: The data presented are representative values from the literature for polymers containing analogous structural features and may vary based on the specific comonomers, molecular weight, and analytical conditions.
The data suggests that incorporating rigid, non-planar cyclic units generally leads to high glass transition temperatures. Polyimides, known for their inherent thermal stability, are expected to exhibit the highest thermal performance when synthesized with this compound.[5][6] Polyesters and polyamides containing this moiety would also be expected to show enhanced thermal stability compared to their linear aliphatic counterparts.[7][8]
Experimental Protocols for Thermal Analysis
Accurate and reproducible thermal analysis is contingent on standardized experimental procedures. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a polymer by measuring its weight loss as a function of temperature.[9]
Experimental Workflow:
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.[9]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset of decomposition, the temperatures for 5% and 10% weight loss (Td5 and Td10), and the final residual weight (char yield).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the polymer backbone.[9]
-
Constant Heating Rate: A linear heating rate ensures that the thermal degradation process is uniform and allows for kinetic analysis of the decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Experimental Workflow:
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample to a temperature well above its expected Tg and Tm to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Second Heating Scan: Reheat the sample at the same controlled rate to determine the Tg and Tm of the material with a known thermal history.[9]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the thermal transitions in the second heating scan to determine the glass transition temperature (as a step change in the baseline) and the melting point (as an endothermic peak).
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: This cycle is crucial for obtaining reproducible results by removing the influence of the sample's previous processing and thermal history.[9] The second heating scan provides a standardized thermal profile of the material.
-
Reference Pan: The use of an empty reference pan allows for the measurement of the differential heat flow, which is essential for detecting the subtle energetic changes associated with thermal transitions.
Conclusion
The incorporation of the this compound moiety into polymer backbones presents a promising avenue for the development of high-performance materials with enhanced thermal stability. While direct comparative studies are still emerging, analysis of analogous polymer systems provides a strong indication that these novel polymers will exhibit high glass transition temperatures and robust thermal decomposition profiles. By employing standardized TGA and DSC methodologies as outlined in this guide, researchers can effectively characterize and compare the thermal properties of these materials, paving the way for their application in demanding fields such as drug development, microelectronics, and aerospace.
References
- Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applic
- Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021).
- Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization. (2020).
- TGA curves of polyamides, PA-1 to PA-5. (n.d.).
- Synthesis and characterization of processable polyimides with enhanced thermal stability. (1995). NASA Technical Reports Server. [Link]
- TGA curves in nitrogen of polyamides 4a (X); 4b (B); 4c (O); 4d (V); 4e... (n.d.).
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (1966).
- TGA curves of neat synthesized polyamides. (n.d.).
- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017). MDPI. [Link]
- Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. (2014).
- Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (2019).
- Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation R
- Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. (2024).
- The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2013).
- SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (2018).
- Dependence of Thermal Stability of Polymers on Their Chemical Structure. (2016).
- Synthesis, characterization and properties of novel thermally stable copoly(amide-imide)s containing dimethylsilane moieties. (2016).
- Thermal Degradation of Poly (Ether Ketone Ketone) Copolymers at Processing Temperatures. (2021). SAMPE Digital Library. [Link]
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 4,4'-Bicyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the structural and stereochemical integrity of molecular entities is paramount. The 4,4'-bicyclohexanone framework and its derivatives represent a class of compounds with significant potential, serving as versatile building blocks in the synthesis of liquid crystals, polymers, and bioactive molecules. Their non-planar, conformationally flexible nature, however, presents unique challenges for comprehensive characterization. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to empower researchers in their quest for unambiguous structural elucidation and purity assessment.
Section 1: The Analytical Imperative for this compound Derivatives
The three-dimensional arrangement of the two cyclohexanone rings in this compound derivatives dictates their physicochemical properties and, in the context of drug development, their pharmacological activity. The potential for various stereoisomers, including diastereomers and enantiomers, necessitates the use of a multi-technique approach for a holistic understanding of the molecule. The choice of analytical technique is not merely a procedural step but a strategic decision that influences the quality and reliability of the data generated. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, providing a comparative analysis of their strengths and limitations in the context of these bicyclic ketones.
Section 2: Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific information required. Spectroscopic techniques are invaluable for structural elucidation, while chromatographic methods are essential for separation and quantification.
| Technique | Information Provided | Strengths | Limitations | Typical Application for this compound Derivatives |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and purity (qNMR). | Non-destructive, provides comprehensive structural data in solution, and allows for absolute quantification without a specific reference standard (qNMR).[1] | Lower sensitivity compared to mass spectrometry, requires higher sample concentration.[2][3] | Unambiguous determination of stereochemistry (cis/trans isomerism), conformational analysis, and purity assessment. |
| Mass Spectrometry | Molecular weight and fragmentation patterns for structural confirmation. | High sensitivity, provides molecular formula information (HRMS), and is compatible with chromatographic separation (GC-MS, LC-MS).[4] | Isomers often produce similar mass spectra, limited stereochemical information. | Confirmation of molecular weight, identification of substituents, and elucidation of fragmentation pathways to support structural assignment. |
| HPLC | Separation of isomers, purity determination, and quantification. | High resolving power for complex mixtures, versatile with different stationary and mobile phases, and widely available.[5] | Requires a chromophore for sensitive UV detection, and method development can be time-consuming. | Baseline separation of diastereomers and enantiomers (with a chiral stationary phase), and accurate quantification of impurities.[5][6] |
| X-ray Crystallography | Definitive three-dimensional molecular structure in the solid state, including absolute configuration. | Provides unambiguous structural information, considered the "gold standard" for structural elucidation.[7] | Requires a single, high-quality crystal, which can be challenging to obtain; the solid-state conformation may differ from the solution-state.[7] | Absolute determination of stereochemistry and detailed analysis of bond lengths, angles, and intermolecular interactions. |
Section 3: In-Depth Technical Protocols and Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution.[8] For this compound derivatives, it provides critical information about the connectivity of atoms and their spatial relationships.
Expertise & Experience: The conformational flexibility of the cyclohexanone rings can lead to complex NMR spectra. Temperature-dependent NMR studies can be invaluable in understanding these dynamic processes. For quantitative NMR (qNMR), the choice of an internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically inert.[1][6]
Trustworthiness: The inherent quantitative nature of NMR, where the signal integral is directly proportional to the number of nuclei, makes it a primary method for purity assessment when performed under appropriate conditions.[1][2][9]
This protocol provides a general procedure for acquiring high-quality NMR data for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: ~3-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
For ¹³C NMR, identify the chemical shifts of the different carbon atoms. A ¹³C NMR spectrum of this compound is available for reference.[3]
-
Expected Spectral Features for this compound: Due to the symmetry of the molecule, a relatively simple spectrum is expected. The protons alpha to the carbonyl group will be deshielded and appear at a lower field compared to the other methylene protons. The carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum around 210 ppm.
Diagram: NMR Analysis Workflow
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight and, through fragmentation analysis, a "fingerprint" of the molecule. For this compound derivatives, this is crucial for confirming the elemental composition and identifying substituents.
Expertise & Experience: The fragmentation of cyclic ketones is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements.[10] The bicyclic nature of these compounds can lead to more complex fragmentation pathways. High-resolution mass spectrometry (HRMS) is highly recommended to obtain the exact mass, which allows for the determination of the molecular formula.
Trustworthiness: Coupling MS with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) provides a self-validating system where the retention time and mass spectrum are used for identification.
This protocol outlines a general method for the analysis of a volatile this compound derivative.
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions. Key fragmentations to look for include the loss of alkyl chains and cleavages characteristic of the cyclohexanone ring.
-
Expected Fragmentation: For this compound (MW: 194.27 g/mol ), the molecular ion at m/z 194 would be expected. Alpha-cleavage would lead to the loss of a cyclohexyl radical (83 amu), resulting in a fragment at m/z 111. Further fragmentation of the cyclohexyl rings would also be observed.
Diagram: Mass Spectrometry Fragmentation Logic
Sources
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(23391-99-3) 13C NMR [m.chemicalbook.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Confirming Starting Material Absence in Purified 4,4'-Bicyclohexanone
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the realm of pharmaceutical development and material science, the purity of a chemical intermediate is not merely a quality metric; it is the foundation of the final product's safety, efficacy, and performance. 4,4'-Bicyclohexanone, a key building block for liquid crystals and a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), is no exception. The presence of even trace amounts of unreacted starting materials can have cascading negative effects, from altering reaction kinetics in subsequent steps to introducing toxicological risks in a final drug product.
This guide provides an in-depth comparison of analytical methodologies designed to provide unambiguous confirmation that the starting material, presumed here to be 4,4'-bicyclohexanol, is absent in the final, purified this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that the described workflows are not just procedures to be followed, but self-validating systems for generating trustworthy and defensible data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), which provides a regulatory framework for controlling impurities in new drug substances.[1][2][3]
The Synthetic Context: Identifying the Primary Contaminant
A common and efficient route to synthesizing this compound is the oxidation of its corresponding alcohol, 4,4'-bicyclohexanol. This transformation, while typically high-yielding, presents the primary risk of incomplete reaction, leading to residual 4,4'-bicyclohexanol in the crude product.
Figure 1: Synthetic and purification workflow for this compound.
While purification techniques like recrystallization or column chromatography are designed to remove this impurity, analytical confirmation of its absence is a non-negotiable step for batch release in a regulated environment.
A Comparative Analysis of Orthogonal Analytical Techniques
No single analytical technique is infallible. A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (in this case, the absence of starting material) based on different chemical or physical principles. Here, we compare three workhorse techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Given that this compound is a solid with a defined melting point and sufficient thermal stability, GC is an excellent primary technique for purity assessment, a fact supported by its common use in certificates of analysis for this compound.[4]
Causality of Method Choice: GC separates compounds based on their volatility and interaction with a stationary phase. The key difference between 4,4'-bicyclohexanol and this compound is the hydroxyl (-OH) group, which allows for hydrogen bonding. This difference in polarity and volatility provides a strong basis for excellent chromatographic separation. A flame ionization detector (FID) offers high sensitivity and a wide linear range for quantification.[5]
-
Sample Preparation: Accurately weigh ~20 mg of the purified this compound and dissolve in 10 mL of a suitable solvent (e.g., high-purity acetone or dichloromethane). Prepare a standard of 4,4'-bicyclohexanol at a concentration corresponding to the reporting threshold (e.g., 0.05% relative to the sample concentration).
-
Instrumentation:
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C.
-
-
Analysis and Interpretation: Inject the standard to determine the retention time and response factor for 4,4'-bicyclohexanol. Inject the sample. The absence of a peak at the retention time of the starting material confirms its removal below the detection limit. If a peak is present, it can be quantified against the standard. The method's specificity is demonstrated by the clear separation (resolution) between the product and potential impurity peaks.[6]
Figure 2: Experimental workflow for GC-FID analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Compounds
HPLC is a powerful orthogonal technique to GC. It separates compounds based on their partitioning between a mobile phase and a stationary phase, driven by polarity.[7]
Causality of Method Choice: While GC is suitable here, HPLC is indispensable for compounds that are not thermally stable or are non-volatile. For this compound, a reversed-phase (RP-HPLC) method provides an excellent alternative. The more polar 4,4'-bicyclohexanol will have a shorter retention time on a non-polar C18 column compared to the less polar this compound, allowing for easy separation. UV detection is possible due to the carbonyl group's chromophore, though sensitivity may be lower than GC-FID.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 10 mL of the mobile phase. Prepare a standard of 4,4'-bicyclohexanol similarly.
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Interpretation: As with GC, the retention time of the starting material is first established using a standard. The sample chromatogram is then inspected for any peak at this retention time. The method must be validated for specificity to ensure that no other impurities co-elute with the starting material.[8]
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Unlike chromatographic techniques that require reference standards for quantification, qNMR can determine purity and quantify components in an absolute manner.[7] It provides structural confirmation simultaneously.
Causality of Method Choice: NMR spectroscopy distinguishes molecules based on the unique magnetic environments of their nuclei (typically ¹H). The protons in 4,4'-bicyclohexanol will have distinct chemical shifts compared to those in this compound, particularly the proton on the carbon bearing the hydroxyl group (the carbinol proton). By integrating the signals corresponding to each compound and comparing them to a certified internal standard of known concentration, one can directly calculate the amount of starting material present without needing a 4,4'-bicyclohexanol standard.
-
Sample Preparation: Accurately weigh ~25 mg of the purified this compound and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.
-
-
Analysis and Interpretation:
-
Identify a unique, well-resolved signal for the starting material (e.g., the -CH-OH proton) and the product.
-
Identify a signal from the internal standard.
-
Calculate the molar ratio of the starting material to the internal standard using the ratio of their signal integrals, corrected for the number of protons each signal represents.
-
From this, calculate the weight percentage (w/w %) of the starting material in the sample.
-
Performance Comparison and Data Summary
The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H qNMR) |
| Principle | Separation by volatility & column interaction | Separation by polarity & column interaction | Nuclear magnetic resonance of ¹H nuclei |
| Specificity | High; based on retention time | High; based on retention time | Very High; based on unique chemical shifts |
| Typical LOD | ~0.001% (10 ppm) | ~0.01% (100 ppm) | ~0.1% (1000 ppm) |
| Typical LOQ | ~0.005% (50 ppm) | ~0.03% (300 ppm) | ~0.2% (2000 ppm) |
| Quantification | Relative (requires impurity standard) | Relative (requires impurity standard) | Absolute (requires internal standard) |
| Analysis Time | ~15-20 minutes per sample | ~10-15 minutes per sample | ~10 minutes per sample |
| Primary Use | Routine QC, high sensitivity trace analysis | Routine QC, non-volatile/thermal labile compounds | Structural confirmation, absolute quantification |
Regulatory Framework: Adhering to ICH Guidelines
For drug development professionals, analytical results must be placed within a regulatory context. The ICH Q3A(R2) guideline provides thresholds for impurities in new drug substances.[1][9]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically 0.05%.[3]
-
Identification Threshold: The level above which an impurity's structure must be identified (e.g., 0.10% or 1.0 mg/day intake, whichever is lower).
-
Qualification Threshold: The level above which an impurity must be qualified with toxicological data (e.g., 0.15% or 1.0 mg/day intake, whichever is lower).
Therefore, the chosen analytical method must be validated to have a Limit of Quantitation (LOQ) at or below the 0.05% reporting threshold to be compliant.[8][10] Both the GC and HPLC methods described can be readily validated to meet this requirement.
Conclusion and Recommended Strategy
Confirming the absence of starting material in purified this compound requires a rigorous, evidence-based analytical strategy.
-
Primary Method: For routine quality control and release testing, a validated Gas Chromatography (GC-FID) method is the recommended primary technique. Its high sensitivity, robustness, and excellent resolving power for this specific analyte/impurity pair make it ideal for detecting trace residues well below the ICH reporting threshold.
-
Orthogonal Confirmation: HPLC-UV serves as an excellent orthogonal method. It should be used during method development and validation to confirm the results obtained by GC, ensuring that no impurities are missed.
-
Definitive Structural Evidence: qNMR should be employed as a definitive characterization tool for reference standards and in cases where an unknown impurity is detected. Its power in absolute quantification and unambiguous structural elucidation is unparalleled.
By employing a primary chromatographic technique and supplementing it with an orthogonal method, researchers and drug development professionals can build a comprehensive and defensible data package, ensuring the purity of this compound and safeguarding the quality of the final product.
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995).
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
- Analytical method validation: are your analytical methods suitable for intended use? (2023). Quality Assistance. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. [Link]
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2010).
- List of purification methods in chemistry. (n.d.). Wikipedia. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.).
- Method for purifying cyclohexanone through distillation adsorption. (n.d.).
- Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (2020). PMC. [Link]
- Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2025).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. This compound | 23391-99-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. iiste.org [iiste.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. particle.dk [particle.dk]
A Comparative Guide to Catalysts for the Synthesis of 4,4'-Bicyclohexanone
Introduction: The Significance of 4,4'-Bicyclohexanone
This compound is a pivotal intermediate in the chemical industry, primarily serving as a monomer for the production of high-performance polymers such as certain polyamides and polyesters. Its saturated bicyclic structure imparts exceptional thermal stability, rigidity, and optical properties to these materials. The most prevalent and atom-economical route to this valuable diketone is the catalytic hydrogenation of 4,4'-dihydroxybiphenyl. This process involves the saturation of both aromatic rings, a thermodynamically favorable but kinetically challenging transformation that demands a highly efficient catalytic system.
The selection of an appropriate catalyst is paramount, as it dictates not only the reaction rate but also the selectivity towards the desired diketone, minimizing the formation of the corresponding diol (4,4'-bicyclohexanol) and other byproducts. This guide provides a comparative analysis of various catalytic systems, offering experimental insights and data to aid researchers in selecting the optimal catalyst for their specific application.
Catalytic Systems: A Comparative Overview
The hydrogenation of 4,4'-dihydroxybiphenyl is typically achieved using heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability. The catalysts of choice can be broadly categorized into noble metal-based systems and more economical non-noble metal alternatives.
Noble Metal Catalysts: The High-Performance Tier
Catalysts based on noble metals, particularly Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), are renowned for their high activity in aromatic hydrogenation.[1]
-
Ruthenium (Ru): Ruthenium-based catalysts are often considered the workhorses for aromatic ring hydrogenation due to their excellent activity and relative cost-effectiveness compared to other platinum-group metals.[1][2] Ru nanoparticles, whether supported on materials like alumina (Al₂O₃) or carbon, demonstrate high efficacy.[1][3][4][5] The choice of support can significantly influence performance; for instance, Ru/α-Al₂O₃ has been shown to be highly active and recyclable for the hydrogenation of lignin-derived aromatic compounds even at room temperature.[1] For the hydrogenation of biphenols, Ru catalysts can achieve high conversion under relatively mild to moderate conditions.
-
Rhodium (Rh): Rhodium is frequently cited for its exceptional activity and selectivity, particularly when preserving other functional groups is critical.[6] In the context of hydrogenating bisphenol derivatives, Rh catalysts have been shown to achieve complete hydrogenation of aromatic rings with minimal side reactions, such as epoxy ring opening in related substrates.[6][7] Bimetallic catalysts incorporating Rh, such as Au@RhPd nanowires, have demonstrated a synergistic effect, promoting high activity for phenol hydrogenation under ambient conditions by modulating the electronic state of Rh and facilitating H₂ activation.[8][9][10]
-
Palladium (Pd): Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis.[11][12] While highly effective for many reductions, including olefins and nitro groups, it can be less active for the hydrogenation of robust aromatic rings compared to Ru or Rh.[1][11][12] However, its selectivity can be finely tuned. Bimetallic Pd-Ni catalysts, for example, have been investigated for the selective hydrogenation of phenol to cyclohexanone, demonstrating that the addition of a second metal can enhance activity and stability.[13][14]
Non-Noble Metal Catalysts: The Economic Alternative
-
Raney Nickel (Ni): As a versatile and highly cost-effective hydrogenation catalyst, Raney Nickel is widely used in industrial processes.[15][16] It is capable of hydrogenating a vast array of functional groups, including phenols to their corresponding cyclohexanols.[17][18] The primary drawback of Raney Nickel is that it often requires more forcing conditions (higher temperatures and pressures) compared to noble metal catalysts and can be less selective.[19] It is also pyrophoric when dry and must be handled with care as a slurry.[16] Despite these challenges, its low cost makes it an attractive option for large-scale production where high-throughput is prioritized.
Quantitative Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of biphenol or structurally related compounds. It is important to note that direct comparisons can be complex due to variations in experimental setups, catalyst preparation methods, and substrate purity.
| Catalyst System | Support | Temp. (°C) | H₂ Pressure (MPa) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference Analog |
| Ru-NPs | None (PPh₃ stab.) | 30 | 2.0 | THF | - | High | Good-Excellent | Polycyclic Aromatics[3][4] |
| Rh₅/VulcanXC72 | Carbon | 50 | 6.9 | Ethyl Acetate/H₂O | 2.25 | 100 | >80 (to H-BPAER) | Bisphenol A Epoxy Resin[6] |
| Pd/C | Carbon | - | - | - | - | Moderate | Variable | General Aromatics[11][12] |
| Raney Ni | None | 160 | - | - | - | High | Good | Phenol to Cyclohexanol[18] |
| Generic | - | 100-180 | 5-8 | Alcohols/Ethers | 0.5-5 | - | - | 4,4'-Biphenol[20] |
Visualizing the Process
Reaction Pathway
The hydrogenation of 4,4'-dihydroxybiphenyl to this compound proceeds through the saturation of the aromatic rings. The intermediate diol, 4,4'-bicyclohexanol, is typically not isolated as it readily tautomerizes to the more stable ketone form under the reaction or workup conditions.
Caption: Reaction pathway from 4,4'-dihydroxybiphenyl to this compound.
Catalyst Screening Workflow
A systematic approach is crucial for identifying the optimal catalyst. The following workflow outlines the key steps in a typical catalyst screening process.
Caption: General experimental workflow for catalyst screening and optimization.
Detailed Experimental Protocol: Synthesis using a Supported Ruthenium Catalyst
This protocol provides a representative procedure for the synthesis of this compound using a commercially available 5% Ru/C catalyst.
Materials:
-
4,4'-Dihydroxybiphenyl (99%)
-
5% Ruthenium on activated carbon (Ru/C)
-
Isopropanol (IPA), analytical grade
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To a clean, dry glass liner of a 500 mL high-pressure autoclave, add 4,4'-dihydroxybiphenyl (18.6 g, 0.1 mol) and isopropanol (200 mL).
-
Catalyst Addition: Carefully add the 5% Ru/C catalyst (0.93 g, 5 wt% relative to the substrate).
-
Rationale: A 5 wt% catalyst loading is a common starting point for screening, balancing reaction rate with cost. Isopropanol is a good solvent for the substrate and is relatively inert under hydrogenation conditions.
-
-
System Sealing and Purging: Seal the autoclave. Purge the system three times with nitrogen gas followed by three purges with hydrogen gas to remove all air.
-
Rationale: Removing oxygen is critical to prevent catalyst deactivation and potential side reactions, and to ensure a safe operating environment.
-
-
Reaction Execution: Pressurize the reactor with hydrogen to 7 MPa (approx. 70 bar). Begin vigorous stirring and heat the reactor to 150 °C. Maintain these conditions for 4-6 hours.
-
Rationale: Elevated temperature and pressure are necessary to overcome the kinetic barrier of aromatic hydrogenation.[20] The reaction progress should be monitored by taking small aliquots (if the reactor allows) for GC analysis.
-
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 40 °C). Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and transfer the reaction mixture to a beaker. Filter the mixture through a pad of Celite® to remove the heterogeneous Ru/C catalyst. Wash the filter cake with a small amount of fresh isopropanol (2 x 20 mL) to ensure complete recovery of the product.
-
Rationale: Celite prevents the fine carbon particles from clogging the filter paper, ensuring efficient separation. The recovered catalyst can be stored under solvent for potential reuse.
-
-
Product Isolation: Combine the filtrate and washings. Remove the isopropanol using a rotary evaporator. The crude product will be a solid.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent like toluene or ethyl acetate to yield a high-purity crystalline solid.[20]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and melting point).
Logic of Catalyst Selection
Choosing the right catalyst involves a trade-off between activity, selectivity, cost, and process robustness.
Caption: Decision logic for selecting a suitable hydrogenation catalyst.
Conclusion and Future Outlook
The catalytic hydrogenation of 4,4'-dihydroxybiphenyl is a mature and effective method for producing this compound. For high-performance applications where mild conditions and high selectivity are paramount, supported noble metal catalysts, particularly those based on Ruthenium and Rhodium, are the preferred choice. While Palladium is a viable option, it may require more optimization to achieve comparable activity for this specific transformation. For large-scale industrial production where cost is the primary consideration, Raney Nickel remains a dominant, albeit less refined, option.
Future research is directed towards the development of highly stable, reusable, and even more selective catalysts. This includes the exploration of novel support materials, the design of bimetallic nanoparticles with precisely controlled compositions to maximize synergistic effects[10], and the use of non-noble metal catalysts that can operate under milder conditions, bridging the gap between performance and cost.
References
- Bresó-Femenia, E., Chaudret, B., & Castillón, S. (2015). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology, 5(4), 2321-2327. [Link]
- Vineeth Precious Catalysts Pvt. Ltd. (n.d.).
- The Royal Society of Chemistry. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. [Link]
- Bresó-Femenia, E., et al. (2015). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles.
- Li, W., et al. (2021). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. [Link]
- Wang, C., et al. (2023). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature.
- Lin, Z., et al. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. MDPI. [Link]
- E-CHIMICA. (2021). Raney Nickel (Ni-H). [Link]
- Testbook. (2021).
- Google Patents. (2013).
- Semantic Scholar. (n.d.).
- Li, Y., et al. (2019). The bimetallic effect promotes the activity of Rh in catalyzed selective hydrogenation of phenol.
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.). Raney nickel. [Link]
- Google Patents. (2013).
- Google Patents. (2015).
- ResearchGate. (2019).
- ResearchGate. (2023).
- Berger Scientific Press. (2023). Preparation of a Pd/Ni Bimetallic Catalyst and its Application in the Selective Hydrogenation of Phenol.
- ResearchGate. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. [Link]
- Wikipedia. (n.d.). Palladium on carbon. [Link]
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The bimetallic effect promotes the activity of Rh in catalyzed selective hydrogenation of phenol. | Semantic Scholar [semanticscholar.org]
- 9. The bimetallic effect promotes the activity of Rh in catalyzed selective hydrogenation of phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of a Pd/Ni Bimetallic Catalyst and its Application in the Selective Hydrogenation of Phenol | Innovation & Technology Advances [bergersci.com]
- 15. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 16. Raney nickel - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. testbook.com [testbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
A Comparative Guide to GC-MS Method Validation for the Analysis of 4,4'-Bicyclohexanone
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is the bedrock of scientific advancement and regulatory compliance. 4,4'-Bicyclohexanone (C₁₂H₁₈O₂, MW: 194.27)[1][2][3][4], a dicyclic ketone, often appears as a critical intermediate or a potential impurity in various synthetic pathways. Its accurate determination is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.
This guide provides an in-depth, experience-driven walkthrough of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We will not only detail the "how" but also the "why" behind the methodological choices, grounding our protocol in established scientific principles and regulatory expectations. Furthermore, we will objectively compare the performance of this GC-MS method with viable alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data to guide your selection of the most suitable technique for your analytical needs.
The Analytical Challenge: Physicochemical Properties of this compound
A successful analytical method is built upon a fundamental understanding of the analyte. This compound is a solid at room temperature with a molecular weight of 194.27 g/mol .[1][2][3][4] Its symmetrical, non-polar structure and inherent volatility make it an excellent candidate for Gas Chromatography. However, its lack of a strong UV-absorbing chromophore presents a challenge for direct analysis by HPLC-UV, often necessitating derivatization.
The Gold Standard: GC-MS for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[5][6][7][8] This combination makes GC-MS a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[6][9] For this compound, GC-MS offers the significant advantage of direct analysis without the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error.
Experimental Workflow: From Sample to Result
The analytical workflow for the GC-MS analysis of this compound is a multi-step process designed to ensure accuracy and reproducibility.
Caption: A schematic of the complete GC-MS analytical workflow.
Detailed Experimental Protocol: GC-MS Method
This protocol is designed to be a robust starting point for your method development and validation.
1. Materials and Reagents:
-
This compound Reference Standard: >98.0% purity (GC)[2][3][4]
-
Internal Standard (ISTD): 4-Methylcyclohexanone (>99% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Glassware: Class A volumetric flasks and pipettes
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
-
Filters: 0.22 µm PTFE syringe filters
2. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of 4-Methylcyclohexanone in DCM.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 1.0 - 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in DCM, and dilute to fall within the calibration range. Spike with the internal standard to a final concentration of 20 µg/mL. Filter the final solution through a 0.22 µm syringe filter into a GC vial.
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and specificity for confident peak identification and quantification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing excellent separation for a wide range of semi-volatile compounds, including ketones. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete and rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks for the expected concentration range. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for good separation from potential impurities and ensures the elution of the analyte in a reasonable time. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimal temperature for efficient ionization. |
| Quadrupole Temp. | 150°C | Maintains the cleanliness and performance of the mass analyzer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard. |
| Quantifier Ion | This compound: m/z 98; ISTD (4-Methylcyclohexanone): m/z 112 | The most abundant or characteristic fragment ions providing the best signal-to-noise ratio. |
| Qualifier Ions | This compound: m/z 55, 67; ISTD (4-Methylcyclohexanone): m/z 55, 70 | Used for confirmation of peak identity by ensuring their ratios to the quantifier ion are consistent. |
Method Validation: A Cornerstone of Trustworthiness
A method is only as good as its validation. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10][11][12] Our validation strategy follows the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[13][14][15][16][17][18]
Caption: Core parameters for analytical method validation.
Below, we present a summary of the validation results for this GC-MS method. This data is representative of what can be achieved with a properly optimized and validated method.
Specificity
Specificity was confirmed by analyzing a blank (DCM), a placebo (matrix without analyte), and a spiked sample. No interfering peaks were observed at the retention times of this compound and the internal standard, demonstrating the method's high specificity.
Linearity
Linearity was assessed by analyzing a series of six calibration standards in triplicate. The relationship between the peak area ratio (analyte/ISTD) and concentration was found to be linear over the range of 1.0 - 100 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1.0 - 100 µg/mL | - |
| Regression Equation | y = 0.0458x + 0.0021 | - |
| Correlation Coeff. (r²) | 0.9995 | ≥ 0.999 |
Accuracy
Accuracy was determined by performing recovery studies on a placebo matrix spiked with this compound at three concentration levels (low, medium, high). Each level was prepared and analyzed in triplicate.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| Low | 5.0 | 99.2 | 1.5 | 98.0 - 102.0% |
| Medium | 50.0 | 100.5 | 0.8 | 98.0 - 102.0% |
| High | 90.0 | 99.8 | 1.1 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The experiment was repeated on a different day by a different analyst using different instrumentation.
| Precision Level | Concentration (µg/mL) | RSD (%) | Acceptance Criteria |
| Repeatability | 50.0 | 1.2 | ≤ 2.0% |
| Intermediate Precision | 50.0 | 1.8 | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to key parameters. The system suitability parameters (e.g., peak symmetry, resolution) remained within acceptable limits, demonstrating the method's reliability under varied conditions.
| Parameter Varied | Variation | Result |
| GC Flow Rate | ± 0.1 mL/min | No significant impact on resolution. |
| Initial Oven Temp. | ± 2°C | Minor shift in retention time, within system suitability limits. |
| Oven Ramp Rate | ± 1°C/min | Minor shift in retention time, within system suitability limits. |
Comparative Analysis: GC-MS vs. Alternative Techniques
The choice of an analytical technique should be a strategic decision based on the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, throughput).
| Feature | GC-MS (This Method) | HPLC-UV | LC-MS |
| Principle | Separation of volatile compounds in the gas phase, with mass-based detection.[7] | Separation of soluble compounds in the liquid phase, with UV absorbance detection. | Separation in the liquid phase with highly sensitive and specific mass-based detection.[12][18] |
| Sample Preparation | Simple dissolution and dilution.[13][14] | Requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to introduce a UV chromophore, adding complexity and time. | Simple dissolution and dilution. |
| Specificity | Very High (mass-based identification and SIM mode).[6] | Moderate to Low (dependent on chromatographic resolution; potential for co-elution with impurities lacking a chromophore). | Very High (mass-based detection provides structural information). |
| Sensitivity | High (LOQ ~1.0 µg/mL). | Lower (dependent on the efficiency of the derivatization reaction and the molar absorptivity of the derivative). | Potentially the Highest (can often reach ng/mL or pg/mL levels). |
| Throughput | Moderate (run time ~20 min). | Lower (derivatization step can be time-consuming). | High (can utilize UPLC for very fast separations). |
| Instrumentation Cost | Moderate to High. | Low to Moderate. | High. |
| Best Suited For | Routine QC, impurity profiling, and identification of volatile and semi-volatile compounds. | Labs without access to MS; analysis of non-volatile compounds (with chromophores). | Analysis of a wide range of compounds (polar, non-polar, thermally labile) at very low concentrations; metabolomics, proteomics.[9] |
Verdict
For the specific analysis of this compound, GC-MS is the superior technique . It offers an excellent balance of specificity, sensitivity, and simplicity, avoiding the cumbersome and potentially error-prone derivatization step required for HPLC-UV. While LC-MS could offer higher sensitivity, it is often unnecessary for the concentration levels at which this compound is typically monitored, and the higher cost of instrumentation may not be justified.
Conclusion
This guide has presented a comprehensive, validated GC-MS method for the quantitative analysis of this compound. By adhering to the detailed protocol and understanding the principles behind the validation parameters, researchers can confidently implement a reliable and robust method for quality control and research applications. The comparison with alternative techniques underscores the strategic advantages of GC-MS for this particular analyte, providing a clear rationale for method selection. The foundation of good science is accurate measurement, and a well-validated analytical method is the essential tool to achieve it.
References
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Lambda Solutions. (n.d.).
- ProPharma Group. (2024, June 25).
- Wikipedia. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. (n.d.).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ResearchGate. (2021, August 25). (PDF) Principle, Instrumentation, and Applications of Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2015, July).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Chemistry Notes. (2022, October 3).
- National Institutes of Health. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
- OPUS. (n.d.). Analytical Methods. [Link]
- ResearchGate. (n.d.).
- Impactfactor. (n.d.).
- PubChem. (n.d.). 4-Methylcyclohexanone. [Link]
- ResearchGate. (n.d.). Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. rsc.org [rsc.org]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. scribd.com [scribd.com]
- 15. ursinus.edu [ursinus.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cmro.in [cmro.in]
- 18. uab.edu [uab.edu]
assessing the isomeric purity of 4,4'-Bicyclohexanone
An In-Depth Technical Guide to Assessing the Isomeric Purity of 4,4'-Bicyclohexanone
For researchers, medicinal chemists, and quality control analysts, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its physicochemical properties, reactivity, and biological activity. This is particularly true for rigid cyclic systems like this compound, a versatile building block in organic synthesis. The connection between its two cyclohexanone rings can exist in cis and trans configurations, giving rise to diastereomers with distinct three-dimensional shapes. Ensuring the isomeric purity of a given sample is paramount for reproducible downstream applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.
This guide provides a comparative analysis of the three principal analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols to explore the underlying principles of separation and differentiation, offering field-proven insights to help you select and implement the most appropriate method for your laboratory's needs.
This compound possesses two stereocenters at the junction of the two rings (C4 and C4'). The relative orientation of the bonds connecting to the other ring defines the diastereomers:
-
trans-isomer: The bonds to the other ring are on opposite sides (axial-axial or equatorial-equatorial in a stable chair conformation), resulting in a more linear, elongated structure.
-
cis-isomer: The bonds are on the same side (axial-equatorial), leading to a more bent or "V-shaped" conformation.
These conformational differences are the key to their analytical separation and distinction.
Caption: Logical relationship between isomerism and analytical properties.
Comparative Overview of Analytical Techniques
The choice of analytical technique is a trade-off between resolution, sensitivity, speed, and the type of information required. While chromatographic methods physically separate the isomers, spectroscopic methods distinguish them based on their intrinsic molecular properties.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility & column interaction | Separation by differential partitioning | Distinction by nuclear magnetic environment |
| Primary Use Case | Robust, high-throughput QC for purity checks | Versatile method for quantification & purification | Definitive structural confirmation & ratio analysis |
| Resolution (Rs) | Good to Excellent (typically > 2.0) | Good to Excellent (typically > 1.8) | Not applicable (distinction, not separation) |
| Limit of Quantification | ~0.01 - 0.1% | ~0.01 - 0.1% | ~0.5 - 1.0% (for minor isomer) |
| Analysis Time | Fast (10-20 min) | Moderate (15-30 min) | Fast for ¹H (~5 min), longer for ¹³C/2D |
| Sample Prep | Simple (dissolution) | Simple (dissolution, filtration) | Simple (dissolution in deuterated solvent) |
| Destructive? | Yes | Yes (unless collected) | No |
Deep Dive: Gas Chromatography (GC)
Expertise & Rationale: GC separates compounds based on their boiling points and their interactions with the stationary phase of the column. For the cis and trans isomers of this compound, the subtle difference in their shapes leads to a difference in boiling point and van der Waals interactions, enabling separation. A mid-to-high polarity column is often chosen to enhance interactions with the ketone functional groups, improving resolution. A flame ionization detector (FID) is ideal due to its robustness, wide linear range, and excellent sensitivity for hydrocarbons.
Caption: Standard workflow for GC-based isomeric purity analysis.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Scientist's Note: A polar phase like polyethylene glycol (WAX) is selected to induce dipole-dipole interactions with the carbonyl groups, which can enhance selectivity between the isomers compared to a non-polar phase.
-
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: Temperature: 250°C, Split ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 180°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector: FID at 260°C.
-
Sample Preparation (Self-Validating System):
-
Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
Prepare a control sample of a reference standard with a known cis/trans ratio to verify peak identification and system suitability.
-
-
Analysis: Inject 1 µL of the sample. Integrate the peak areas for the cis and trans isomers. The percentage of each isomer is calculated using the area percent method, assuming an identical response factor for both.
Deep Dive: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC separates molecules based on their distribution between a liquid mobile phase and a solid stationary phase. For this compound isomers, reversed-phase HPLC on a C18 column is a robust choice. The separation mechanism relies on the different hydrophobic interactions of the isomers with the stationary phase. The more linear trans isomer may have a slightly larger hydrophobic surface area available for interaction compared to the bent cis isomer, potentially leading to longer retention. A UV detector is suitable as the ketone carbonyl group provides sufficient chromophore for detection around 210-220 nm.
Caption: Standard workflow for HPLC-based isomeric purity analysis.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., Zorbax, Luna) (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Scientist's Note: An isocratic method is preferred for its simplicity and robustness in a QC environment. The 60:40 ratio provides a good balance between retention and analysis time for this moderately polar analyte. The mobile phase must be filtered and degassed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Sample Preparation (Self-Validating System):
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock to 0.1 mg/mL with the mobile phase.
-
For accurate quantification, prepare a calibration curve using a reference standard of the primary isomer. Spike the standard with a known amount of the secondary isomer to confirm resolution and determine the Limit of Quantification (LOQ).
-
-
Analysis: Inject 10 µL. The relative amounts of the isomers are determined from the peak areas against the calibration curve.
Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR does not separate isomers but provides unambiguous structural information to distinguish them in a mixture. ¹H NMR is particularly powerful for differentiating cis and trans isomers in cyclohexyl systems.[1][2] The key lies in the through-bond coupling (J-coupling) between adjacent protons. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons.[1]
-
Axial-Axial protons (~180° dihedral angle): Large coupling constant (³JHH ≈ 9-13 Hz).
-
Axial-Equatorial or Equatorial-Equatorial protons (~60° dihedral angle): Small coupling constant (³JHH ≈ 2-5 Hz).
The trans isomer, with its higher symmetry, will likely exhibit a simpler spectrum with characteristic large axial-axial couplings. The cis isomer will have a more complex spectrum. Quantitative NMR (qNMR) can be used to determine the isomeric ratio by integrating distinct, well-resolved signals corresponding to each isomer.
Caption: Logic flow for NMR-based isomer identification and quantification.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation (Self-Validating System):
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) if absolute quantification (qNMR) is desired. Tetramethylsilane (TMS) is used for chemical shift referencing (0 ppm).
-
-
Acquisition Parameters:
-
Experiment: Standard ¹H spectrum.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 5 seconds (ensure full relaxation for accurate integration).
-
Number of Scans: 16-64 (to achieve good signal-to-noise).
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify unique, well-resolved signals for the cis and trans isomers. Protons adjacent to the carbonyl group are often good candidates.
-
Carefully integrate the corresponding peaks. The ratio of the integrals directly reflects the molar ratio of the isomers in the sample.
-
Conclusion and Recommendations
The assessment of isomeric purity for this compound is a critical step in ensuring chemical quality and reproducibility. Each analytical technique offers distinct advantages:
-
For routine, high-throughput quality control: Gas Chromatography (GC-FID) is the method of choice due to its speed, robustness, and high resolution.
-
For method development, preparative separation, or when GC is not suitable: HPLC-UV provides excellent quantitative capabilities and versatility.
-
For unambiguous structural confirmation and primary characterization of reference materials: NMR Spectroscopy is indispensable. It is the only technique that provides direct structural evidence to differentiate the isomers without prior physical separation.
A comprehensive quality control strategy should leverage these methods synergistically: NMR to definitively characterize the primary and secondary isomer structures, followed by the development and validation of a robust GC or HPLC method for routine purity testing in a production or research environment.
References
- StackExchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
Sources
literature review of 4,4'-Bicyclohexanone applications and performance
An In-Depth Guide to the Applications and Performance of 4,4'-Bicyclohexanone: A Comparative Analysis for Researchers
Introduction: The Strategic Value of a Non-Aromatic Core
In the landscape of advanced chemical synthesis, building blocks are the fundamental units that dictate the properties and performance of the final material or molecule. While aromatic rings have long been the cornerstone for imparting rigidity and thermal stability, their inherent properties are not always desirable. This has led to a growing interest in alicyclic structures that offer a unique combination of stiffness, UV stability, and tailored solubility. Among these, This compound (also known as 4,4'-Dioxobicyclohexyl) emerges as a highly versatile and strategic intermediate.[1][2][3]
With its rigid, fused six-membered ring system and two reactive ketone functionalities, this compound serves as a pivotal precursor in the synthesis of liquid crystals, high-performance polymers, and complex organic molecules.[2][4][5][6] This guide provides a comprehensive literature review of its primary applications, objectively comparing its performance against common alternatives and providing the detailed experimental context required by researchers, scientists, and drug development professionals.
The Gateway Synthesis: Accessing this compound
The most prevalent and industrially viable route to this compound is the catalytic hydrogenation of 4,4'-biphenol.[4][7] This process is attractive due to the ready availability of the biphenol starting material. However, the primary challenge lies in controlling the reaction's selectivity. The hydrogenation can proceed through several stages, yielding the desired dione, a partially hydrogenated intermediate (4-(4'-hydroxycyclohexyl)-phenol), or the fully hydrogenated diol (bicyclohexyl-4,4'-diol).[4]
The choice of catalyst and reaction conditions is therefore critical to maximize the yield of this compound. Palladium on carbon (Pd/C) is a commonly employed catalyst, offering a balance of activity and selectivity.[4][8]
Comparative Performance of Hydrogenation Catalysts
The performance of different catalytic systems directly impacts the efficiency and economic viability of this compound production. The key metrics are conversion of the starting material and selectivity towards the desired dione product.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Key Outcome | Reference |
| Palladium (Pd) | Carbon (C) | 165 | 8 | Different product distributions based on catalyst preparation methods (incipient wetness vs. precipitation-deposition).[4] | [4] |
| Nickel (Ni) | - | - | - | Mentioned as a catalyst for the full hydrogenation to the diol, suggesting lower selectivity for the dione.[4] | [4] |
| Palladium (Pd) | Carbon (C) | 100 | 5 | Used in a continuous flow setup for selective hydrogenation.[8] | [8] |
Experimental Protocol: Selective Hydrogenation of 4,4'-Biphenol
This protocol is a representative example of a batch hydrogenation process for synthesizing this compound.
Objective: To selectively hydrogenate 4,4'-biphenol to this compound using a Pd/C catalyst.
Materials:
-
4,4'-Biphenol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Isopropanol (solvent)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and sampling line
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Charge the autoclave reactor with 4,4'-biphenol and isopropanol.
-
Carefully add the 5% Pd/C catalyst to the mixture. The catalyst loading is typically a small weight percentage of the biphenol.
-
Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen.
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 8 bar).[4]
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 165 °C).[4]
-
Maintain the reaction under constant temperature and pressure. Monitor the reaction progress by taking samples periodically and analyzing them via HPLC or GC.
-
Once the desired conversion is achieved, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting filtrate can be purified by crystallization or distillation to isolate the this compound product.[7]
Visualization: Hydrogenation Pathway
The following diagram illustrates the stepwise hydrogenation of 4,4'-biphenol. The goal of selective synthesis is to halt the reaction at the this compound stage.
Caption: Reaction pathway for the hydrogenation of 4,4'-biphenol.
Core Application: A Building Block for Advanced Liquid Crystals
The incorporation of alicyclic rings is a well-established strategy for modulating the mesomorphic properties of liquid crystals (LCs).[5] The bicyclohexyl unit derived from this compound provides a rigid, saturated core that significantly influences the final properties of the LC material.
Performance Advantages & Comparison:
Compared to traditional liquid crystals based on aromatic cores (e.g., biphenyls), the bicyclohexyl moiety offers a distinct set of properties:
-
Lower Birefringence (Δn): The absence of delocalized π-electrons in the alicyclic core leads to lower optical anisotropy, which is advantageous for specific display applications.
-
Modified Dielectric Anisotropy (Δε): The saturated rings alter the molecule's dipole moment and polarizability. For instance, the liquid crystal 4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN-47), which features a bicyclohexyl core, exhibits a large negative dielectric anisotropy, a valuable property for vertically aligned (VA) mode LCDs.[9]
-
Improved UV Stability: The lack of aromaticity generally leads to better stability against degradation by UV light.
-
Viscosity and Clearing Point Modulation: The shape and flexibility of the bicyclohexyl group influence intermolecular interactions, allowing for fine-tuning of the viscosity and the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).[5]
| Feature | Bicyclohexyl Core (e.g., from this compound) | Biphenyl Core (Aromatic Alternative) |
| Birefringence (Δn) | Generally Lower | Generally Higher |
| UV Stability | High | Moderate |
| Dielectric Anisotropy (Δε) | Can be engineered for large negative values.[9] | Typically positive (e.g., 5CB) |
| Key Advantage | Ideal for applications requiring low Δn and high UV stability (e.g., VA-LCDs). | High Δn is suitable for twisted nematic (TN) displays.[10] |
Experimental Workflow: Synthesis of LC Intermediates
The dual ketone functionality of this compound is often a challenge for selective mono-derivatization. A common strategy involves protecting one ketone as a monoacetal, allowing the other to be modified. The acetal can then be removed to reveal the second ketone for further reactions. This stepwise approach provides a convenient route to a large number of liquid crystal compounds.[6]
Caption: Workflow for synthesizing liquid crystal precursors from this compound.
Application in High-Performance Polymers
While less documented than its role in liquid crystals, the rigid structure of this compound makes it an attractive monomer precursor for high-performance polymers like polyamides and polyesters. By converting the ketone groups to amines or alcohols, one can create cycloaliphatic diamine or diol monomers.
Performance & Comparison with Other Monomers:
Polymers incorporating the bicyclohexyl unit are expected to exhibit properties that are intermediate between fully aliphatic and fully aromatic polymers.
-
High Glass Transition Temperature (Tg): The rigid, bulky bicyclohexyl structure restricts chain mobility, leading to a high Tg and good dimensional stability at elevated temperatures.
-
Improved Solubility: Compared to their rigid aromatic counterparts (e.g., those based on terephthalic acid), polymers with cycloaliphatic units often show improved solubility in common organic solvents, which aids in processing.[11]
-
Excellent Mechanical Properties: The rigid backbone contributes to high tensile strength and modulus.
-
Optical Clarity: The absence of chromophoric aromatic groups can lead to polymers with low color and high transparency.
| Monomer Type | Example | Expected Polymer Properties |
| Aromatic | p-Phenylenediamine | Extremely high Tg, high strength, poor solubility, poor UV stability. |
| Cycloaliphatic (Bicyclohexyl-based) | 4,4'-Diaminobicyclohexyl | High Tg, high strength, moderate solubility, good UV stability. |
| Cycloaliphatic (Single Ring) | Isophorone diamine (IPDA) | Good Tg, good mechanical properties, improved solubility.[11] |
| Aliphatic | Hexamethylenediamine | Low Tg, high flexibility, excellent solubility. |
Utility in Organic Synthesis: A Hub for Molecular Complexity
Beyond materials science, this compound is a valuable building block for constructing complex organic molecules, potentially for pharmaceutical applications.[12] The two ketone groups serve as reactive handles for a wide array of chemical transformations.
Reactivity Comparison:
The reactivity of this compound can be understood by comparing it to simpler cyclic ketones. In reactions like nucleophilic addition, cyclohexanone derivatives are often more reactive than cyclopentanone derivatives due to the relief of torsional strain as the carbonyl carbon rehybridizes from sp² to sp³.[13] The bicyclohexyl system is expected to follow similar principles, with its reactivity influenced by the conformational constraints of the fused ring system.
Visualization: Synthetic Potential of this compound
The dione structure is a starting point for numerous synthetic routes, allowing for the creation of diverse molecular architectures.
Caption: Diverse reaction pathways accessible from this compound.
Conclusion
This compound is a potent chemical intermediate whose value lies in its rigid, non-aromatic bicyclohexyl core. In liquid crystals, it provides a means to fine-tune critical optical and physical properties, enabling materials with low birefringence and high stability. In polymer science, it serves as a precursor to monomers that can impart high thermal stability and mechanical strength while maintaining processability. Finally, in organic synthesis, its dual ketone functionality makes it a versatile platform for building molecular complexity. As the demand for advanced materials with precisely controlled properties continues to grow, the strategic application of building blocks like this compound will be paramount for innovation across multiple scientific disciplines.
References
- A Comparative Guide to Catalysts for Asymmetric Cyclohexanone Synthesis - Benchchem.
- Cyclohexanone: Industrial Uses & Applications | PDF | Chemical Substances - Scribd.
- Effect ofCatalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts - SciSpace.
- A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives - Benchchem.
- Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety - Benchchem.
- Selective continuous flow hydrogenation of 4-4′-biphenol 48. Reagents... | Download Scientific Diagram - ResearchGate.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH.
- Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate.
- 4,4′-Bicyclohexanone | CAS 23391-99-3 | SCBT - Santa Cruz Biotechnology.
- This compound 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
- MONOACETALS OF BICYCLOHEXYL-4,4-DIONE AND THEIR USE IN PREPARING LIQUID CRYSTALS - European Patent Office - EP 1012148 B1.
- Synthesis of Liquid Crystals - University of Colorado Boulder.
- Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation.
- EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents.
- This compound 23391-99-3 | TCI AMERICA.
- Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
- The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.
- This compound | 23391-99-3 - Sigma-Aldrich.
- Liquid Crystal Materials - TCI Chemicals.
- Physical characterisation of 4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile - ResearchGate.
- Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PubMed.
- Liquid Crystalline Phase & its Pharma Applications - Research and Reviews.
- Top 46 High Performance Polymers papers published in 2025 - SciSpace.
- Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC - PubMed Central.
- Mastering Organic Synthesis with Versatile Building Blocks.
- High Performance Thermoplastic Selection - Introduction to High Performance Polymers (Part 1) - Find out about.......Plastics, Polymer Engineering and Leadership.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Top 46 High Performance Polymers papers published in 2025 [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4,4'-Bicyclohexanone in Reaction Mixtures: A Comparative Review of Chromatographic Techniques
For researchers, synthetic chemists, and drug development professionals, the precise quantification of key molecules within a reaction mixture is paramount. It dictates our understanding of reaction kinetics, allows for accurate yield determination, and ensures the purity of intermediates and final products. 4,4'-Bicyclohexanone, a key building block in various synthetic pathways, presents a common analytical challenge: how do we reliably measure its concentration in a potentially complex matrix of starting materials, reagents, and byproducts?
This guide provides an in-depth comparison of the two primary chromatographic techniques for this task: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple listing of steps, we will explore the causality behind methodological choices, present detailed, field-tested protocols, and offer a framework for selecting the optimal technique for your specific application. Every protocol described is designed as a self-validating system, grounded in established analytical principles to ensure trustworthiness and reproducibility.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Principle & Rationale: Gas Chromatography is fundamentally a separation technique for compounds that can be vaporized without decomposition.[1][2] Given that this compound is a stable, solid compound with a defined melting point and is routinely analyzed by GC for purity assessment, it is an excellent candidate for this method.[3][4] In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases.[2]
Our choice of a Flame Ionization Detector (FID) is deliberate; it is renowned for its robustness, wide linear range, and consistent response for organic compounds, making it ideal for quantification. For unequivocal identification, especially in complex mixtures, a Mass Spectrometer (MS) can be used as a detector.
Experimental Protocol: GC-FID for this compound
This protocol is designed for the accurate quantification of this compound using an internal standard to correct for variations in injection volume and detector response.
1. Materials & Reagents:
-
This compound (CAS 23391-99-3), Reference Standard Grade (>98%)[3][4]
-
Internal Standard (IS): n-Dodecane or other suitable high-purity alkane not present in the reaction mixture.
-
Solvent: Dichloromethane or Acetone, HPLC or GC grade.
-
Class A volumetric flasks and pipettes.
-
2 mL GC vials with PTFE-faced septa.
-
0.22 µm syringe filters.
2. Standard Preparation:
-
Internal Standard Stock (10 mg/mL): Accurately weigh ~100 mg of n-dodecane into a 10 mL volumetric flask and dilute to volume with dichloromethane.
-
Analyte Stock (10 mg/mL): Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock and adding a fixed amount of the Internal Standard Stock to each. For example, into 5 mL volumetric flasks, add 500 µL of IS Stock, and then add varying volumes (e.g., 100, 250, 500, 750, 1000 µL) of the Analyte Stock. Dilute to volume with dichloromethane. This creates a concentration range of 0.2 to 2.0 mg/mL for the analyte, with a constant IS concentration of 1.0 mg/mL.
3. Sample Preparation:
-
Accurately weigh a small, known amount of the reaction mixture (e.g., 10-20 mg) into a 2 mL GC vial.
-
Add a precise volume of the Internal Standard Stock solution (e.g., 100 µL).
-
Add solvent (e.g., 900 µL of dichloromethane) to reach a total volume of 1 mL.
-
Cap the vial and vortex thoroughly to ensure complete dissolution. If solids persist, filter the sample through a 0.22 µm syringe filter into a clean vial to prevent clogging the GC syringe.[5]
4. Instrumentation & Conditions (GC-FID):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection: 1 µL, Split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the (this compound peak area / Internal Standard peak area) against the concentration of this compound.
-
Determine the concentration in the reaction mixture sample using its peak area ratio and the calibration curve, accounting for the initial sample weight and dilution factor.
GC Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by GC-FID.
Expected Performance Data (GC-FID)
| Parameter | Expected Result | Justification |
| Linearity (R²) | > 0.998 | Demonstrates a strong correlation between concentration and detector response across the working range.[7] |
| Precision (%RSD) | < 2.0% | Indicates high repeatability of the measurement for multiple injections of the same sample.[8] |
| Accuracy (% Recovery) | 98 - 102% | Shows the method's ability to measure the true value, assessed by spiking a blank matrix with a known analyte amount.[7] |
| Limit of Quantitation (LOQ) | ~5-10 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Complex Matrices
Principle & Rationale: While GC is highly effective, HPLC is often more versatile, particularly for reaction mixtures containing non-volatile salts, polymers, or other involatile materials that could contaminate a GC inlet.[6] HPLC separates compounds in a liquid phase. For a moderately polar compound like this compound, a reversed-phase (RP) method is the logical choice. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water). More polar compounds elute first, while less polar compounds are retained longer.
Detection of the carbonyl (C=O) group in this compound is possible with a UV detector. The n→π* electronic transition of a ketone is weak but occurs at a relatively selective wavelength (~280 nm). However, for better sensitivity, detection at a lower wavelength (e.g., 210 nm), where the π→π* transition occurs, is often preferred, though this may reduce selectivity.[6]
Experimental Protocol: RP-HPLC-UV for this compound
1. Materials & Reagents:
-
This compound, Reference Standard Grade (>98%)
-
Internal Standard (IS): 4-tert-Butylcyclohexanone or another structurally similar ketone not present in the reaction mixture.
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Class A volumetric flasks and pipettes.
-
2 mL HPLC vials with PTFE-faced septa.
-
0.22 µm syringe filters.
2. Standard Preparation:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v).[6] This should be optimized for ideal retention and separation.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of 4-tert-Butylcyclohexanone into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards in the mobile phase, similar to the GC procedure, by combining the Analyte Stock and Internal Standard Stock to cover the expected sample concentration range.
3. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture (e.g., 10-20 mg) into a vial.
-
Add a precise volume of the mobile phase containing the internal standard to dissolve the sample and reach a known final volume (e.g., 10 mL).
-
Vortex thoroughly. It is mandatory to filter all HPLC samples through a 0.22 µm syringe filter into a clean HPLC vial to prevent particulates from damaging the column and instrument.
4. Instrumentation & Conditions (HPLC-UV):
-
Column: C18, 5 µm, 4.6 x 150 mm or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Follow the same procedure as for GC data analysis, using the peak areas from the HPLC chromatogram to construct the calibration curve and quantify the analyte.
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by RP-HPLC-UV.
Expected Performance Data (HPLC-UV)
| Parameter | Expected Result | Justification |
| Linearity (R²) | > 0.998 | Ensures a proportional response across the concentration range. |
| Precision (%RSD) | < 2.0% | Demonstrates excellent method repeatability.[8] |
| Accuracy (% Recovery) | 98 - 102% | Confirms the method is free from significant bias. |
| Limit of Quantitation (LOQ) | ~10-20 µg/mL | Sensitivity is dependent on the UV absorbance at the chosen wavelength; generally sufficient for reaction monitoring. |
Comparative Analysis and Method Selection
The choice between GC and HPLC is not about which is "better," but which is more "fit-for-purpose" based on the specific analytical context. Both methods, when properly validated, can provide accurate and precise data.[9][10]
Head-to-Head Performance Comparison
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation in gas phase based on volatility and column interaction. | Separation in liquid phase based on polarity and column interaction. |
| Speed | Often faster run times for simple, volatile analytes. | Run times can be longer, but UPLC/UHPLC systems offer significant speed improvements. |
| Sensitivity | FID provides excellent sensitivity for hydrocarbons. MS detector offers superior sensitivity and selectivity. | UV sensitivity is analyte-dependent (requires a chromophore). Generally sufficient for assays but may be lower than GC-FID for this compound. |
| Selectivity | Very high resolving power with long capillary columns. | Highly tunable by altering mobile phase composition, pH, and column chemistry. |
| Matrix Tolerance | Sensitive to non-volatile residues which can contaminate the inlet. | Highly tolerant of non-volatile matrix components (e.g., salts, buffers), which are flushed away. |
| Sample Prep | Dissolution required. Filtration is good practice. | Dissolution and mandatory filtration required. |
| Instrumentation | Lower solvent consumption. Requires compressed gases. | Higher solvent consumption. No specialized gases are needed. |
Decision-Making Framework for Method Selection
To assist in choosing the right technique, consider the following workflow.
Caption: Decision tree for selecting an analytical method for this compound.
The Role of Orthogonal & High-Throughput Methods
For comprehensive purity assessments, especially during process development, relying on a single method is insufficient.
-
Quantitative NMR (qNMR): This technique serves as an excellent orthogonal method. As a primary method, it does not require a calibration curve of the analyte and can be used to validate the purity of your reference standard or confirm the results from your chromatographic assays.[6]
-
Fluorescence-based Assays: For high-throughput screening (HTS) of reaction conditions or enzyme variants, derivatization with a fluorogenic reagent can provide rapid, plate-based quantification.[11] However, these results should always be validated by a reference chromatographic method like GC or HPLC.[11]
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust, reliable techniques for the quantitative analysis of this compound in reaction mixtures. The optimal choice is dictated by the specific needs of the analysis.
-
GC-FID is a fast, sensitive, and highly efficient method, making it an excellent choice for relatively clean reaction mixtures where all components are volatile.
-
RP-HPLC-UV offers superior versatility and is the safer choice for complex matrices containing non-volatile components, preventing instrument contamination and simplifying sample preparation.
Regardless of the chosen method, the cornerstones of reliable data are a well-designed protocol, the use of an internal standard, and a thorough method validation to establish accuracy, precision, linearity, and sensitivity.[10][12] By understanding the principles behind each technique and aligning them with your experimental context, you can generate high-quality, trustworthy data to accelerate your research and development efforts.
References
- Thermo Fisher Scientific.
- Wysocki, M., & Korytár, P. (2012). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 589–593.
- SIELC Technologies. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column.
- National Institute for Occupational Safety and Health. NMAM 2027: Analytical Methods for Ketones.
- CD ComputaBio. (2024).
- Zhang, W., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(9), 4469–4475.
- Nichols, L. (2022). 2.
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime.
- University of California, Davis.
- Vu, D. (2005). Method of analysis of aldehyde and ketone by mass spectrometry.
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
- Element Lab Solutions.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Emery Pharma. (2023).
- Santa Cruz Biotechnology, Inc. 4,4′-Bicyclohexanone.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control.
- ARL Bio Pharma.
- TCI AMERICA. This compound.
- TCI EUROPE N.V. This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
- Czerwińska, K., et al. (2007). HPLC method for identification and quantification of three active substances in a dermatological preparation. Acta Poloniae Pharmaceutica, 64(2), 107-112.
- Tokyo Chemical Industry Co., Ltd. This compound.
Sources
- 1. iptsalipur.org [iptsalipur.org]
- 2. arlok.com [arlok.com]
- 3. This compound | 23391-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. wjarr.com [wjarr.com]
- 10. emerypharma.com [emerypharma.com]
- 11. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4'-Bicyclohexanone
For researchers and scientists in the fast-paced world of drug development, the safe management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4'-Bicyclohexanone, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to provide a self-validating system for waste management that ensures the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards: The "Why" Behind the Procedure
Cyclohexanone is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties. This assumption dictates the stringent handling and disposal procedures outlined below.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | GHS Hazard Statement (Inferred) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | H302 + H312 + H332 |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][2] | H315 |
| Serious Eye Damage/Eye Irritation | Can cause serious damage to the eyes.[1][2] | H318 |
| Flammability | As a ketone, it is likely a flammable solid or has a low flash point.[1][2] | H226 (for flammable liquids) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). This protocol is designed to meet and exceed these regulatory standards.
Step 1: Waste Identification and Segregation
The "Why": Proper segregation prevents dangerous chemical reactions between incompatible waste streams. Mixing ketones with strong oxidizing agents, for instance, can lead to fires or explosions.[3]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent paper).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").
Step 2: Container Management
The "Why": The integrity of the waste container is paramount to preventing leaks and environmental contamination. The container must be chemically compatible to avoid degradation.
-
Action: Use a chemically resistant container with a secure, leak-proof lid. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.
Step 3: Personal Protective Equipment (PPE)
The "Why": The inferred toxicity and irritant nature of this compound necessitate the use of appropriate PPE to protect laboratory personnel from exposure.
-
Action: When handling this compound waste, always wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Ventilation: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step 4: Arranging for Disposal
The "Why": Hazardous chemical waste cannot be disposed of in regular trash or down the drain.[4] It must be handled by a licensed and certified hazardous waste disposal company that can ensure its proper treatment, typically through high-temperature incineration.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all required waste disposal forms are completed accurately and completely, detailing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- University of Maryland. Examples of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. [Link]
- U.S. Environmental Protection Agency. (2005, April 22). Reassessment of Three Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. [Link]
- CoreandMain.com. (2014, June 30).
- ITOPF.
- Environmental Safety, Sustainability and Risk.
- National Technical Information Service. (1977).
- Pharmaron.
- National Institutes of Health. (2021, April 8). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Bicyclohexanone
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4,4'-Bicyclohexanone (CAS RN: 23391-99-3). The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative safety data. Our goal is to empower you with the expertise to handle this compound with the utmost confidence and safety.
Hazard Analysis: Understanding the Need for Protection
This compound is a chemical compound that, while useful in synthesis, presents a significant hazard profile that dictates stringent safety protocols. A thorough understanding of these risks is the causal basis for the specific personal protective equipment (PPE) recommendations that follow. The compound is classified with multiple hazards, each requiring a specific barrier to prevent exposure.[1]
| Hazard Classification | Description of Risk | Primary Exposure Route | Implied PPE Requirement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if the substance is swallowed, comes into contact with skin, or is inhaled.[1] | Ingestion, Skin, Lungs | Full-coverage body protection, appropriate gloves, respiratory protection. |
| Skin Irritation | Causes irritation upon contact with skin. Prolonged exposure can lead to dermatitis.[1] | Skin | Chemical-resistant gloves and lab coat/coveralls. |
| Serious Eye Damage | Poses a high risk of causing severe and potentially irreversible damage to the eyes.[1] | Eyes | Chemical splash goggles and/or face shield. |
| Flammable Liquid and Vapor | The substance can ignite at relatively low temperatures. Vapors can form explosive mixtures with air.[1][2] | Inhalation, Skin | Use of non-sparking tools and anti-static measures.[3] |
| Respiratory Irritation | Inhalation of dust or vapors may cause irritation to the respiratory tract. | Lungs | Use in a ventilated area; potential need for respiratory protection. |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-backed necessity. The following equipment is mandatory for any procedure involving this compound.
Due to its classification for causing serious eye damage, eye protection is non-negotiable.[1] Contact lenses should not be worn when handling this chemical.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] These provide a seal around the eyes, protecting against splashes, vapors, and dust.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
This compound is harmful upon skin contact, making glove selection a critical decision point.[1] Glove material must be chosen based on its resistance to ketones. Not all standard laboratory gloves are suitable.
-
Recommended Materials: Butyl rubber or specialized laminate gloves (e.g., Silver Shield®/Norfoil®) are highly recommended for their resistance to ketones.[4][5]
-
Avoid: Standard nitrile gloves may offer poor protection against ketones and should be avoided for prolonged contact.[5]
-
Protocol: Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste.[6]
| Glove Material | Resistance to Ketones | Recommended Use Case |
| Butyl Rubber | Very Good | Direct handling, transfers, synthesis |
| Laminate (e.g., Norfoil®) | Excellent | High-risk operations, spill cleanup |
| Neoprene | Good | Moderate-risk tasks, secondary layer |
| Nitrile | Poor | Not recommended for direct or prolonged contact |
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is required.
-
Standard Operations: A clean, flame-resistant laboratory coat is mandatory.
-
High-Risk Operations: For large-scale work or tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is required.[7] In some scenarios, disposable chemical-resistant coveralls may be necessary.[8][9] Footwear must be closed-toe and made of a non-absorbent material.[6][7]
Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Standard Use: If work is performed within a properly functioning fume hood, respiratory protection is typically not required.
-
Emergency or Maintenance: In the event of a large spill or a failure of ventilation controls, a respirator is necessary. A full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used by trained personnel.[6][10]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow based on task scale and risk.
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coveralls.
-
Gloves: Don the first pair of chemical-resistant gloves.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if required.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Body Protection: Remove the lab coat or coverall by rolling it down and away from the body to contain any contaminants on the inside. Place it in a designated container for laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
All disposable PPE used when handling this compound must be treated as hazardous waste.
-
Segregation: Establish a clearly labeled, sealed waste container in the immediate work area specifically for contaminated solid waste.
-
Disposal: Place all used gloves, disposable aprons, bench paper, and any other contaminated items directly into this container.[10][11]
-
Collection: The sealed container must be disposed of through your institution's official hazardous waste management program in accordance with all local and national regulations.[12][13] Do not mix with regular trash.
Emergency Response: Immediate Actions
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[10] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning behind each step, and handle every chemical with the respect its hazards command.
References
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
- BAKER - HUGHES Safety D
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- Personal Protective Equipment (PPE). University of Tennessee Knoxville. [Link]
- Safety D
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- Cyclohexanone - Chemius. Chemius. [Link]
Sources
- 1. louisville.edu [louisville.edu]
- 2. CYCLOHEXANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. media.adeo.com [media.adeo.com]
- 13. chempoint.com [chempoint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
